FR 901379
Description
Propriétés
IUPAC Name |
[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82N8O21S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-30-22-34(64)47(72)57-49(74)41-42(67)26(2)24-59(41)51(76)39(33(63)23-36(52)65)55-48(73)40(44(69)43(68)28-18-19-32(62)35(20-28)80-81(77,78)79)56-46(71)31-21-29(61)25-58(31)50(75)38(27(3)60)54-45(30)70/h18-20,26-27,29-31,33-34,38-44,47,60-64,67-69,72H,4-17,21-25H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)(H,77,78,79)/t26-,27+,29+,30-,31-,33+,34+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPLTEIQCKDUAT-UYCSHIFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82N8O21S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1175.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to FR901379: Discovery, Origin, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR901379 is a naturally occurring lipopeptide belonging to the echinocandin class of antifungal agents. Isolated from the filamentous fungus Coleophoma empetri, this molecule has garnered significant attention as the direct precursor to the potent and widely used antifungal drug, micafungin (B1204384). Its unique mechanism of action, involving the specific inhibition of fungal β-1,3-glucan synthase, provides a highly selective therapeutic window, minimizing off-target effects in human hosts. This technical guide delves into the discovery and origin of FR901379, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in antifungal drug discovery and development.
Discovery and Origin
FR901379 was first isolated from a culture broth of the filamentous fungus Coleophoma empetri F-11899.[1] This novel, water-soluble, echinocandin-like lipopeptide demonstrated potent in vivo antifungal activity, particularly against Candida albicans.[2] The producing organism, Coleophoma empetri, is a key element in the industrial production of FR901379, which serves as the starting material for the semi-synthesis of micafungin.[3][4][5][6]
Mechanism of Action: Inhibition of β-1,3-Glucan Synthase
The primary mechanism of action of FR901379 is the non-competitive inhibition of the enzyme β-1,3-glucan synthase.[7] This enzyme is crucial for the synthesis of β-1,3-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells. By inhibiting this enzyme, FR901379 disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death. This targeted action is the basis for the high therapeutic index of echinocandin antifungals.
Signaling Pathway of β-1,3-Glucan Synthesis Inhibition
Caption: Inhibition of β-1,3-glucan synthesis by FR901379.
Quantitative Data
Table 1: Fermentation Yields of FR901379
| Strain/Condition | Titer (g/L) | Reference |
| C. empetri MEFC09 (Parental Strain) | 0.2 - 0.3 | [2] |
| Mutant Strain (2 rounds of heavy-ion irradiation) | 1.1 | [2] |
| Metabolic Engineering (Overexpression of mcfJ) | 1.3 | [4] |
| Engineered Strain (co-expression of mcfJ, mcfF, and mcfH) | 4.0 | [4] |
Experimental Protocols
Fermentation of Coleophoma empetri for FR901379 Production
Seed Culture Medium (MKS)
-
Soluble Starch: 15 g/L
-
Sucrose: 10 g/L
-
Cotton Seed Meal: 5 g/L
-
Peptone: 10 g/L
-
KH₂PO₄: 1 g/L
-
CaCO₃: 2 g/L
-
pH: 6.5
Fermentation Medium (MKF)
-
Glucose: 10 g/L
-
Corn Starch: 30 g/L
-
Peptone: 10 g/L
-
(NH₄)₂SO₄: 6 g/L
-
KH₂PO₄: 1 g/L
-
FeSO₄: 0.3 g/L
-
ZnSO₄: 0.01 g/L
-
CaCO₃: 2 g/L
-
pH: 6.5
Protocol:
-
Inoculate C. empetri into the seed culture medium and incubate under appropriate conditions.
-
Transfer the seed culture to the fermentation medium.
-
Ferment for a specified period, typically several days, with controlled temperature and aeration.
-
Monitor the production of FR901379 using analytical techniques such as HPLC.
Isolation and Purification of FR901379
Protocol:
-
Separate the fungal mycelia from the fermentation broth by filtration.
-
Extract the mycelial cake with a suitable organic solvent (e.g., methanol (B129727) or ethanol).
-
Concentrate the extract to obtain a crude solid of FR901379.
-
Further purify the crude extract using chromatographic techniques, such as silica (B1680970) gel column chromatography or preparative HPLC, to obtain high-purity FR901379.
In Vitro β-1,3-Glucan Synthase Inhibition Assay
Materials:
-
Fungal cell lysate (source of β-1,3-glucan synthase)
-
Assay buffer (e.g., Tris-HCl with cofactors)
-
Substrate: UDP-[¹⁴C]-glucose
-
FR901379 (or other test compounds)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, fungal cell lysate, and varying concentrations of FR901379.
-
Initiate the reaction by adding UDP-[¹⁴C]-glucose.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Filter the mixture through glass fiber filters to capture the radiolabeled β-1,3-glucan product.
-
Wash the filters to remove unincorporated UDP-[¹⁴C]-glucose.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percent inhibition of β-1,3-glucan synthase activity at each FR901379 concentration and determine the IC₅₀ value.
Biosynthetic Pathway of FR901379
The biosynthesis of FR901379 is a complex process involving a series of enzymatic reactions. The core structure is assembled by a non-ribosomal peptide synthetase (NRPS) with subsequent modifications by various enzymes, including cytochrome P450 monooxygenases.
Key Enzymatic Steps in FR901379 Biosynthesis
Caption: Simplified overview of the FR901379 biosynthetic pathway.
Conclusion
FR901379 stands as a pivotal molecule in the landscape of antifungal therapeutics. Its discovery from Coleophoma empetri and its specific mechanism of action have paved the way for the development of micafungin, a critical tool in combating invasive fungal infections. The data and protocols presented in this guide offer a foundational resource for the scientific community to further explore the potential of FR901379 and to develop novel antifungal strategies. Continued research into its biosynthesis and the optimization of its production will undoubtedly contribute to the ongoing fight against fungal pathogens.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Fungus Coleophoma empetri: A Prolific Source of the Anticancer Precursor FR901379
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
FR901379 is a sulfonated lipohexapeptide natural product produced by the filamentous fungus Coleophoma empetri. It serves as a crucial precursor for the semi-synthesis of micafungin (B1204384), a potent echinocandin antifungal agent used in the clinical setting to treat invasive fungal infections. The unique sulfonate group of FR901379 imparts exceptional water solubility to micafungin, enhancing its pharmacokinetic properties. However, the commercial viability of micafungin is intrinsically linked to the fermentation efficiency of FR901379 from C. empetri. Low titers in wild-type strains have historically been a bottleneck, driving extensive research into strain improvement and fermentation optimization. This whitepaper provides a comprehensive technical overview of C. empetri as a production host for FR901379, detailing production strategies, experimental protocols, and the compound's mechanism of action.
Quantitative Data on FR901379 Production
Significant strides have been made in improving the production yield of FR901379 from Coleophoma empetri through mutagenesis and metabolic engineering. The following tables summarize key quantitative data from various studies.
Table 1: FR901379 Titers in Different Coleophoma empetri Strains
| Strain | Genotype/Modification | Fermentation Scale | Titer (g/L) | Fold Increase | Reference |
| MEFC09 | Wild-Type Parent Strain | Shake-Flask | 0.2–0.3 | - | [1][2] |
| Z40-23 | Mutant from first-round heavy-ion irradiation of MEFC09 | Shake-Flask | 0.73 | ~2.4-3.7 | [2] |
| ZZ-138 | Mutant from second-round heavy-ion irradiation of Z40-23 | Shake-Flask | 1.1 | ~3.7-5.5 | [1][3] |
| MEFC09-J-4 | Overexpression of transcriptional activator mcfJ in MEFC09 | Shake-Flask | 1.32 | ~4.4-6.6 | [4] |
| Engineered Strain | Co-expression of mcfJ, mcfF, and mcfH in MEFC09 | 5 L Bioreactor (Fed-Batch) | 4.0 | ~13.3-20 | [4][5] |
Table 2: Composition of Media for Coleophoma empetri Fermentation
| Medium Type | Component | Concentration (g/L) | Reference |
| Seed Medium (MKS) | Soluble Starch | 15 | [4] |
| Sucrose | 10 | [4] | |
| Cottonseed Meal | 5 | [4] | |
| Peptone | 10 | [4] | |
| KH₂PO₄ | 1 | [4] | |
| CaCO₃ | 2 | [4] | |
| Production Medium (MKF) | Glucose | 10 | [4] |
| Corn Starch | 30 | [4] | |
| Peptone | 10 | [4] | |
| D-Sorbitol | 160 | [4] | |
| (NH₄)₂SO₄ | 6 | [4] | |
| KH₂PO₄ | 1 | [4] | |
| FeSO₄·7H₂O | 0.3 | [4] | |
| ZnSO₄·7H₂O | 0.01 | [4] | |
| CaCO₃ | 2 | [4] |
Experimental Protocols
Fermentation of Coleophoma empetri for FR901379 Production
This protocol is based on methodologies described for shake-flask cultivation.[4]
-
Inoculum Preparation:
-
Fresh mycelia of the desired C. empetri strain are crushed.
-
The crushed mycelia are inoculated into a 250 mL shake flask containing 50 mL of seed medium (MKS).
-
The seed culture is incubated for 2 days at 25°C with shaking at 220 rpm.
-
-
Production Culture:
-
5 mL of the seed culture is transferred to a 250 mL shake flask containing 50 mL of fermentation medium (MKF).
-
The production culture is incubated for 8 days at 25°C with shaking at 220 rpm.
-
Extraction and Quantification of FR901379 by HPLC
This protocol outlines the analytical procedure for determining the concentration of FR901379 in the fermentation broth.[1][2]
-
Extraction:
-
Take a 1 mL aliquot of the culture broth.
-
Add 5 volumes of methanol.
-
Perform ultrasonic crushing for 1 hour to extract FR901379 from the mycelia.
-
Centrifuge the mixture at 10,000 x g for 5 minutes.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Column: C₁₈ reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detection: UV detector set to 210 nm.
-
Quantification: The concentration of FR901379 is determined by comparing the peak area to a standard curve of purified FR901379.
-
Purification of FR901379 from Fermentation Broth
This protocol is a generalized procedure based on a patented method for obtaining high-purity FR901379.[6]
-
Initial Separation:
-
The fermentation culture is filtered to separate the mycelia from the broth.
-
The broth is subjected to digestion and then applied to a resin adsorption column to capture FR901379.
-
-
Desorption and Concentration:
-
The FR901379 is desorbed from the resin using an appropriate solvent.
-
The resulting solution is concentrated to obtain a crude extract.
-
-
Chromatographic Purification:
-
The crude extract is further purified using silica (B1680970) gel column chromatography.
-
The column is washed with a mixed solvent system to elute FR901379.
-
-
Crystallization and Drying:
-
The eluent containing purified FR901379 is concentrated.
-
A suitable solvent is used to crystallize the FR901379.
-
The crystals are filtered and dried to yield the high-purity product.
-
Mechanism of Action and Signaling Pathways
FR901379 is a member of the echinocandin class of antifungals, which act by inhibiting the activity of β-1,3-glucan synthase.[1] This enzyme is a critical component of the fungal cell wall biosynthesis machinery, responsible for synthesizing β-1,3-glucan, a major structural polysaccharide.[7][8] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately cell death.[9]
The inhibition of β-1,3-glucan synthase by echinocandins like the micafungin derived from FR901379 triggers a compensatory response in the fungus known as the Cell Wall Integrity Signaling (CWIS) pathway.[10] This pathway is a conserved MAP kinase cascade that senses cell wall stress and upregulates the expression of genes involved in cell wall remodeling, including chitin (B13524) synthases, to reinforce the weakened cell wall.[10]
Experimental and Logical Workflows
The enhancement of FR901379 production from C. empetri has followed two primary strategies: random mutagenesis followed by screening, and targeted metabolic engineering.
Workflow for Strain Improvement via Heavy-Ion Irradiation
This workflow illustrates the process of generating high-yield mutants through random mutagenesis.[1][3]
Logical Workflow for Metabolic Engineering
This workflow outlines the targeted genetic modifications made to enhance the biosynthetic pathway of FR901379.[4][5]
Conclusion
Coleophoma empetri remains the exclusive industrial source for the production of FR901379, a vital precursor to the antifungal drug micafungin. While wild-type strains exhibit low productivity, significant advancements in strain improvement through both random mutagenesis and rational metabolic engineering have dramatically increased production titers. These developments, coupled with optimized fermentation and purification protocols, are crucial for ensuring a cost-effective and stable supply of this important pharmaceutical intermediate. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug development, facilitating further innovation in the production of FR901379.
References
- 1. Improving the production of micafungin precursor FR901379 in Coleophoma empetri using heavy-ion irradiation and its mechanism analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102952179A - Preparation method for high-purity micafungin precursor compound - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Establishing an Efficient Genetic Manipulation System for Sulfated Echinocandin Producing Fungus Coleophoma empetri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of SF3B1-Targeting Splicing Modulators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of a class of potent anti-cancer agents that target the SF3B1 subunit of the spliceosome. It is important to note that while FR901379 is a structurally related natural product, its primary established biological activity is antifungal, acting through the inhibition of β-1,3-glucan synthase. The anti-cancer properties detailed in this document are attributed to its analogs, such as Spliceostatin A (a derivative of FR901464) and Pladienolide B. These compounds exhibit potent cytotoxicity against a broad range of cancer cell lines by inducing widespread splicing alterations, leading to cell cycle arrest and apoptosis. This guide will delve into the molecular interactions, downstream cellular consequences, and key experimental methodologies used to elucidate the mechanism of these promising therapeutic agents.
Introduction: Distinguishing FR901379 from SF3B1-Targeting Analogs
FR901379 is a complex natural product produced by the fungus Coleophoma empetri. It belongs to the echinocandin class of antifungals and its mechanism of action involves the non-competitive inhibition of β-1,3-glucan synthase, an enzyme essential for fungal cell wall integrity. This activity, however, is specific to fungal organisms and there is no substantial evidence to support a direct anti-cancer mechanism of action for FR901379 itself.
In contrast, structurally similar natural products, notably Spliceostatin A and Pladienolide B, have emerged as potent anti-cancer agents. Their mechanism of action is fundamentally different from that of FR901379. Instead of targeting the fungal cell wall, these molecules interfere with a fundamental process in eukaryotic cells: pre-messenger RNA (pre-mRNA) splicing. They achieve this by binding to the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome. This guide will focus on the intricate mechanism by which these SF3B1 modulators exert their anti-neoplastic effects.
Core Mechanism of Action: Inhibition of the SF3B1 Subunit of the Spliceosome
The primary molecular target of anti-cancer splicing modulators like Spliceostatin A and Pladienolide B is the SF3B1 protein, the largest subunit of the SF3b complex. The SF3b complex is a critical component of the U2 small nuclear ribonucleoprotein (snRNP), which is responsible for recognizing the branch point sequence (BPS) within the intron during the early stages of spliceosome assembly.
The binding of these small molecules to a pocket on SF3B1 sterically hinders the accommodation of the branch point adenosine, preventing the stable association of the U2 snRNP with the pre-mRNA. This interference stalls spliceosome assembly at the A complex stage, leading to an accumulation of unspliced or aberrantly spliced pre-mRNAs.
Visualization of the Spliceosome Inhibition Workflow
The following diagram illustrates the key steps in spliceosome assembly and the point of inhibition by SF3B1 modulators.
The Biosynthesis of FR901379: A Technical Guide to the Metabolic Pathway in Coleophoma empetri
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of FR901379, a crucial precursor to the antifungal drug micafungin (B1204384), produced by the filamentous fungus Coleophoma empetri. This document outlines the genetic architecture, enzymatic steps, and metabolic engineering strategies that have been employed to enhance its production, offering a comprehensive resource for researchers in natural product biosynthesis and drug development.
The FR901379 Biosynthetic Pathway: A Two-Cluster System
The biosynthesis of FR901379 is a complex process orchestrated by genes located in two distinct biosynthetic gene clusters (BGCs): the core mcf cluster and a separate O-sulfonation cluster.[1] This spatial separation of genes highlights a fascinating aspect of fungal secondary metabolism. The overall pathway can be divided into three main stages: the formation of non-proteinogenic amino acid precursors, the assembly of the lipohexapeptide core, and the final post-assembly modifications.[1]
The core of FR901379 is a cyclic hexapeptide with a palmitic acid side chain, synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) system.[2][3] Key enzymatic players identified through gene disruption and heterologous expression studies include a suite of oxygenases for creating unique amino acid residues, a fatty-acyl-AMP ligase for initiating lipidation, the central NRPS for peptide assembly, and crucial tailoring enzymes like cytochrome P450s and a sulfotransferase for final maturation.[2][3] A key transcriptional activator, McfJ (also referred to as CEhyp), has been shown to regulate the expression of genes in both clusters, acting as a master switch for the entire pathway.[1]
Consolidated Gene and Enzyme Functions
To provide a clear and unified overview, the following table consolidates the gene nomenclature from various research publications and outlines the putative or confirmed function of each enzyme in the pathway.
| Gene Name (Consolidated) | Alternative Name(s) | Enzyme Type | Proposed Function in FR901379 Biosynthesis |
| Core mcf Cluster | |||
| CEnrps | mcfA | Non-Ribosomal Peptide Synthetase (NRPS) | Assembles the hexapeptide core from amino acid precursors.[3][4] |
| CEligase | - | Fatty-acyl-AMP ligase | Activates palmitic acid and transfers it to the NRPS for lipidation of the peptide.[3] |
| CEoxy1, 2, 3, 4 | - | Nonheme Mononuclear Iron Oxygenases | Catalyze the synthesis of non-proteinogenic amino acids, such as 4R-hydroxy-L-proline and 3S-hydroxy-4S-methyl-L-proline, which are incorporated into the hexapeptide core.[3] |
| CEhtyA-D | - | L-homotyrosine biosynthesis enzymes | Involved in the synthesis of the non-proteinogenic amino acid L-homotyrosine.[3] |
| McfH | CEp450-2 | Cytochrome P450 Monooxygenase | Catalyzes the hydroxylation of an L-ornithine residue on the peptide intermediate.[5] This is a rate-limiting step.[6] |
| McfJ | CEhyp | Transcriptional Activator | A key regulator that positively controls the expression of genes in both the mcf and the O-sulfonation clusters.[1] |
| O-Sulfonation Cluster | |||
| McfF | CEp450-1 | Cytochrome P450 Monooxygenase | Catalyzes the hydroxylation of the 3S-hydroxyl-homotyrosine residue.[5] This is also a rate-limiting step.[6] |
| CEsul | McfS | Sulfotransferase | Transfers a sulfonate group to the homotyrosine residue, which is the final step in FR901379 biosynthesis and confers its characteristic high water solubility.[3] |
| - | CEp450-3 | Cytochrome P450 Monooxygenase | Also located in the O-sulfonation cluster, its precise role is under investigation but is essential for sulfonation.[3] |
Quantitative Impact of Metabolic Engineering
Significant progress has been made in increasing the production titer of FR901379 through targeted metabolic engineering. The overexpression of rate-limiting enzymes and the transcriptional activator has proven to be a highly effective strategy. These efforts not only boost the yield of the final product but also reduce the accumulation of pathway intermediates, which simplifies downstream processing.[5]
The table below summarizes the quantitative improvements in FR901379 production achieved through various genetic modifications in C. empetri.
| Strain | Genetic Modification | FR901379 Titer (g/L) | Fold Increase (approx.) | Key Byproducts Reduced | Reference |
| C. empetri MEFC09 (Wild Type) | - | 0.3 | - | WF11899B, WF11899C | [5][6] |
| MEFC09-J-4 | Overexpression of mcfJ | 1.3 | 4.3x | - | [1][6] |
| MEFC09-F-1 | Overexpression of mcfF | 0.7 | 2.3x | WF11899C | [1] |
| MEFC09-HF | Co-overexpression of mcfH and mcfF | Not specified, but significant increase | - | WF11899B, WF11899C | [5] |
| MEFC09-JFH | Co-overexpression of mcfJ, mcfF, and mcfH (Fed-batch) | 4.0 | 13.3x | WF11899B, WF11899C | [6] |
Visualizing the Pathway and Experimental Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes involved in FR901379 synthesis and the experimental strategies used to study it.
Biosynthesis Pathway Diagram
Caption: Biosynthetic pathway of FR901379 in Coleophoma empetri.
Experimental Workflow Diagram
Caption: General workflow for genetic engineering of Coleophoma empetri.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of FR901379 biosynthesis.
Media Composition for Coleophoma empetri Cultivation
Successful cultivation is foundational for both baseline production and genetic manipulation. The following media formulations are commonly cited.[7]
-
Seed Medium (MKS) :
-
Soluble Starch: 15 g/L
-
Sucrose: 10 g/L
-
Cottonseed Meal: 5 g/L
-
Peptone: 10 g/L
-
KH₂PO₄: 1 g/L
-
CaCO₃: 2 g/L
-
Adjust pH to 6.5.
-
-
Production Medium (MKF) :
-
Glucose: 10 g/L
-
Corn Starch: 30 g/L
-
Peptone: 10 g/L
-
D-Sorbitol: 160 g/L
-
(NH₄)₂SO₄: 6 g/L
-
KH₂PO₄: 1 g/L
-
FeSO₄·7H₂O: 0.3 g/L
-
ZnSO₄·7H₂O: 0.01 g/L
-
CaCO₃: 2 g/L
-
Adjust pH to 6.5.
-
Protoplast-Mediated Transformation of C. empetri
This protocol is adapted from established methods for C. empetri and is crucial for introducing genetic material into the fungus.
-
Mycelial Culture : Inoculate 50 mL of MKS seed medium with fresh mycelia. Culture for 2 days at 25°C with shaking at 220 rpm.
-
Harvest Mycelia : Collect the mycelia by filtering through Miracloth (Calbiochem).
-
Washing : Wash the collected mycelia with a 0.6 M MgSO₄ solution.
-
Enzymatic Digestion : Resuspend the mycelia in an enzymatic solution containing 0.6% snailase, 0.6% lysis enzyme, and 0.7% lywallzyme. Incubate for 2-4 hours at 30°C to digest the cell walls and release protoplasts.
-
Protoplast Collection : Filter the digestion mixture through Miracloth to remove mycelial debris. Centrifuge the filtrate at 1,500 rpm for 20 minutes at 4°C to pellet the protoplasts.
-
Protoplast Washing : Carefully discard the supernatant and wash the protoplast pellet sequentially with a 1 M D-sorbitol buffer and then with STC buffer (1 M D-sorbitol, 10 mM Tris-HCl pH 8.0, 50 mM CaCl₂).
-
Transformation Mix : Resuspend the protoplasts in STC buffer to a concentration of 1.5×10⁷ protoplasts/mL. In a sterile microfuge tube, mix 100 µL of the protoplast suspension with approximately 1 µg of the desired DNA (e.g., a gene overexpression cassette).
-
PEG Fusion : Add 50 µL of ice-cold PSTC buffer (40% PEG 4000 in STC buffer) to the protoplast/DNA mixture. Incubate on ice for 25 minutes. Add an additional 1 mL of PSTC and incubate at room temperature for 20 minutes.
-
Regeneration and Plating : Mix the transformation reaction with 20 mL of molten top agar (B569324) (PDB with 0.5% agarose (B213101) and 0.8 M D-sorbitol). Pour this mixture onto a regeneration plate (PDAS) containing the appropriate selection antibiotic (e.g., hygromycin B).
-
Incubation : Incubate the plates at 30°C for 5-7 days until transformant colonies appear.
CRISPR/Cas9-Mediated Gene Disruption (Generalized Protocol)
While a highly detailed, step-by-step protocol for C. empetri is not publicly available, the following represents a generalized workflow based on successful reports of CRISPR/Cas9 use in this organism and other filamentous fungi.[3]
-
Guide RNA (gRNA) Design : Design 20-bp gRNA sequences targeting the gene of interest. Use bioinformatics tools to select gRNAs with high predicted on-target activity and low off-target potential.
-
Cas9/gRNA Delivery : Assemble the CRISPR/Cas9 machinery for delivery into C. empetri protoplasts. This is typically done by co-transforming a plasmid expressing Cas9 and a separate plasmid or PCR product expressing the gRNA. Alternatively, pre-assembled Cas9-gRNA ribonucleoproteins (RNPs) can be delivered.
-
Protoplast Transformation : Use the protoplast-mediated transformation protocol (Section 4.2) to introduce the Cas9 and gRNA components into the fungal cells.
-
Selection and Screening : Regenerate the protoplasts on a medium that allows for the selection of transformants. This may involve a co-transformed antibiotic resistance marker.
-
Mutant Verification : Isolate genomic DNA from putative mutant colonies. Use PCR to amplify the target gene region. Sequence the PCR products (Sanger sequencing) to identify the presence of insertions or deletions (indels) at the target site, which confirm successful gene disruption.
-
Phenotypic Analysis : Culture the confirmed knockout mutants in MKF production medium and analyze the resulting broth by HPLC to confirm the absence of FR901379 or the accumulation of specific intermediates, thereby validating the function of the disrupted gene.
Conclusion and Future Outlook
The elucidation of the FR901379 biosynthetic pathway in Coleophoma empetri represents a significant achievement in natural product research. The identification of the two-cluster system, the characterization of key enzymes, and the successful implementation of metabolic engineering strategies have paved the way for the industrial-scale production of this vital micafungin precursor. Future research will likely focus on further optimizing fermentation conditions, exploring the roles of uncharacterized genes within the clusters, and applying synthetic biology tools to potentially refactor the pathway for even greater efficiency or the production of novel, high-value echinocandin analogues. This guide serves as a foundational resource for these ongoing and future endeavors.
References
- 1. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of FR901379 Biosynthetic Genes in Coleophoma empetri by Clustered Regularly Interspaced Short Palindromic Repeats/Cas9-Based Genomic Manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Establishing an Efficient Genetic Manipulation System for Sulfated Echinocandin Producing Fungus Coleophoma empetri [frontiersin.org]
From Fermentation to Antifungal Agent: A Technical Guide to FR901379 as a Precursor for Micafungin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Micafungin (B1204384), a potent echinocandin antifungal agent, is a semi-synthetic lipopeptide derived from the natural product FR901379. This technical guide provides a comprehensive overview of the production of FR901379 through fermentation of the filamentous fungus Coleophoma empetri, and its subsequent enzymatic and chemical conversion to micafungin. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate a deeper understanding for professionals in drug development and related scientific fields.
Introduction
Micafungin is a frontline therapy for invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1][2] Its mechanism of action involves the non-competitive inhibition of β-1,3-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis.[3][4][5] This targeted action results in osmotic instability and cell lysis in susceptible fungi, while exhibiting minimal toxicity to mammalian cells, which lack a cell wall.[1][6]
The industrial production of micafungin is a multi-step process that begins with the fermentation of Coleophoma empetri to produce the precursor molecule, FR901379.[7][8] FR901379 is a sulfated lipohexapeptide that exhibits good water solubility.[7][9] The subsequent semi-synthetic process involves the enzymatic deacylation of the palmitoyl (B13399708) side chain of FR901379, followed by the chemical coupling of a synthetic N-acyl side chain, 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid, to yield micafungin.[7][10][11] This modification enhances the antifungal spectrum and reduces the hemolytic activity observed with the natural precursor.[12]
This guide will provide a detailed technical examination of the entire process, from the fermentation of the precursor to the final synthesis of micafungin.
Production of FR901379
The production of FR901379 is achieved through submerged fermentation of Coleophoma empetri. Significant research has focused on improving the fermentation titer of FR901379 through strain improvement and process optimization.
Quantitative Data on FR901379 Production
The following table summarizes the reported fermentation titers of FR901379 achieved through various strategies.
| Strain/Condition | Titer (g/L) | Reference |
| Wild-type C. empetri MEFC09 | ~0.3 | [7][8] |
| Heavy-ion irradiation mutagenesis (2 rounds) | 1.1 | [13][14] |
| Overexpression of transcriptional activator McfJ | 1.3 | [7][8] |
| Co-expression of mcfJ, mcfF, and mcfH in a 5L bioreactor (fed-batch) | 4.0 | [2][8] |
Experimental Protocols
This protocol is a composite of methodologies described in the literature.[14][15]
-
Inoculum Preparation:
-
Aseptically inoculate a suitable agar (B569324) medium with a stock culture of Coleophoma empetri.
-
Incubate at 25°C for 7-10 days until sufficient sporulation is observed.
-
Harvest spores using sterile water or a suitable buffer to create a spore suspension.
-
-
Seed Culture:
-
Inoculate a seed culture medium (e.g., MKS medium: soluble starch 15 g/L, sucrose (B13894) 10 g/L, cottonseed meal 5 g/L, peptone 10 g/L, KH₂PO₄ 1 g/L, and CaCO₃ 2 g/L; pH 6.5) with the spore suspension.
-
Incubate at 25°C with agitation (e.g., 220 rpm) for 2-3 days.
-
-
Production Fermentation:
-
Inoculate the production fermentation medium (e.g., MKF medium: glucose 10 g/L, corn starch 30 g/L, peptone 10 g/L, D-sorbitol 160 g/L, (NH₄)₂SO₄ 6 g/L, KH₂PO₄ 1 g/L, FeSO₄·7H₂O 0.3 g/L, ZnSO₄·7H₂O 0.01 g/L, and CaCO₃ 2 g/L; pH 6.5) with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation at 25°C with controlled aeration and agitation for 8-12 days.
-
Monitor key parameters such as pH, dissolved oxygen, and substrate concentration. Fed-batch strategies involving the intermittent feeding of a carbon source can be employed to improve yields.[15]
-
The following is a general procedure for the extraction and purification of FR901379 from the fermentation broth.
-
Solid-Liquid Separation:
-
Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.
-
-
Extraction:
-
Extract the FR901379 from the mycelial cake using a polar solvent such as methanol (B129727) or ethanol (B145695).
-
The supernatant can also be processed for recovery of any secreted FR901379.
-
-
Purification:
-
The crude extract is concentrated under reduced pressure.
-
The concentrated extract is then subjected to a series of chromatographic steps. This may include adsorption chromatography using macroporous resins and silica (B1680970) gel chromatography.
-
Elution is typically performed using a gradient of an organic solvent (e.g., ethanol or acetonitrile) in water.
-
The fractions containing FR901379 are pooled, concentrated, and the product can be precipitated or lyophilized.
-
Semi-synthesis of Micafungin from FR901379
The conversion of FR901379 to micafungin involves two key steps: enzymatic deacylation and chemical reacylation.
Quantitative Data on Micafungin Synthesis
The following table provides an overview of the yields for the key steps in the semi-synthesis of micafungin.
| Step | Product | Typical Yield | Reference |
| Deacylation of FR901379 | Deacylated FR901379 (FR-179642) | High (enzyme dependent) | [10] |
| Coupling Reaction | Micafungin | 95% | [16] |
| Overall Purity (HPLC) | Micafungin Sodium | >99.5% | [16] |
Experimental Protocols
This protocol describes the general enzymatic removal of the palmitoyl side chain from FR901379. Penicillin acylases are commonly employed for this purpose.[17][18][19]
-
Enzyme Immobilization:
-
Immobilize a suitable penicillin acylase on a solid support to facilitate enzyme recovery and reuse.
-
-
Deacylation Reaction:
-
Dissolve the purified FR901379 in an appropriate aqueous buffer system.
-
Add the immobilized penicillin acylase to the solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) and pH.
-
Monitor the progress of the reaction by HPLC until the conversion to the deacylated nucleus (FR-179642) is complete.
-
-
Product Isolation:
-
Remove the immobilized enzyme by filtration.
-
The aqueous solution containing the deacylated FR901379 can be used directly in the next step or purified further by chromatography if necessary.
-
The synthesis of the micafungin side chain, 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid, is a multi-step organic synthesis process. The following is a simplified representation of a possible synthetic route.
-
Synthesis of the isoxazole (B147169) core: This is typically achieved through the reaction of a β-diketone with hydroxylamine (B1172632) or a related reagent.
-
Functional group manipulations: Subsequent steps involve the introduction of the pentyloxy and carboxylic acid functionalities through standard organic reactions such as etherification and oxidation.
-
Activation of the carboxylic acid: For the coupling reaction, the carboxylic acid of the side chain is activated, for example, by conversion to an active ester or acid chloride.
This protocol outlines the amide bond formation between the deacylated FR901379 and the activated micafungin side chain.[10]
-
Reaction Setup:
-
Dissolve the deacylated FR901379 in a suitable aprotic solvent, such as dimethylformamide (DMF).
-
Cool the solution to 0°C.
-
-
Coupling Reaction:
-
Add the activated micafungin side chain to the cooled solution.
-
Add a coupling reagent (e.g., a carbodiimide (B86325) such as DCC or EDC) and a catalyst (e.g., HOBt). A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is also added.
-
Stir the reaction mixture at 0°C for several hours, monitoring the reaction progress by HPLC.
-
-
Work-up and Precipitation:
-
Upon completion, quench the reaction with a mixture of methanol and acetone.
-
Precipitate the crude micafungin by the slow addition of an anti-solvent like ethyl acetate.
-
Collect the precipitate by filtration.
-
The crude micafungin is purified to pharmaceutical-grade quality using chromatographic techniques.
-
Chromatographic Purification:
-
Dissolve the crude micafungin in a suitable solvent system.
-
Purify the micafungin using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a gradient of acetonitrile (B52724) in water, often with a modifier like trifluoroacetic acid, as the mobile phase.
-
-
Salt Formation and Lyophilization:
-
The purified micafungin is often converted to its sodium salt for improved stability and solubility.[20] This can be achieved by treating the purified micafungin with a sodium source and adjusting the pH.
-
The final product is obtained as a sterile lyophilized powder.
-
Analytical Methods
High-performance liquid chromatography (HPLC) is the primary analytical technique used for monitoring the production and purification of FR901379 and micafungin.
HPLC Method for FR901379 and Micafungin Analysis
The following is a representative HPLC method.[7][21]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.05% trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.05% trifluoroacetic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the compounds. For example: 5-40% B over 3 min, 40-60% B over 15 min, then a wash with 100% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
Visualizations
Signaling Pathways and Experimental Workflows
dot
Caption: Overall workflow for micafungin production.
dot
Caption: Mechanism of action of micafungin.
References
- 1. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Micafungin Sodium? [synapse.patsnap.com]
- 4. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Echinocandin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel echinocandin antifungals. Part 2: Optimization of the side chain of the natural product FR901379. Discovery of micafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. “A Process For The Preparation Of Micafungin Sodium” [quickcompany.in]
- 17. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deacylation of acylamino compounds other than penicillins by the cell-bound penicillin acylase of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. US9115177B2 - Preparation method of micafungin sodium - Google Patents [patents.google.com]
- 21. CN111116503A - Preparation method of high-purity micafungin intermediate - Google Patents [patents.google.com]
FR901379 Derivatives: A Technical Guide on Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural product FR901379 and its derivatives, with a focus on their established therapeutic applications and a discussion of splicing modulation as a therapeutic strategy in oncology. While FR901379 and its analogs are potent antifungal agents, their role as splicing inhibitors has not been established in the current scientific literature. This document will first detail the well-documented antifungal properties of FR901379 derivatives and then provide a separate, comprehensive overview of splicing inhibition for cancer therapy, a field of significant current interest.
Part 1: FR901379 and its Derivatives as Antifungal Agents
FR901379 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Coleophoma empetri. It serves as a precursor for the semi-synthetic antifungal drug micafungin (B1204384). The primary therapeutic value of this class of compounds lies in their potent and specific inhibition of a crucial fungal enzyme, making them vital tools in the management of invasive fungal infections.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
Echinocandins, including FR901379 and its derivatives, selectively target the fungal cell wall, a structure absent in mammalian cells, which accounts for their favorable safety profile. Their mechanism of action involves the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that ensures its structural integrity.
Inhibition of this enzyme disrupts the formation of the cell wall, leading to osmotic instability and, ultimately, fungal cell death. This fungicidal activity is particularly effective against Candida species, while it exhibits a fungistatic effect against Aspergillus species.[1][2]
Structure-Activity Relationships and Synthetic Derivatives
The core structure of FR901379 is a cyclic hexapeptide with a lipophilic acyl side chain. This side chain is crucial for its antifungal activity, as it is believed to anchor the molecule to the fungal cell membrane where the glucan synthase complex resides.[1]
Extensive research has focused on modifying this side chain to improve the therapeutic profile, including potency, solubility, and safety. A key challenge with the natural product FR901379 was its hemolytic activity.[3] The development of micafungin (FK463) involved the synthesis of numerous analogs to find a compound with an optimal balance of high antifungal potency and low hemolytic potential. This was achieved by disrupting the linearity of the terphenyl lipophilic side chain.[3]
| Compound/Derivative | Modification from FR901379 | Key Findings | Reference |
| FR131535 | 4-(n-octyloxy)benzoyl side chain | Similar in vitro and in vivo antifungal activity to FR901379 but with low hemolytic activity. Not selected for development due to insufficient antifungal potency. | [4] |
| Analog 3c | Novel acylated analog | Showed 5.5- to 8-fold superior in vivo activity compared to FR131535. | [4] |
| Micafungin (FK463) | Optimized side chain to disrupt linearity of the terphenyl group | Excellent, well-balanced profile of potent antifungal activity and reduced hemolytic potential. Selected as the clinical candidate. | [3] |
Experimental Protocols: Antifungal Susceptibility Testing
A standard method for evaluating the in vitro efficacy of FR901379 derivatives is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.
Methodology:
-
Fungal Isolate Preparation: Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to obtain pure colonies.
-
Inoculum Preparation: A suspension of fungal cells or conidia is prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution: The test compound (e.g., micafungin) is serially diluted in a multi-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well.
Part 2: Splicing Modulation as a Therapeutic Strategy in Cancer
While FR901379 derivatives are not known to be splicing inhibitors, the modulation of pre-mRNA splicing is a promising strategy in cancer therapy. Aberrant splicing is a hallmark of many cancers, leading to the production of oncogenic protein isoforms or the inactivation of tumor suppressors. Small molecules that target the core splicing machinery, therefore, represent a novel class of potential anticancer agents.
Mechanism of Action: Targeting the Spliceosome
The spliceosome is a large and dynamic molecular machine that removes introns from pre-mRNA. A key component of the spliceosome is the SF3b complex, which is part of the U2 small nuclear ribonucleoprotein (snRNP). Several natural products have been identified that bind to the SF3B1 subunit of this complex.
These compounds, such as pladienolides and herboxidiene, act as molecular glues, stabilizing the interaction between U2 snRNP and the pre-mRNA, thereby stalling the splicing process.[5][6] This leads to intron retention and the generation of aberrant mRNA transcripts, which can trigger apoptosis or cell cycle arrest in cancer cells. Cancers with mutations in splicing factor genes (e.g., SF3B1, SRSF2) have shown particular sensitivity to these inhibitors.
Key Splicing Modulators and their Activity
Several small molecules that modulate splicing are currently in preclinical and clinical development for cancer treatment.[7]
| Compound/Derivative | Target | In Vitro Activity (Example) | Status/Key Findings | Reference |
| Pladienolide B | SF3b Complex | Potent growth inhibitor in various cancer cell lines. | Natural product, basis for synthetic analogs. | [5] |
| Herboxidiene | Spliceosome | Potently modulates alternate splicing of MDM-2 pre-mRNA. | Exhibits antitumor activity. | [6] |
| E7107 (Pladienolide analog) | SF3b Complex | Showed pre-clinical tumor regression efficacy. | Advanced to Phase I clinical trials. | [6] |
| H3B-8800 | SF3b Complex | Preferentially kills spliceosome-mutant tumor cells. | In Phase I clinical trials for MDS and AML. | [7][8] |
Experimental Protocols: In Vitro Splicing Assay
To assess the direct impact of a compound on the splicing machinery, a cell-free in vitro splicing assay can be employed.
Objective: To determine if a test compound directly inhibits the splicing of a pre-mRNA substrate in a nuclear extract.
Methodology:
-
Nuclear Extract Preparation: Nuclear extracts containing active spliceosomes are prepared from cultured cells (e.g., HeLa cells).
-
Substrate Preparation: A radiolabeled pre-mRNA substrate containing two exons and an intron is synthesized via in vitro transcription.
-
Splicing Reaction: The radiolabeled pre-mRNA is incubated with the nuclear extract in the presence of ATP and the test compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
RNA Extraction: After incubation, the RNA is extracted from the reaction mixture.
-
Analysis: The RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.
-
Interpretation: Inhibition of splicing is observed as a decrease in the formation of the spliced mRNA product and an accumulation of pre-mRNA and splicing intermediates.
Conclusion
FR901379 and its derivatives are a clinically important class of antifungal agents with a well-defined mechanism of action targeting the fungal cell wall. The development of micafungin from the natural product FR901379 is a prime example of successful drug optimization to enhance safety and efficacy.
Separately, the field of splicing modulation has emerged as a highly promising area for cancer drug development. Small molecules targeting the spliceosome, particularly the SF3b complex, have demonstrated potent anticancer activity, especially in malignancies with splicing factor mutations. While there is no current evidence to suggest that FR901379 derivatives function as splicing inhibitors, the principles of natural product discovery and modification that led to the success of echinocandins can be applied to the development of novel therapeutics in other areas, including the exciting field of splicing-targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal therapies for cancer | Research Starters | EBSCO Research [ebsco.com]
- 3. Novel echinocandin antifungals. Part 2: Optimization of the side chain of the natural product FR901379. Discovery of micafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel echinocandin antifungals. Part 1: novel side-chain analogs of the natural product FR901379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pre-mRNA splicing modulator pladienolide B inhibits Cryptococcus neoformans germination and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-mRNA Splicing-Modulatory Pharmacophores: The Total Synthesis of Herboxidiene, a Pladienolide-Herboxidiene Hybrid Analog and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FR901379 in Treating Invasive Fungal Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Invasive fungal infections (IFIs) represent a significant and growing threat to public health, particularly among immunocompromised individuals. The limited arsenal (B13267) of antifungal agents and the emergence of drug resistance necessitate the exploration of novel therapeutic compounds. FR901379, a naturally occurring lipopeptide of the echinocandin class, has been a focal point of such research. This technical guide provides an in-depth analysis of FR901379, detailing its mechanism of action, in vitro and in vivo antifungal activities, and the experimental methodologies used for its evaluation. As the natural precursor to the semi-synthetic echinocandin micafungin (B1204384), understanding the core properties of FR901379 is crucial for the development of next-generation antifungal therapies.
Introduction
FR901379 is a cyclic lipopeptide produced by the fungus Coleophoma empetri. It belongs to the echinocandin class of antifungal agents, which are characterized by their potent and specific inhibition of a key enzyme in the fungal cell wall biosynthesis pathway.[1] Discovered as a potent antifungal, FR901379 exhibits broad-spectrum activity against various pathogenic fungi. A key feature of FR901379 is its water solubility, a limitation often seen with other echinocandins. However, its clinical development was hampered by hemolytic activity. This limitation was overcome through the enzymatic deacylation of FR901379 to yield FR179642, the intermediate used in the synthesis of the commercial antifungal drug micafungin.[2] Despite not being used directly in clinical practice, the study of FR901379 provides a critical foundation for understanding the structure-activity relationships and therapeutic potential of the echinocandin class.
Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
The primary molecular target of FR901379 is the enzyme (1,3)-β-D-glucan synthase, a fungal-specific enzyme responsible for the synthesis of (1,3)-β-D-glucan, an essential polymer for maintaining the structural integrity of the fungal cell wall. By non-competitively inhibiting this enzyme, FR901379 disrupts cell wall biosynthesis, leading to osmotic instability and ultimately cell death.[3][4] This targeted mechanism of action confers a high degree of selectivity for fungal cells, minimizing toxicity to mammalian cells which lack a cell wall.
Fungal Cell Wall Integrity Pathway
Inhibition of (1,3)-β-D-glucan synthase by echinocandins like FR901379 triggers a compensatory response in fungi known as the cell wall integrity (CWI) pathway. This signaling cascade attempts to repair cell wall damage, often by increasing the synthesis of chitin, another key structural polysaccharide. Understanding this pathway is crucial for identifying potential synergistic drug targets to overcome antifungal resistance.
In Vitro Antifungal Activity
The in vitro antifungal activity of FR901379 has been evaluated against a range of clinically relevant fungal pathogens. The primary metric for assessing in vitro efficacy is the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC), which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Quantitative Data
| Fungal Species | FR901379 MEC (µg/mL) |
| Candida albicans | 0.02 - 0.04 |
| Aspergillus fumigatus | 0.02 - 0.04 |
| (Data derived from studies on related compounds from Coleophoma crateriformis) |
| Parameter | Value | Fungal Species |
| IC | 0.49 - 0.72 µg/mL | Candida albicans |
| (Data for related compounds FR209602, FR209603, and FR209604) |
Experimental Protocols
This standardized method is used to determine the MIC of antifungal agents against yeasts such as Candida species.
This method is adapted for determining the MEC of antifungal agents against molds like Aspergillus species.
In Vivo Efficacy
While extensive in vivo efficacy data for FR901379 is not publicly available due to its early-stage development and subsequent modification into micafungin, studies on related compounds and the general class of echinocandins provide a framework for its potential in vivo activity. Murine models of disseminated candidiasis and aspergillosis are standard for evaluating the in vivo efficacy of antifungal agents.
Experimental Protocols
This model is used to assess the efficacy of antifungal agents in treating systemic Candida infections.
This model evaluates the efficacy of antifungal agents against systemic Aspergillus infections.
References
- 1. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FR901379 Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fermentation of FR901379, a crucial precursor for the antifungal agent micafungin (B1204384). The protocols are compiled from various scientific studies and patents, focusing on the cultivation of Coleophoma empetri.
Introduction
FR901379 is a sulfonated lipohexapeptide nonribosomal peptide produced by the filamentous fungus Coleophoma empetri[1][2]. It serves as the key intermediate in the semi-synthesis of micafungin, an important echinocandin-type antifungal drug used in clinical settings for treating invasive fungal infections[1][2]. The fermentation process to produce FR901379 is a critical step in the manufacturing of micafungin[1]. Low fermentation efficiency can increase production costs, hindering the widespread clinical application of micafungin[1]. This document outlines protocols for shake flask and bioreactor cultivation of C. empetri for FR901379 production, including media compositions and key fermentation parameters.
Microorganism
The primary producing organism for FR901379 is the filamentous fungus Coleophoma empetri[1][2]. Various strains have been utilized and genetically engineered to enhance production titers. For instance, metabolic engineering of C. empetri MEFC09 has led to strains with significantly improved FR901379 yields[1].
Experimental Protocols
Inoculum Preparation (Seed Culture)
A two-stage inoculum preparation is typically employed to ensure a healthy and abundant mycelial culture for inoculation into the production fermenter.
Protocol:
-
Strain Revival: Revive a stock culture of Coleophoma empetri on a solid medium such as Potato Dextrose Agar (PDA).
-
Seed Culture: Inoculate fresh mycelia into a 250 mL shake flask containing 50 mL of MKS seed culture medium[1].
-
Incubation: Incubate the seed culture for 2 days at 25 °C with agitation at 220 rpm[1].
Production Fermentation
The production of FR901379 can be carried out in shake flasks for screening and optimization studies, or in bioreactors for larger-scale production.
Protocol:
-
Inoculation: Transfer 5 mL of the seed culture into a 250 mL shake flask containing 50 mL of MKF fermentation medium[1].
-
Incubation: Cultivate at 25 °C with agitation at 220 rpm for 8 to 10 days[1].
For higher yields, a fed-batch fermentation strategy is often employed in a controlled bioreactor environment.
Protocol:
-
Inoculation: Inoculate the production fermenter containing MKF medium with a suitable volume of the seed culture (e.g., 2-5% v/v)[3].
-
Initial Batch Phase: Maintain the fermentation at 24-26 °C[3]. Control the dissolved oxygen (DO) level at a minimum of 10-20% air saturation through a cascade of agitation (ranging from 400-600 rpm) and aeration (around 1.0 vvm)[3][4].
-
Fed-Batch Phase: After a specific period of initial growth (e.g., 5 days), initiate feeding of a concentrated nutrient solution. For example, after 5 days of incubation, an additional 180 g of D-sorbitol can be fed[4]. In some processes, methyl hexadecanoate (B85987) is added after 24-72 hours of fermentation to serve as a precursor for the fatty acid side chain of FR901379[5].
-
Fermentation Duration: Continue the fermentation for a total of 11 to 12 days, or until the concentration of FR901379 ceases to increase[4][5].
Data Presentation
Table 1: Media Compositions for FR901379 Fermentation
| Component | Seed Medium (MKS) (g/L) | Fermentation Medium (MKF) (g/L) - Option 1 | Fermentation Medium (g/L) - Option 2 |
| Soluble Starch | 15[1][6][7] | - | - |
| Sucrose | 10[1][6][7] | - | - |
| Cottonseed Meal | 5[1][6][7] | - | 20[5] |
| Peptone | 10[1][6][7] | 10[1][6][7] | 10[5] |
| KH₂PO₄ | 1[1][6][7] | 1[1][6][7] | - |
| CaCO₃ | 2[1][6][7] | 2[1][6][7] | 4[5] |
| Glucose | - | 10[1][6][7] | 50[5] |
| Corn Starch | - | 30[1][6][7] | - |
| D-Sorbitol | - | 160[1] | - |
| (NH₄)₂SO₄ | - | 6[1][6][7] | - |
| FeSO₄·7H₂O | - | 0.3[1][6][7] | - |
| ZnSO₄·7H₂O | - | 0.01[1][6][7] | - |
| Fructose | - | - | 140-150[3] |
| Corn Gluten Powder | - | - | 10-20[3] |
| Casein | - | - | 6-7.5[3] |
| Yeast Peptone | - | - | 5-9[3] |
| Magnesium Sulfate | - | - | 2[3][5] |
| Dipotassium Hydrogen Phosphate | - | - | 0.5-0.8[3] |
| Defoamer | - | - | 0.5-1[3] |
| pH | 6.5[1][6][7] | 6.5[1][6][7] | Not specified |
Table 2: Fermentation Parameters for FR901379 Production
| Parameter | Shake Flask | Bioreactor |
| Temperature | 25 °C[1] | 23-27 °C[8] |
| pH | 6.5 (initial)[1][6][7] | 6.5 (initial)[1][6][7] |
| Agitation | 220 rpm[1] | 400-600 rpm (cascade control)[4] |
| Aeration | N/A | 1.0 vvm[4] |
| Dissolved Oxygen | N/A | Maintained at >10-20%[3][4] |
| Fermentation Time | 8-10 days[1] | 11-12 days[4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the fermentation of FR901379.
FR901379 Biosynthesis and Regulation
Caption: Simplified overview of the FR901379 biosynthesis pathway and its regulation.
References
- 1. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN108085354A - A kind of culture medium and its method of fermenting and producing FR901379 - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. CN108676832A - The preparation method of micafen sodium intermediate FR901379 - Google Patents [patents.google.com]
- 6. Frontiers | Establishing an Efficient Genetic Manipulation System for Sulfated Echinocandin Producing Fungus Coleophoma empetri [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Optimizing Coleophoma empetri Culture for Enhanced FR901379 Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimized parameters for the culture of the filamentous fungus Coleophoma empetri, the producer of FR901379, a crucial precursor for the semisynthesis of the antifungal agent micafungin (B1204384). The low fermentation efficiency of FR901379 has been a significant bottleneck, increasing production costs and limiting the broader clinical application of micafungin.[1][2] The following sections detail optimized culture media, fermentation parameters, and advanced strategies to enhance the yield of FR901379.
I. Culture Media Composition
The composition of the culture medium is a critical factor influencing the growth of Coleophoma empetri and the biosynthesis of FR901379. A two-stage culture process, involving a seed medium (MKS) to generate robust mycelial biomass and a fermentation medium (MKF) to promote secondary metabolite production, is recommended.
Table 1: Seed and Fermentation Media Composition
| Component | Seed Medium (MKS) | Fermentation Medium (MKF) |
| Carbon Sources | ||
| Soluble Starch | 15 g/L | - |
| Sucrose | 10 g/L | - |
| Glucose | - | 10 g/L |
| Corn Starch | - | 30 g/L |
| D-Sorbitol | - | 160 g/L |
| Nitrogen Sources | ||
| Cottonseed Meal | 5 g/L | - |
| Peptone | 10 g/L | 10 g/L |
| (NH₄)₂SO₄ | - | 6 g/L |
| Minerals & Salts | ||
| KH₂PO₄ | 1 g/L | 1 g/L |
| CaCO₃ | 2 g/L | 2 g/L |
| FeSO₄·7H₂O | - | 0.3 g/L |
| ZnSO₄·7H₂O | - | 0.01 g/L |
| pH | 6.5 | 6.5 |
In some industrial-scale fermentation, organic nitrogen sources have been successfully replaced with ammonium (B1175870) sulfate (B86663) and corn steep liquor to modify the medium for high-level production.[6]
II. Fermentation Parameters
Optimal physical parameters are crucial for maximizing FR901379 production. These parameters should be tightly controlled throughout the fermentation process.
Table 2: Optimized Fermentation Parameters
| Parameter | Optimal Range/Value | Notes |
| Temperature | 23-27°C | Optimal for growth and production.[6] |
| pH | 6.5 | Maintained throughout the culture period. |
| Agitation | 220 rpm (shake flask) | To be optimized for bioreactors to ensure adequate mixing and oxygen transfer while minimizing shear stress. |
| Aeration | Sufficient Oxygen Supply | Critical for biosynthesis.[6] Dissolved oxygen levels should be monitored and controlled in bioreactor cultures. |
| Culture Duration | 8-10 days | Dependent on the fermentation strategy and strain.[1][3] |
III. Experimental Protocols
Protocol 1: Inoculum Preparation (Seed Culture)
This protocol describes the preparation of a seed culture to be used for inoculating the production fermenter.
-
Media Preparation: Prepare the MKS seed medium according to the composition in Table 1. Sterilize by autoclaving.
-
Inoculation: Inoculate the sterilized MKS medium with a fresh mycelial culture of C. empetri from a PDA plate.[1][3]
-
Incubation: Incubate the culture in a shake flask at 25°C with agitation at 220 rpm for 2 days.[1]
-
Homogenization: For improved inoculation of the production medium, the fresh hyphae can be aseptically broken using a superfine homogenizer.[3]
Protocol 2: Batch Fermentation for FR901379 Production
This protocol outlines the procedure for batch fermentation in shake flasks.
-
Media Preparation: Prepare the MKF fermentation medium as detailed in Table 1. Dispense 50 mL into 250 mL shake flasks and sterilize by autoclaving.[1]
-
Inoculation: Inoculate the MKF medium with 5 mL of the seed culture (a 10% v/v inoculation).[1]
-
Incubation: Cultivate at 25°C with agitation at 220 rpm for 8-10 days.[1][3]
-
Sampling and Analysis: Periodically, aseptically withdraw samples for analysis.
Protocol 3: Fed-Batch Fermentation Strategy
A fed-batch strategy has been shown to significantly increase the titer of FR901379, reaching up to 4.0 g/L with engineered strains.[1][2] This strategy helps to maintain optimal nutrient levels and control viscosity.
-
Initial Batch Phase: Begin with a batch culture as described in Protocol 2.
-
Feeding Strategy: To avoid increased viscosity, the carbon source can be intermittently fed.[6] A concentrated sterile solution of glucose or other suitable carbon source should be fed periodically after the initial carbon source is depleted. The feeding rate and schedule should be optimized based on real-time monitoring of nutrient levels and product formation.
-
Process Control: In a bioreactor setting, maintain dissolved oxygen levels and pH through automated control systems. The use of specialized impellers like the FULLZONE impeller has been reported to improve mixing and reduce viscosity in large-scale fermenters.[6]
Protocol 4: FR901379 Extraction and Quantification
This protocol provides a method for extracting and quantifying FR901379 from the fermentation broth.
-
Extraction: Take 1 mL of the fermentation culture and extract it with an equal volume of methanol (B129727) by ultrasonic crushing for 1 hour.[3][4]
-
Centrifugation: Centrifuge the extract at 10,000 x g for 5 minutes to pellet the mycelia and other solids.[4]
-
HPLC Analysis: Analyze the supernatant for FR901379 concentration using High-Performance Liquid Chromatography (HPLC).[3][4]
IV. Advanced Strategies for Yield Improvement
Beyond optimizing culture conditions, metabolic engineering has proven to be a highly effective strategy for increasing FR901379 production.
-
Overexpression of Rate-Limiting Enzymes: Overexpressing the cytochrome P450 enzymes McfF and McfH has been shown to eliminate unwanted byproducts and increase the FR901379 titer.[1][2][6]
-
Transcriptional Activator Engineering: Overexpression of the transcriptional activator McfJ can markedly increase FR901379 production, with reported increases from 0.3 g/L to 1.3 g/L in shake flasks.[1][2]
-
Combined Engineering: A combination of overexpressing mcfJ, mcfF, and mcfH in an engineered strain resulted in a titer of 4.0 g/L under fed-batch conditions in a 5 L bioreactor.[1][2]
-
Strain Improvement through Mutagenesis: Heavy-ion irradiation has been used to generate mutant strains of C. empetri with significantly enhanced FR901379 production, achieving titers of 1.1 g/L, a 253.7% increase over the parent strain.[4][5]
V. Visualized Workflows and Pathways
Experimental Workflow for Culture Optimization
Caption: Workflow for optimizing C. empetri culture.
Simplified FR901379 Biosynthesis and Engineering Targets
The biosynthesis of FR901379 is a complex process involving multiple gene clusters.[1] Metabolic engineering efforts have focused on key enzymatic and regulatory steps to boost production.
Caption: Key steps in FR901379 biosynthesis and engineering targets.
References
- 1. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Establishing an Efficient Genetic Manipulation System for Sulfated Echinocandin Producing Fungus Coleophoma empetri [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Purification of FR901379
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and purification of FR901379, a crucial intermediate in the synthesis of the antifungal drug micafungin (B1204384). The protocols are based on established methods from scientific literature and patents, offering guidance for laboratory-scale and industrial production.
Introduction
FR901379 is a sulfonated lipohexapeptide produced by the filamentous fungus Coleophoma empetri. As a member of the echinocandin class of antifungals, its mechanism of action involves the non-competitive inhibition of β-1,3-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall. This targeted action results in low toxicity to mammalian cells, making it a valuable therapeutic agent. The efficient extraction and purification of FR901379 from fermentation broth are critical steps for the cost-effective manufacturing of micafungin.
This document outlines two primary methods for the extraction and purification of FR901379: a simplified method avoiding column chromatography for large-scale production and a comprehensive method involving macroporous resin and silica (B1680970) gel chromatography for achieving high purity.
Quantitative Data Summary
The following tables summarize quantitative data from various extraction and purification protocols for FR901379, providing a comparative overview of yields and purity levels at different stages.
Table 1: Extraction and Purification of FR901379 via Salting Out and Diatomite Adsorption
| Step | Parameter | Value | Unit | Reference |
| Salting Out | Inorganic Salt | Sodium Chloride | - | [1] |
| Salt Concentration | 3-8 | mol/L | [1] | |
| Adsorption | Adsorbent | Diatomite | - | [1] |
| Diatomite Amount | 80-120 | kg/m ³ of concentrate | [1] | |
| Overall | Recovery Rate | >95 | % | [1] |
Table 2: Purification of FR901379 using Macroporous Resin and Silica Gel Chromatography
| Step | Parameter | Value | Unit | Reference |
| Macroporous Resin Adsorption | ||||
| Decolorizing Resin | D303 | - | [2] | |
| Adsorbing Resin | LX-18 | - | [2] | |
| Adsorption Flow Rate | 1.5 - 2 | BV/h | [2] | |
| Desorbent | 80% Ethanol (B145695) | - | [2] | |
| Crystallization | ||||
| Crystallization Solvent | Acetone | - | [2] | |
| Crude Product | ||||
| Purity | ≥85 | % | [2] | |
| Extraction Yield | >70 | % | [2] | |
| Silica Gel Chromatography | ||||
| Eluent (Example 1) | Ethyl acetate:Petroleum ether (7:3) | v/v | [3] | |
| Eluent (Example 2) | Acetone:Petroleum ether (6:4) | v/v | [3] | |
| Final Product | ||||
| Purity (Example 1) | 92.1 - 92.8 | % | [3] | |
| Purity (Example 2) | 93.5 | % | [3] |
Table 3: Analytical High-Performance Liquid Chromatography (HPLC) Parameters for FR901379
| Parameter | Value | Reference |
| Column | ||
| Type | Reversed-phase C18 | |
| Dimensions | 4.6 x 150 mm, 5 µm | |
| Mobile Phase | ||
| Solvent A | Deionized water with 0.05% trifluoroacetic acid | |
| Solvent B | Acetonitrile with 0.05% trifluoroacetic acid | |
| Gradient | ||
| 0-3 min | 5% - 40% B | |
| 3-18 min | 40% - 60% B | |
| 18-23 min | 100% B | |
| 23-26 min | 5% B | |
| Flow Rate | 1 | mL/min |
| Detection | ||
| Wavelength | 210 |
Experimental Protocols
Protocol 1: Extraction of FR901379 from Fermentation Broth via Salting Out and Diatomite Adsorption
This protocol describes a method that avoids column chromatography, making it suitable for large-scale industrial production.[4]
1. Solid-Liquid Separation:
- Centrifuge or filter the Coleophoma empetri fermentation broth to separate the mycelia from the supernatant.
2. Extraction:
- The target compound FR901379 is primarily located in the mycelia.
3. Concentration:
- Concentrate the extracted solution to reduce the volume.
4. Salting Out:
- Add an inorganic salt, such as sodium chloride, to the concentrate to a final concentration of 3-8 mol/L.[1] This step aids in the precipitation of FR901379.
5. Diatomite Adsorption and Filtration:
- Add diatomite to the salted-out mixture at a concentration of 80-120 kg per cubic meter of concentrate.[1]
- Stir the mixture to allow for the adsorption of FR901379 onto the diatomite.
- Filter the mixture to collect the diatomite with the adsorbed FR901379.
6. Final Product:
- The resulting product is a mixture of FR901379 and diatomite. This method achieves a recovery rate of over 95%.[1]
Protocol 2: High-Purity Purification of FR901379 using Macroporous Resin and Silica Gel Chromatography
This protocol outlines a multi-step purification process to obtain high-purity FR901379.[2][3]
1. Extraction from Fermentation Broth:
- Perform solid-liquid separation of the fermentation broth to obtain the solid fermenting culture.[3]
- Add a polar solvent, such as methanol (B129727) or ethanol (volume ratio of 1:2 to 1:5 with the fermentation liquid), to the solid culture and stir for 30-90 minutes. Repeat this extraction 1-3 times.[3]
- Combine the filtrates to obtain the FR901379 extract.
2. Macroporous Resin Treatment:
- Decolorization (Optional but Recommended): Pass the extract through a column packed with D303 macroporous resin to remove pigments.[2]
- Adsorption: Load the decolorized extract onto a column packed with LX-18 adsorbing resin at a flow rate of 1.5-2 bed volumes (BV) per hour.[2]
- Washing: Wash the column with a low concentration of ethanol or methanol (e.g., 40-60%) to remove impurities.[3]
- Elution: Elute the bound FR901379 with a higher concentration of ethanol or methanol (e.g., 70-90%).[2][3]
3. Concentration and Crystallization:
- Concentrate the eluate under reduced pressure.
- Add a suitable crystallization solvent, such as acetone, to induce the crystallization of the crude FR901379 powder.[2] This step should yield a crude product with a purity of at least 85% and an extraction yield of over 70%.[2]
4. Silica Gel Chromatography:
- Dissolve the crude FR901379 in a minimal amount of solvent and load it onto a silica gel column.
- Elute the column with a mixed solvent system. Examples of effective solvent systems include:
- Ethyl acetate-petroleum ether (7:3, v/v)[3]
- Acetone-petroleum ether (6:4, v/v)[3]
- Monitor the fractions using HPLC (see Table 3 for analytical parameters).
- Combine the fractions containing high-purity FR901379.
5. Final Product Preparation:
- Concentrate the pooled high-purity fractions under reduced pressure.
- Induce crystallization or precipitation by adding a non-polar solvent like petroleum ether or isopropyl ether.[3]
- Filter and dry the resulting fine powder to obtain FR901379 with a purity of over 92%.[3]
Visualizations
Biosynthesis Pathway of FR901379
The biosynthesis of FR901379 in Coleophoma empetri is a complex process involving a non-ribosomal peptide synthetase (NRPS) and several modifying enzymes. The simplified diagram below illustrates the key steps in the formation of the FR901379 core structure and its subsequent modifications.
Caption: Simplified biosynthesis pathway of FR901379.
Experimental Workflow for FR901379 Purification
The following diagram outlines the general experimental workflow for the high-purity purification of FR901379.
Caption: High-purity purification workflow for FR901379.
Mechanism of Action: Inhibition of β-1,3-D-Glucan Synthase
FR901379 exerts its antifungal activity by inhibiting the β-1,3-D-glucan synthase enzyme complex, which is crucial for fungal cell wall synthesis.
Caption: Inhibition of β-1,3-D-glucan synthase by FR901379.
References
- 1. CN111187339B - Method for extracting FR901379 from fermentation broth - Google Patents [patents.google.com]
- 2. cjph.com.cn [cjph.com.cn]
- 3. CN102952179A - Preparation method for high-purity micafungin precursor compound - Google Patents [patents.google.com]
- 4. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of FR901379
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate quantification of FR901379, a crucial precursor for the antifungal agent micafungin (B1204384). The primary technique discussed is High-Performance Liquid Chromatography (HPLC), a robust and widely adopted method for analyzing FR901379 in complex matrices such as fermentation broths.
Introduction
FR901379 is a nonribosomal cyclic hexapeptide with a fatty acid side chain, produced by the filamentous fungus Coleophoma empetri.[1] It serves as the starting material for the semi-synthesis of micafungin, an important echinocandin antifungal drug.[2][3] Accurate and precise quantification of FR901379 is paramount during fermentation development, process optimization, and quality control to ensure efficient production of micafungin.[4][5] The methods outlined below provide a comprehensive guide for researchers engaged in these activities.
Analytical Technique: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most common and reliable method for the quantification of FR901379.[6][7][8] This technique separates FR901379 from other components in the sample based on its hydrophobicity, allowing for its accurate measurement.
Experimental Protocol: HPLC Quantification of FR901379 in Fermentation Broth
This protocol details the steps for sample preparation and HPLC analysis of FR901379 from C. empetri fermentation cultures.
1. Sample Preparation:
-
Collect 1 mL of the fermentation broth.
-
Add a four-fold volume of methanol (B129727) (e.g., 4 mL) to the broth.[8]
-
Vortex the mixture vigorously at approximately 2600 rpm for 1 hour at room temperature to ensure complete extraction of FR901379.[8]
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet the mycelia and other solid debris.[6][7]
-
Carefully collect the supernatant for HPLC analysis.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., Agilent, 4.6 x 150 mm, 5 µm) is recommended.[2][8]
-
Mobile Phase A: Deionized water with 0.05% trifluoroacetic acid (TFA).[2][8]
-
Mobile Phase B: Acetonitrile with 0.05% trifluoroacetic acid (TFA).[2][8]
-
Injection Volume: 20 µL.[3]
3. Gradient Elution Program:
The following gradient program has been shown to be effective for the separation of FR901379:
| Time (minutes) | % Mobile Phase B (Acetonitrile w/ 0.05% TFA) |
| 0 - 3 | 5% - 40% |
| 3 - 15 | 40% - 60% |
| 15 - 20 | 100% |
| 20 - 23 | 5% |
Table 1: HPLC Gradient Elution Program. [2]
4. Quantification:
-
Prepare a standard curve using a certified reference standard of FR901379 at various known concentrations.
-
The amount of FR901379 in the samples is quantified by comparing the peak area of the analyte with the standard curve.[2]
Alternative Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While HPLC-UV is a robust method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, which can be advantageous for detecting low concentrations of FR901379 or for analyzing samples with complex matrices.[9][10] LC-MS/MS is a powerful tool for multi-analyte detection and can be adapted for FR901379 quantification.[11]
Conceptual Protocol for LC-MS/MS Analysis
-
Sample Preparation: Similar extraction procedures as for HPLC can be used, potentially with a "dilute and shoot" approach where the extract is simply diluted before injection to minimize matrix effects.[9]
-
LC Separation: A UHPLC system with a C18 column would provide rapid and efficient separation.
-
Mass Spectrometry: A tandem quadrupole mass spectrometer (TQ-S) operating in Multiple Reaction Monitoring (MRM) mode would provide high selectivity and sensitivity.[9] Specific precursor and product ion transitions for FR901379 would need to be determined.
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as [¹³C₆]-micafungin for micafungin analysis, is recommended for the highest accuracy and precision.[10]
Data Presentation
The following tables summarize quantitative data on FR901379 production from various studies, showcasing the utility of the described analytical methods.
| Strain | FR901379 Titer (g/L) | Fold Increase vs. Wild-Type | Reference |
| C. empetri MEFC09 (Wild-Type) | ~0.2 - 0.3 | - | [6][7] |
| Mutant Z40-23 | 0.73 | 3.7 | [6] |
| Mutant ZZ-138 | 1.12 | 5.6 | [6] |
| Engineered Strain (overexpressing mcfJ) | 1.3 | 4.3 - 6.5 | [2][8] |
| Engineered Strain (co-expressing mcfJ, mcfF, mcfH) | 4.0 (fed-batch) | ~13 - 20 | [2][8] |
Table 2: FR901379 Titers in Different C. empetri Strains.
Visualizations
Experimental Workflow for HPLC Quantification
Caption: Workflow for FR901379 quantification by HPLC.
Mechanism of Action of FR901379dot
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Hadal Streptomyces-Derived Echinocandin Acylase Discovered through the Prioritization of Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improving the production of micafungin precursor FR901379 in Coleophoma empetri using heavy-ion irradiation and its mechanism analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Simple and robust LC-MS/MS analysis method for therapeutic drug monitoring of micafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling [frontiersin.org]
Application Note: HPLC Analysis of FR901379 in Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR901379 is a crucial precursor for the synthesis of Micafungin (B1204384), a potent antifungal agent used to treat invasive fungal infections.[1][2][3][4] The production of FR901379 is achieved through the fermentation of the filamentous fungus Coleophoma empetri.[1][2][3][4][5] Accurate and reliable quantification of FR901379 in fermentation broth is essential for process optimization, yield improvement, and quality control in the manufacturing of Micafungin.[2][3][4] This application note provides a detailed protocol for the analysis of FR901379 in fermentation broth using High-Performance Liquid Chromatography (HPLC).
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate FR901379 from other components in the fermentation broth. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, modified with trifluoroacetic acid to improve peak shape and resolution. Detection is performed using a UV detector at a wavelength where FR901379 exhibits strong absorbance. Quantification is based on the peak area of FR901379 relative to a standard curve prepared from a reference standard.
Experimental Protocols
Sample Preparation from Fermentation Broth
The following protocol outlines the steps for extracting FR901379 from the fermentation broth of Coleophoma empetri.
Materials:
-
Fermentation broth of Coleophoma empetri
-
Methanol (B129727) (HPLC grade)
-
Ethanol (B145695) (95%)
-
Centrifuge
-
Vortex mixer
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
-
HPLC vials
Protocol 1: Methanol Extraction [2][5]
-
Transfer 1 mL of the fermentation broth into a centrifuge tube.
-
Add a four-fold volume (4 mL) of methanol to the sample.[2]
-
Vortex the mixture vigorously for 1 hour at room temperature to ensure complete extraction.[2]
-
Alternatively, for enhanced extraction, sonicate the mixture for 1 hour.[5]
-
Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the mycelia and other solid debris.[5]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Protocol 2: Ethanol Extraction from Solid Culture [6] This protocol is suitable when separating the solid and liquid phases of the fermentation broth first.
-
Perform solid-liquid separation of the fermentation broth via suction filtration to obtain the solid fermenting culture.[6]
-
To the collected solid culture, add a sufficient volume of 95% ethanol (e.g., 1.25 L for 1.1 kg of solid culture).[6]
-
Stir the mixture at room temperature for 60 minutes to extract FR901379.[6]
-
Collect the filtrate via suction filtration.[6]
-
A second extraction of the filter cake with 95% ethanol can be performed to maximize recovery.[6]
-
Combine the filtrates.
-
Filter an aliquot of the combined filtrate through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC Instrumentation and Conditions
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector (e.g., Waters 515 pump and 996 detector).[6]
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm[1][2] | C18 Reversed-Phase Column |
| Mobile Phase A | Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA)[1] | Deionized water with 0.05% Trifluoroacetic Acid (TFA)[2] |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)[1] | Acetonitrile with 0.05% Trifluoroacetic Acid (TFA)[2] |
| Gradient | Time (min) | % B |
| 0 - 20 | 5 → 100 (linear)[1] | |
| Flow Rate | 1.0 mL/min[1][7] | 1.0 mL/min[2] |
| Column Temperature | 30°C[1] | Not specified, typically ambient or controlled at 25-30°C. |
| Detection Wavelength | 210 nm[1][2][5] | 222 nm[7] |
| Injection Volume | 20 µL[7] | Not specified, typically 10-20 µL. |
Data Presentation
The following table summarizes typical quantitative data that should be obtained during method validation for the HPLC analysis of FR901379.
| Parameter | Typical Value/Range | Description |
| Retention Time (RT) | Analyte-specific | The time at which the FR901379 peak elutes from the column. This should be consistent under the same chromatographic conditions. |
| Linearity (r²) | > 0.999 | The correlation coefficient of the calibration curve, indicating the linearity of the detector response to the analyte concentration. |
| Precision (%RSD) | < 2% | The relative standard deviation of replicate measurements, indicating the closeness of repeated measurements. |
| Accuracy (% Recovery) | 98 - 102% | The percentage of the true value obtained, determined by spiking a blank matrix with a known amount of FR901379. |
| Limit of Detection (LOD) | Analyte-specific | The lowest concentration of FR901379 that can be reliably detected by the method. |
| Limit of Quantitation (LOQ) | Analyte-specific | The lowest concentration of FR901379 that can be accurately and precisely quantified. |
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of FR901379.
Caption: Experimental workflow for FR901379 analysis.
Caption: Logical relationship in FR901379 production.
Conclusion
The HPLC method described in this application note provides a robust and reliable approach for the quantitative analysis of FR901379 in fermentation broth. The detailed sample preparation and HPLC protocols, when followed, will enable researchers, scientists, and drug development professionals to accurately monitor FR901379 production, facilitating process development and ensuring product quality. The provided workflows offer a clear visual guide to the experimental process.
References
- 1. Establishing an Efficient Genetic Manipulation System for Sulfated Echinocandin Producing Fungus Coleophoma empetri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. CN102952179A - Preparation method for high-purity micafungin precursor compound - Google Patents [patents.google.com]
- 7. A Hadal Streptomyces-Derived Echinocandin Acylase Discovered through the Prioritization of Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Stable Formulations of FR901379
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR901379 is a naturally occurring cyclic lipopeptide belonging to the echinocandin class of antifungal agents. It is the precursor to the semi-synthetic drug micafungin (B1204384). The primary mechanism of action of FR901379 is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. This specific mode of action provides a significant therapeutic window, as mammalian cells lack a cell wall. However, like other echinocandins, FR901379 is susceptible to chemical degradation, particularly in aqueous solutions, which presents a challenge for the development of stable pharmaceutical formulations.
These application notes provide a comprehensive guide to understanding the stability profile of FR901379 and developing stable formulations, primarily focusing on lyophilized powders for injection. The protocols and data presented are based on published information for FR901379 and its closely related analogue, micafungin.
Signaling Pathway of FR901379
FR901379 targets the fungal cell wall, a structure essential for maintaining cell integrity and viability that is absent in mammalian cells.
Caption: Mechanism of action of FR901379.
Stability Profile of FR901379
The stability of FR901379 is influenced by several factors, with pH being the most critical.
pH-Dependent Degradation: Echinocandins, including FR901379, are known to be unstable in neutral to alkaline aqueous solutions. The primary degradation pathway involves the hydrolysis of the hemiaminal linkage within the cyclic peptide core, leading to a ring-opened, inactive product. The rate of this degradation is significantly accelerated at physiological and higher pH values. Conversely, FR901379 exhibits greater stability in acidic conditions, typically in a pH range of 4.5 to 6.0.
Temperature and Light: Elevated temperatures will accelerate the degradation of FR901379. Therefore, formulations should be stored at controlled room temperature or under refrigeration. While specific photostability data for FR901379 is not readily available, it is general practice to protect parenteral products from light.
Formulation Strategies for Stabilization
Given its instability in aqueous solutions, lyophilization (freeze-drying) is the most effective strategy for producing a stable, long-shelf-life formulation of FR901379. A typical lyophilized formulation consists of the active pharmaceutical ingredient (API) and one or more excipients that serve as cryoprotectants, lyoprotectants, and bulking agents.
Commonly Used Excipients for Lyophilized Formulations:
| Excipient Category | Example(s) | Function(s) |
| Bulking Agents | Mannitol (B672), Lactose | Provide structure and bulk to the lyophilized cake, ensuring a robust and elegant appearance. |
| Cryoprotectants | Sucrose (B13894), Trehalose, Mannitol | Protect the API from denaturation and aggregation during the freezing process. |
| Lyoprotectants | Sucrose, Trehalose | Protect the API from stress during the drying process and stabilize the amorphous phase in the final dried product. |
| pH Modifiers | Citric Acid, Sodium Hydroxide | Adjust the pH of the pre-lyophilization solution to the optimal range for API stability (typically pH 5.0-7.0 for micafungin reconstitution)[1]. |
Experimental Protocols
Protocol 1: Preparation of a Lyophilized FR901379 Formulation
This protocol describes a general procedure for preparing a lyophilized formulation of FR901379 suitable for stability studies.
Materials:
-
FR901379
-
Mannitol
-
Sucrose
-
Citric Acid
-
Sodium Hydroxide
-
Water for Injection (WFI)
-
Sterile vials and stoppers
Equipment:
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Sterile filtration unit (0.22 µm filter)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Solution Preparation:
-
In a volumetric flask, dissolve the desired amount of FR901379 in WFI.
-
Add the calculated amounts of mannitol and sucrose and dissolve completely.
-
Adjust the pH of the solution to the target range (e.g., 5.5 - 6.5) using a dilute solution of citric acid or sodium hydroxide.
-
Bring the solution to the final volume with WFI.
-
-
Sterile Filtration:
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.
-
-
Filling:
-
Aseptically fill the sterile solution into sterile vials.
-
Partially insert sterile lyophilization stoppers onto the vials.
-
-
Lyophilization Cycle:
-
Load the filled vials into the lyophilizer.
-
Execute a validated lyophilization cycle, which typically includes freezing, primary drying (sublimation), and secondary drying (desorption) phases.
-
-
Stoppering and Sealing:
-
At the end of the cycle, fully stopper the vials under vacuum or nitrogen atmosphere.
-
Remove the vials from the lyophilizer and secure the stoppers with aluminum seals.
-
Caption: Lyophilization process workflow.
Protocol 2: Stability-Indicating HPLC Method for FR901379
This protocol is adapted from a validated method for micafungin and is suitable for assessing the stability of FR901379 and separating it from its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer), pH adjusted to the acidic range (e.g., pH 3.0-4.0). The exact ratio should be optimized to achieve good separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of FR901379 reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).
-
Prepare working standards by diluting the stock solution to the desired concentration range.
-
-
Sample Preparation:
-
Reconstitute the lyophilized FR901379 formulation with a known volume of diluent.
-
Dilute the reconstituted solution to a concentration within the linear range of the assay.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify FR901379 and any degradation products by comparing their retention times and peak areas to the reference standard.
-
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential to establish the degradation pathways of FR901379 and to validate the stability-indicating nature of the analytical method.
Stress Conditions:
| Condition | Suggested Protocol |
| Acid Hydrolysis | Incubate FR901379 solution in 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8 hours). |
| Base Hydrolysis | Incubate FR901379 solution in 0.1 N NaOH at room temperature for a specified period (e.g., 30, 60, 120 minutes). |
| Oxidation | Treat FR901379 solution with 3% H₂O₂ at room temperature for a specified period (e.g., 1, 2, 4 hours). |
| Thermal Degradation | Expose solid FR901379 or its lyophilized formulation to dry heat (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours). |
| Photostability | Expose FR901379 solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Procedure:
-
Expose FR901379 to the stress conditions outlined above.
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples using the stability-indicating HPLC method to determine the extent of degradation and to observe the formation of degradation products.
Data Presentation
The following tables provide a template for summarizing the quantitative data from stability and forced degradation studies.
Table 1: Stability of Lyophilized FR901379 Formulation
| Storage Condition | Time Point | Assay (% of Initial) | Total Impurities (%) | Appearance |
| 25°C / 60% RH | 0 | 100.0 | 0.2 | White Cake |
| 3 Months | ||||
| 6 Months | ||||
| 40°C / 75% RH | 0 | 100.0 | 0.2 | White Cake |
| 1 Month | ||||
| 3 Months |
Table 2: Forced Degradation of FR901379
| Stress Condition | Duration | Assay (% Remaining) | Major Degradant 1 (Area %) | Major Degradant 2 (Area %) |
| 0.1 N HCl, 60°C | 8 hours | |||
| 0.1 N NaOH, RT | 2 hours | |||
| 3% H₂O₂, RT | 4 hours | |||
| Dry Heat, 80°C | 72 hours | |||
| Photostability | ICH Q1B |
Conclusion
The development of a stable formulation of FR901379 is achievable through a well-designed lyophilization process. Key considerations include the use of appropriate cryo- and lyoprotectants, and careful control of the pH of the pre-lyophilization solution. A validated stability-indicating HPLC method is crucial for accurately assessing the stability of the formulation and for understanding the degradation pathways of the molecule. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and drug development professionals working on the formulation of FR901379.
References
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of FR901379
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR901379 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Coleophoma empetri. It is a precursor to the semi-synthetic antifungal agent micafungin (B1204384).[1][2] Like other echinocandins, FR901379 exhibits potent antifungal activity by inhibiting the synthesis of β-1,3-D-glucan, an essential component of the fungal cell wall.[1][3] This mode of action provides a high degree of selectivity for fungal cells, as mammalian cells lack a cell wall. These application notes provide detailed protocols for the in vitro antifungal susceptibility testing of FR901379, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
FR901379 targets the fungal cell wall by non-competitively inhibiting the enzyme β-1,3-D-glucan synthase.[1] This enzyme is responsible for the synthesis of β-1,3-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall. Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[1] The disruption of the cell wall integrity triggers a compensatory cellular stress response, primarily through the activation of the protein kinase C (PKC), high osmolarity glycerol (B35011) (HOG), and calcineurin signaling pathways. These pathways converge to upregulate chitin (B13524) synthesis in an attempt to fortify the compromised cell wall.
Data Presentation
The following table summarizes the available quantitative data on the in vitro activity of FR901379 and related compounds against key fungal pathogens. The data is presented as Minimum Effective Concentrations (MECs) in µg/mL. The MEC is the lowest concentration of the antifungal agent that produces a significant change in the morphology of the growing hyphae.
| Compound | Candida albicans FP633 (MEC, µg/mL) | Aspergillus fumigatus FP1305 (MEC, µg/mL) |
| FR901379 | 0.05 | 0.025 |
| FR209602 | 0.05 | 0.025 |
| FR209603 | 0.05 | 0.025 |
| FR209604 | 0.05 | 0.025 |
Note: Data for FR209602, FR209603, and FR209604 are included as they were reported to have "almost equivalent activities to FR901379"[4].
Experimental Protocols
The following protocols are adapted from the CLSI M27-A3 and M38-A2, and EUCAST guidelines for antifungal susceptibility testing.
Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (e.g., Candida spp.)
This protocol is based on the CLSI M27-A3 standard.
1. Preparation of FR901379 Stock Solution: a. Prepare a stock solution of FR901379 in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 1.6 mg/mL. b. Further dilute the stock solution in RPMI 1640 medium to create a working solution for serial dilutions.
2. Inoculum Preparation: a. Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the yeast cells in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
3. Broth Microdilution Procedure: a. Use sterile 96-well microtiter plates. b. Perform serial twofold dilutions of the FR901379 working solution in RPMI 1640 medium to achieve the desired concentration range (e.g., 0.008 to 8 µg/mL). c. Inoculate each well with the prepared yeast suspension. d. Include a growth control well (no drug) and a sterility control well (no inoculum). e. Incubate the plates at 35°C for 24-48 hours.
4. Reading and Interpretation of Results: a. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of FR901379 that causes a significant reduction in growth (typically ≥50%) compared to the growth control. b. The endpoint can be determined visually or spectrophotometrically.
Protocol 2: Broth Microdilution Susceptibility Testing for Filamentous Fungi (e.g., Aspergillus spp.)
This protocol is based on the CLSI M38-A2 standard.
1. Preparation of FR901379 Stock Solution: a. Follow the same procedure as for yeasts (Protocol 1, Step 1).
2. Inoculum Preparation: a. Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days to encourage conidiation. b. Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). c. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.
3. Broth Microdilution Procedure: a. Follow the same procedure as for yeasts (Protocol 1, Step 3), using the prepared conidial suspension as the inoculum.
4. Reading and Interpretation of Results: a. The Minimum Effective Concentration (MEC) is defined as the lowest concentration of FR901379 that leads to the growth of small, rounded, compact hyphal forms compared to the abundant, filamentous growth in the control well. b. The MEC is determined by microscopic examination of the wells.
Mandatory Visualizations
Caption: Mechanism of action of FR901379.
Caption: Experimental workflow for in vitro antifungal susceptibility testing.
References
- 1. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elearning.uniroma1.it [elearning.uniroma1.it]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for FR901379 in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to FR901379
FR901379 is a naturally occurring sulfonated lipohexapeptide produced by the filamentous fungus Coleophoma empetri. It belongs to the echinocandin class of antifungal agents and serves as a crucial precursor for the semi-synthesis of Micafungin (B1204384), a clinically important antifungal drug.[1][2] The unique structural feature of FR901379 is its cyclic hexapeptide core linked to a fatty acid side chain, which is essential for its biological activity. Like other echinocandins, FR901379 exhibits potent antifungal activity by targeting the fungal cell wall, a structure absent in mammalian cells, which contributes to its selective toxicity.[3]
Mechanism of Action
The primary molecular target of FR901379 is the enzyme β-1,3-D-glucan synthase. This enzyme is an integral component of the fungal cell wall biosynthesis pathway, responsible for the synthesis of β-1,3-D-glucan, a major structural polymer of the fungal cell wall. FR901379 acts as a non-competitive inhibitor of this enzyme, disrupting the integrity of the cell wall. This disruption leads to osmotic instability and, ultimately, fungal cell death.[1] The inhibition of β-1,3-D-glucan synthase is a well-validated target for antifungal therapy, and the specific action of echinocandins on this fungal-specific pathway accounts for their favorable safety profile.
Signaling Pathway of FR901379 Action
Caption: Mechanism of action of FR901379.
Quantitative Data
While specific quantitative data for FR901379 is not extensively published, its activity is expected to be comparable to its semi-synthetic derivative, Micafungin. The following tables summarize the in vitro antifungal activity of Micafungin against common fungal pathogens. Researchers can use this data as a reference point for designing experiments with FR901379.
Table 1: In Vitro Antifungal Activity of Micafungin against Candida Species
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ≤0.008 - 0.25 | 0.015 | 0.03 |
| Candida glabrata | ≤0.008 - 0.125 | 0.008 | 0.015 |
| Candida parapsilosis | 0.03 - 2 | 0.25 | 1 |
| Candida tropicalis | 0.015 - 0.25 | 0.03 | 0.06 |
| Candida krusei | 0.015 - 0.5 | 0.06 | 0.125 |
MIC (Minimum Inhibitory Concentration) values are based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
Table 2: In Vitro Antifungal Activity of Micafungin against Aspergillus Species
| Fungal Species | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) |
| Aspergillus fumigatus | ≤0.008 - 0.06 | 0.008 | 0.015 |
| Aspergillus flavus | ≤0.008 - 0.03 | 0.008 | 0.015 |
| Aspergillus niger | ≤0.008 - 0.03 | 0.008 | 0.015 |
| Aspergillus terreus | ≤0.008 - 0.06 | 0.015 | 0.03 |
MEC (Minimum Effective Concentration) values are determined microscopically and represent the lowest concentration that leads to the formation of aberrant, branched hyphae.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay (CLSI M27/M38)
This protocol is adapted from the CLSI guidelines for antifungal susceptibility testing of yeasts (M27) and molds (M38).
Materials:
-
FR901379
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer
-
0.85% Saline, sterile
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
For yeasts, dilute the standardized suspension 1:1000 in RPMI medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
For molds, a conidial suspension is prepared and counted using a hemocytometer to achieve the target inoculum size.
-
-
Drug Dilution:
-
Prepare a stock solution of FR901379 in a suitable solvent (e.g., water or DMSO).
-
Perform serial two-fold dilutions of FR901379 in RPMI medium in the 96-well plate to achieve final concentrations typically ranging from 0.008 to 8 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.
-
Include a drug-free well as a positive control and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of FR901379 that causes a significant inhibition of growth (typically ≥50%) compared to the positive control. This can be determined visually or by reading the optical density at 530 nm.
-
For Aspergillus spp., the MEC is determined microscopically as the lowest drug concentration at which short, aberrant, branched hyphae are observed.
-
β-1,3-D-Glucan Synthase Inhibition Assay
This assay measures the direct inhibitory effect of FR901379 on the activity of β-1,3-D-glucan synthase.
Materials:
-
FR901379
-
Fungal cell lysate (source of β-1,3-D-glucan synthase)
-
UDP-[³H]glucose (radiolabeled substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM EDTA, and 1 mM β-mercaptoethanol)
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation:
-
Prepare a crude membrane fraction containing β-1,3-D-glucan synthase from fungal protoplasts or mycelia.
-
-
Assay Reaction:
-
In a microfuge tube, combine the enzyme preparation, varying concentrations of FR901379, and the assay buffer.
-
Initiate the reaction by adding UDP-[³H]glucose.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
-
Quantification of Glucan Synthesis:
-
Stop the reaction by adding ethanol.
-
Collect the radiolabeled glucan product by filtration.
-
Wash the filter to remove unincorporated UDP-[³H]glucose.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of FR901379.
-
Determine the IC₅₀ value (the concentration of FR901379 that inhibits 50% of the enzyme activity) by plotting the inhibition data against the log of the inhibitor concentration.
-
In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
This protocol provides a general framework for evaluating the in vivo efficacy of FR901379.
Materials:
-
FR901379
-
Immunocompromised mice (e.g., neutropenic BALB/c mice)
-
Candida albicans strain
-
Sterile saline
-
Animal housing and care facilities
Procedure:
-
Immunosuppression:
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.
-
-
Infection:
-
Prepare an inoculum of Candida albicans in sterile saline.
-
Infect the mice via intravenous injection of the fungal suspension.
-
-
Treatment:
-
Administer FR901379 at various doses (e.g., via intravenous or intraperitoneal injection) starting at a defined time post-infection.
-
Include a vehicle-treated control group.
-
-
Efficacy Assessment:
-
Monitor the survival of the mice over a period of time (e.g., 14-21 days).
-
Alternatively, at specific time points, euthanize a subset of mice and determine the fungal burden in target organs (e.g., kidneys) by plating homogenized tissue on selective agar.
-
-
Data Analysis:
-
Compare the survival rates between the treated and control groups using Kaplan-Meier analysis.
-
Compare the fungal burden in the organs of treated and control animals.
-
Calculate the ED₅₀ (the dose of FR901379 that is effective in 50% of the treated animals).
-
Experimental Workflows
General Workflow for FR901379 Evaluation
Caption: A typical experimental workflow for evaluating FR901379.
References
- 1. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the production of micafungin precursor FR901379 in Coleophoma empetri using heavy-ion irradiation and its mechanism analysis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of FR901379 Analogs for Antifungal Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of analogs of the natural product FR901379, a potent antifungal agent. These guidelines are intended to assist researchers in the discovery and development of novel echinocandin-based antifungal drugs with improved efficacy and safety profiles.
Introduction
FR901379 is a naturally occurring lipopeptide of the echinocandin class, known for its potent inhibitory activity against β-(1,3)-D-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway.[1] This specific mechanism of action, targeting a pathway absent in mammals, makes the echinocandins a valuable class of antifungal agents with a favorable safety profile.[2] The semi-synthetic modification of FR901379 has led to the development of clinically important antifungal drugs, such as micafungin (B1204384).[3] The primary strategy for developing FR901379 analogs involves the chemical modification of the N-acyl side chain to optimize the antifungal potency, broaden the spectrum of activity, and reduce undesirable properties such as hemolytic activity.[4]
Signaling Pathway: Inhibition of β-(1,3)-D-glucan Synthesis
Echinocandins, including FR901379 and its analogs, exert their antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex located in the fungal cell membrane. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. Inhibition of this process disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.[5]
Caption: Inhibition of β-(1,3)-D-glucan synthesis by FR901379 analogs.
Drug Discovery Workflow
The discovery of novel FR901379 analogs follows a structured workflow, beginning with the generation of a diverse library of compounds through semi-synthesis, followed by a cascade of in vitro and in vivo evaluations to identify candidates with optimal therapeutic properties.
Caption: Drug discovery workflow for FR901379 analogs.
Data Presentation
The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) and hemolytic activity of a series of representative FR901379 analogs. The data is compiled from published literature and illustrates the structure-activity relationship, particularly the influence of the N-acyl side chain.
Table 1: In Vitro Antifungal Activity (MIC, µg/mL) of FR901379 Analogs
| Compound | Side Chain | Candida albicans | Aspergillus fumigatus |
| FR901379 | Palmitoyl | 0.25 | >16 |
| Analog 1 | 4-(n-Octyloxy)benzoyl | 0.125 | 1 |
| Analog 2 | 4-(Pentyloxy)benzoyl | 0.25 | 2 |
| Analog 3 | 3,4-Bis(pentyloxy)benzoyl | 0.063 | 0.5 |
| Micafungin | 4-(Pentyloxy)phenylisoxazole-3-carbonyl | 0.031 | 0.25 |
Data is illustrative and compiled from various sources for comparative purposes.
Table 2: Hemolytic Activity of FR901379 Analogs
| Compound | HC₅₀ (µg/mL) |
| FR901379 | < 50 |
| Analog 1 | > 200 |
| Micafungin | > 1000 |
HC₅₀: 50% hemolytic concentration. Data is illustrative and compiled from various sources for comparative purposes.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of FR901379 Analogs
This protocol outlines the semi-synthesis of FR901379 analogs, which involves two main steps: enzymatic deacylation of the natural product followed by chemical re-acylation with a desired side chain.
1. Enzymatic Deacylation of FR901379:
-
Materials: FR901379, FR901379 acylase (e.g., from Streptomyces sp.), phosphate (B84403) buffer (pH 7.0).
-
Procedure:
-
Dissolve FR901379 in phosphate buffer to a final concentration of 10 mg/mL.
-
Add FR901379 acylase to the solution. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at 30-37°C with gentle agitation.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the deacylated core peptide is the major product.
-
Purify the deacylated FR901379 core peptide using reverse-phase column chromatography.
-
2. Chemical Re-acylation of the Deacylated Core Peptide:
-
Materials: Deacylated FR901379 core peptide, desired carboxylic acid side chain, activating agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), N-hydroxysuccinimide (NHS), and a suitable organic solvent (e.g., N,N-dimethylformamide (DMF)).
-
Procedure:
-
Activate the carboxylic acid side chain by reacting it with DCC/NHS or EDC/NHS in DMF for 1-2 hours at room temperature to form an active ester.
-
Add the deacylated FR901379 core peptide to the activated ester solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, purify the final FR901379 analog by preparative reverse-phase HPLC.
-
Lyophilize the purified product to obtain the final compound as a white powder.
-
Characterize the final product by mass spectrometry and NMR spectroscopy.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[4]
1. Preparation of Antifungal Stock Solutions:
-
Prepare a stock solution of each FR901379 analog in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
2. Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the antifungal stock solutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a final concentration range (e.g., 16 µg/mL to 0.015 µg/mL).
3. Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar (B569324) medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
4. Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
5. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the positive control.
Protocol 3: Hemolytic Activity Assay
This protocol is a standard in vitro method to assess the potential of the synthesized analogs to induce red blood cell lysis.[6][7]
1. Preparation of Red Blood Cell (RBC) Suspension:
-
Obtain fresh human or animal blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to pellet the RBCs and wash the pellet three times with phosphate-buffered saline (PBS).
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
2. Assay Procedure:
-
Prepare serial dilutions of the FR901379 analogs in PBS in a 96-well plate.
-
Add the 2% RBC suspension to each well.
-
Include a negative control (RBCs in PBS only) and a positive control (RBCs with a known lytic agent, e.g., 1% Triton X-100).
-
Incubate the plate at 37°C for 1 hour.
3. Measurement of Hemolysis:
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
4. Calculation of Hemolytic Activity:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
The HC₅₀ value (the concentration causing 50% hemolysis) can be determined by plotting the percentage of hemolysis against the compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US9115177B2 - Preparation method of micafungin sodium - Google Patents [patents.google.com]
- 4. Novel echinocandin antifungals. Part 1: novel side-chain analogs of the natural product FR901379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Echinocandin MICs for Candida Species in Less than 8 Hours: Comparison of the Rapid Susceptibility Assay with the Clinical and Laboratory Standards Institute's Broth Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Industrial Scale-Up of FR901379 Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: FR901379 is a crucial precursor for the semi-synthesis of Micafungin (B1204384), a potent echinocandin antifungal agent.[1][2][3] Produced via fermentation by the filamentous fungus Coleophoma empetri, the industrial-scale production of FR901379 has been a subject of extensive research to enhance efficiency and yield, thereby reducing the manufacturing cost of Micafungin.[1][2][3] This document provides detailed application notes and protocols for the scale-up of FR901379 production, covering strain improvement, fermentation, purification, and analytical methods.
I. Strain Improvement for Enhanced FR901379 Titer
Significant improvements in FR901379 production have been achieved through metabolic engineering and random mutagenesis.
1.1. Metabolic Engineering of Coleophoma empetri
Systems metabolic engineering has proven effective in constructing high-efficiency FR901379-producing strains.[1][2] Key strategies include:
-
Overexpression of Rate-Limiting Enzymes: The cytochrome P450 enzymes McfF and McfH have been identified as rate-limiting in the FR901379 biosynthesis pathway.[1][2] Overexpression of the corresponding genes, mcfF and mcfH, eliminates the accumulation of unwanted byproducts and significantly increases the final product yield.[1][2]
-
Overexpression of Transcriptional Activator: The transcriptional activator McfJ positively regulates the FR901379 biosynthetic gene cluster.[1][2] Overexpression of mcfJ has been shown to markedly increase FR901379 production.[1]
-
Combinatorial Engineering: A synergistic effect is observed when combining the overexpression of mcfJ, mcfF, and mcfH. This engineered strain demonstrates the highest reported production titers.[1]
1.2. Heavy-Ion Irradiation Mutagenesis
Random mutagenesis using heavy-ion irradiation is another effective method for generating high-yielding strains of C. empetri.[4][5][6] This technique can lead to mutants with improved morphological characteristics and enhanced FR901379 production capabilities.[4][6]
Data Presentation: Comparison of FR901379 Titers in Different Strains
| Strain Description | Titer (g/L) | Cultivation Condition | Reference |
| Wild-Type C. empetri MEFC09 | 0.3 | Shake Flask | [1] |
| mcfJ Overexpressing Strain | 1.3 | Shake Flask | [1] |
| Engineered Strain (co-expressing mcfJ, mcfF, mcfH) | 4.0 | 5 L Bioreactor (Fed-batch) | [1][3] |
| High-Yield Mutant (Heavy-Ion Irradiation) | 1.1 | Not Specified | [4][5][6] |
II. Fermentation Scale-Up
The successful scale-up of FR901379 fermentation from laboratory to industrial scale requires careful optimization of medium composition and process parameters.[7][8][9]
2.1. Fermentation Medium
For industrial-scale production, a modified fermentation medium is employed to achieve high-level production while controlling process parameters like viscosity.[7][8]
-
Nitrogen Source: Three types of organic nitrogen are replaced with ammonium (B1175870) sulfate (B86663) and corn steep liquor.[7][8][9]
-
Carbon Source: Intermittent feeding of the carbon source is implemented to manage broth viscosity.[7][8][9]
-
Other Components: Supplementation with rice oil, MgSO₄ (as a sulfate source), maintenance of low phosphate (B84403) concentration, and high osmolality are beneficial for production.[7]
2.2. Fermentation Process Parameters
| Parameter | Recommended Condition | Rationale | Reference |
| Temperature | 23-27°C | Optimal growth temperature for C. empetri. | [7] |
| Aeration | Sufficient oxygen supply | Essential for microbial growth and product formation. | [7] |
| Agitation | FULLZONE™ impeller | Improves mixing, reduces mycelial damage, and lowers broth viscosity. | [7][8][9] |
| Viscosity | < 10,000 cP (ideally ~1,000 cP) | Lower viscosity improves mass transfer and reproducibility. | [7][8][9] |
| Cultivation Mode | Fed-batch | Allows for higher cell densities and product titers. | [1] |
2.3. Scale-Up Strategy
A successful 500-fold scale-up from a 0.03 m³ to a 15 m³ fermentor has been demonstrated.[7][8][9] The volumetric oxygen transfer coefficient (kLa) is a critical index for successful scale-up, ensuring consistent production levels across different fermentor volumes.[7][8]
Experimental Protocol: Fed-Batch Fermentation in a 5 L Bioreactor
-
Inoculum Preparation: Cultivate the C. empetri strain on PDA medium at 25°C for 7 days. Use this culture to inoculate a seed medium and incubate for a specified period to generate the inoculum for the bioreactor.
-
Bioreactor Setup: Prepare a 5 L bioreactor with the optimized fermentation medium. Autoclave and allow it to cool to the desired temperature (23-27°C).
-
Inoculation: Inoculate the bioreactor with the prepared seed culture.
-
Fermentation: Maintain the temperature, pH, and dissolved oxygen at optimal levels.
-
Fed-Batch Strategy: Implement intermittent feeding of the carbon source to control viscosity and sustain production.
-
Monitoring: Regularly sample the culture broth to monitor cell growth, substrate consumption, and FR901379 production using HPLC.
-
Harvest: Once the FR901379 titer reaches its maximum, harvest the fermentation broth for downstream processing.
III. Downstream Processing and Purification
A multi-step process is required to extract and purify FR901379 to a high degree of purity suitable for pharmaceutical use.[10]
Purification Workflow
Caption: A typical workflow for the purification of FR901379.
Experimental Protocol: Purification of FR901379
-
Solid-Liquid Separation: Filter the fermentation broth to separate the mycelial biomass (solid culture) from the supernatant.[10]
-
Extraction: Leach the solid culture with a polar solvent, such as 95% ethanol, with stirring. Perform a solid-liquid separation to collect the FR901379-containing liquor.[10]
-
Resin Adsorption: Adjust the polarity of the leach liquor and pass it through a polymeric adsorbent resin column to capture FR901379.[10]
-
Desorption and Concentration: Elute FR901379 from the resin using a suitable solvent (e.g., 85% methanol). Concentrate the eluate under reduced pressure to obtain a crude extract.[10]
-
Chromatographic Purification: Further purify the crude extract using silica (B1680970) gel column chromatography to achieve a final product with a purity of over 90%.[10]
IV. Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for quantifying FR901379 during fermentation and assessing the purity of the final product.[1][11]
Experimental Protocol: HPLC Analysis of FR901379
-
Sample Preparation: Quench reaction mixtures or fermentation samples with an equal volume of methanol. Centrifuge at 13,000 x g for 15 minutes. Transfer the supernatant for analysis.[11]
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (or a suitable buffer). A typical gradient might be:
-
0–5 min: 5% B
-
5–10 min: 5–55% B
-
10–25 min: 55–100% B
-
25–33 min: 100% B (where B is the organic solvent).[11]
-
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 20 µL.[11]
-
Detection: UV detector at an appropriate wavelength.
-
-
Quantification: Use a standard curve of purified FR901379 to quantify the concentration in the samples.
V. Biosynthesis and Mechanism of Action
A fundamental understanding of the FR901379 biosynthetic pathway and its mechanism of action is crucial for targeted strain improvement and drug development.
FR901379 Biosynthesis Pathway
The biosynthesis of FR901379 is a complex process involving genes distributed in two separate biosynthetic gene clusters (BGCs): the core mcf cluster and an O-sulfonation gene cluster.[2][12][13] The pathway can be broadly divided into three stages:
-
Assembly of a palmitic acid side chain and six amino acid building blocks by a nonribosomal peptide synthetase (NRPS).[2][12]
-
Post-modification of the cyclized lipohexapeptide, including hydroxylations and sulfonation.[2][12]
Caption: A simplified overview of the FR901379 biosynthetic pathway.
Mechanism of Action
FR901379 is the precursor to Micafungin, an echinocandin antifungal drug.[14] Echinocandins act by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[14] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[14] Inhibition of this pathway disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[14]
Caption: The mechanism of action of echinocandins like Micafungin.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the production of the micafungin precursor FR901379 in an industrial production strain [agris.fao.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Improving the production of micafungin precursor FR901379 in Coleophoma empetri using heavy-ion irradiation and its mechanism analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Scale-up fermentation of echinocandin type antibiotic FR901379 [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. CN102952179A - Preparation method for high-purity micafungin precursor compound - Google Patents [patents.google.com]
- 11. A Hadal Streptomyces-Derived Echinocandin Acylase Discovered through the Prioritization of Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of FR901379 Biosynthetic Genes in Coleophoma empetri by Clustered Regularly Interspaced Short Palindromic Repeats/Cas9-Based Genomic Manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing FR901379 Titer in Coleophoma empetri
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the production of FR901379, a key precursor to the antifungal agent micafungin (B1204384), in Coleophoma empetri. This resource provides in-depth troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges and guide your research.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments to improve FR901379 titer.
Question: Why is my Coleophoma empetri culture producing a low or inconsistent titer of FR901379?
Answer: Low or inconsistent FR901379 production can stem from several factors, ranging from the inherent capabilities of your strain to suboptimal fermentation conditions. Here are the primary areas to investigate:
-
Strain Performance: The wild-type Coleophoma empetri strain typically has a low basal production level of FR901379, often around 0.2–0.3 g/L.[1][2] For significant improvements, the genetic makeup of the strain is the most critical factor.
-
Fermentation Medium: The composition of your culture medium is crucial. Key components like carbon and nitrogen sources, as well as essential minerals, directly impact secondary metabolite production.[3]
-
Culture Conditions: Physical parameters such as pH, temperature, oxygen supply, and agitation speed must be tightly controlled. High broth viscosity can also limit productivity, especially during scale-up.[3]
-
Byproduct Formation: Your strain might be producing structurally similar byproducts (e.g., WF11899B, WF11899C), which diverts precursors from the main FR901379 biosynthetic pathway.[4][5]
Question: How can I address poor strain performance to increase my FR901379 yield?
Answer: There are two primary strategies to enhance the genetic potential of your Coleophoma empetri strain:
-
Random Mutagenesis: This approach introduces random mutations to generate a pool of mutants, which can then be screened for high-yield producers. Heavy-ion irradiation has proven highly effective, with studies showing a remarkable 253.7% increase in titer (up to 1.1 g/L) after two rounds of mutagenesis.[1][6][7] Mutants often exhibit altered morphology, which can be a useful initial indicator.[1]
-
Systems Metabolic Engineering: This targeted approach involves modifying specific genes in the FR901379 biosynthetic pathway.[4] Key strategies include:
-
Overexpression of Rate-Limiting Enzymes: Overexpressing cytochrome P450 enzymes McfF and McfH can eliminate unwanted byproducts and channel metabolic flux towards FR901379.[3][4]
-
Overexpression of Transcriptional Activators: Identifying and overexpressing specific transcriptional activators, such as McfJ, can significantly boost the entire biosynthetic pathway, leading to titers as high as 1.3 g/L in shake flasks and 4.0 g/L in a fed-batch bioreactor.[4][5]
-
Developing a Chassis Strain: For efficient gene targeting, it is beneficial to work with a strain deficient in the nonhomologous end-joining (NHEJ) pathway (e.g., a Δku80 mutant). This increases the frequency of homologous recombination from 4% to 100%, simplifying genetic manipulation.[8]
-
Question: My fermentation broth is too viscous, which seems to be limiting production. What can I do?
Answer: High viscosity is a common problem in filamentous fungi fermentations, leading to poor mixing and oxygen transfer. To address this:
-
Modify the Medium: In industrial-scale production, replacing complex organic nitrogen sources with ammonium (B1175870) sulfate (B86663) and corn steep liquor has been effective.[3]
-
Implement Fed-Batch Strategy: Instead of adding all nutrients at the beginning, an intermittent or fed-batch feeding of the carbon source can control biomass growth and reduce the final viscosity from over 20,000 cP to below 10,000 cP.[3]
-
Optimize Bioreactor Setup: For large-scale fermentors, using specialized impellers (e.g., FULLZONE impeller) can improve mixing time and reproducibility, further reducing viscosity.[3]
Frequently Asked Questions (FAQs)
Q1: What is FR901379 and why is it important? FR901379 is a sulfonated lipohexapeptide, a nonribosomal peptide produced by the filamentous fungus Coleophoma empetri.[4][5] It is the direct precursor for the semi-synthesis of micafungin, a critical echinocandin-type antifungal agent used to treat invasive fungal infections.[4][9] Improving the fermentation efficiency of FR901379 is key to reducing the production cost of micafungin.[4]
Q2: What are the core genes involved in the FR901379 biosynthetic pathway? The biosynthesis of FR901379 involves genes located in two separate gene clusters.[4] The core biosynthetic gene cluster (mcf) includes a nonribosomal peptide synthetase (NRPS) gene (CEnrps), a fatty-acyl-AMP ligase, and several oxygenase genes for synthesizing nonproteinogenic amino acids.[10] Two additional genes (CEp450-3 and CEsul), located outside the core cluster, are responsible for creating the distinctive sulfonyloxy group.[10]
Q3: What analytical method is used to measure the FR901379 titer? The standard method involves extracting a sample of the culture broth with methanol (B129727), followed by centrifugation.[1][2] The supernatant is then analyzed using high-performance liquid chromatography (HPLC) with detection at 210 nm to determine the concentration of FR901379.[2]
Q4: What are the typical starting titers for wild-type C. empetri and what is achievable? Wild-type strains typically produce around 0.2-0.3 g/L of FR901379 in shake-flask fermentation.[1][2] Through random mutagenesis, titers have been increased to 1.1 g/L.[6] Systems metabolic engineering has pushed this even further, achieving 1.3 g/L in shake flasks and up to 4.0 g/L under fed-batch conditions in a 5L bioreactor.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for media composition and titer improvements.
Table 1: Media Composition for Coleophoma empetri Cultivation [1][2]
| Medium Type | Component | Concentration (g/L) |
| Seed Culture (MKS) | Soluble Starch | 15 |
| Sucrose | 10 | |
| Cotton Seed Meal | 5 | |
| Peptone | 10 | |
| KH₂PO₄ | 1 | |
| CaCO₃ | 2 | |
| Fermentation (MKF) | Glucose | 10 |
| Corn Starch | 30 | |
| Peptone | 10 | |
| (NH₄)₂SO₄ | 6 | |
| KH₂PO₄ | 1 | |
| FeSO₄ | 0.3 | |
| ZnSO₄ | 0.01 | |
| CaCO₃ | 2 |
Note: Both media are adjusted to pH 6.5.
Table 2: Summary of FR901379 Titer Improvement Strategies
| Strategy | Strain Background | Key Modification | Titer Achieved (g/L) | Fold Increase (Approx.) | Reference |
| Wild-Type | C. empetri MEFC09 | None | 0.3 | - | [1][4] |
| Random Mutagenesis | C. empetri MEFC09 | Two rounds of ¹²C⁶⁺ ion irradiation | 1.1 | ~3.7x | [1][6] |
| Metabolic Engineering | C. empetri MEFC09 | Overexpression of mcfF and mcfH | 0.7 | ~2.3x | [4] |
| Metabolic Engineering | C. empetri MEFC09 | Overexpression of activator mcfJ | 1.3 | ~4.3x | [4][5] |
| Metabolic Engineering | Engineered Strain | Co-expression of mcfJ, mcfF, mcfH (Fed-batch) | 4.0 | ~13.3x | [4][5] |
Experimental Protocols
Protocol 1: Heavy-Ion Irradiation Mutagenesis
This protocol describes a general method for random mutagenesis using heavy-ion beams to generate high-yielding C. empetri strains.[1]
-
Strain Preparation: Culture C. empetri on Potato Dextrose Agar (PDA) for 8 days at 25°C.
-
Spore Suspension: Prepare a spore suspension from the PDA plates.
-
Irradiation: Irradiate the spore suspension with a ¹²C⁶⁺ ion beam. The optimal dose must be determined empirically by creating a lethality curve. Doses between 40-100 Gy are a typical starting range.
-
Screening: Plate the irradiated spores and screen individual colonies for FR901379 production using shake-flask fermentation.
-
Iterative Mutagenesis: For further improvement, take the highest-producing mutant from the first round and subject it to a second round of irradiation and screening.
Protocol 2: Protoplast-Mediated Transformation (PMT)
This protocol is essential for genetic manipulation, such as gene overexpression or knockout.[8]
-
Mycelia Culture: Grow C. empetri in a suitable liquid medium to obtain young, healthy mycelia.
-
Protoplast Generation: Harvest the mycelia and treat them with a cell wall-lysing enzyme mixture (e.g., containing lysing enzyme from Trichoderma harzianum) in an osmotic stabilizer buffer to generate protoplasts.
-
Transformation:
-
Mix the protoplasts with the plasmid DNA containing your gene of interest and a selectable marker (hph, neo, or nat (B4201923) are functional in C. empetri).[8]
-
Add a PEG-CaCl₂ solution to facilitate DNA uptake.
-
-
Regeneration and Selection: Plate the transformed protoplasts on a regeneration medium containing an osmotic stabilizer and the appropriate selective agent (e.g., hygromycin B for the hph marker).
-
Verification: Isolate genomic DNA from the resulting transformants and confirm the integration of your target gene using PCR or Southern blotting.
Protocol 3: HPLC Analysis of FR901379
This protocol details the quantification of FR901379 from a fermentation broth.[2]
-
Sample Preparation: Take a 1 mL aliquot of the culture broth.
-
Extraction: Add 5 volumes of methanol and perform ultrasonic crushing for 1 hour to extract FR901379.
-
Clarification: Centrifuge the extract at 10,000 x g for 5 minutes to pellet cell debris.
-
Analysis:
-
Inject the supernatant into an HPLC system.
-
Use a suitable C18 column.
-
Monitor the elution at a wavelength of 210 nm.
-
Quantify the FR901379 concentration by comparing the peak area to a standard curve prepared with a purified FR901379 standard.
-
Visual Diagrams
Diagram 1: General Workflow for Strain Improvement via Mutagenesis
Caption: Workflow for improving FR901379 titer using heavy-ion mutagenesis and screening.
Diagram 2: Metabolic Engineering Strategy to Boost FR901379 Production
Caption: Targeted metabolic engineering to enhance FR901379 synthesis and reduce byproducts.
Diagram 3: Troubleshooting Flowchart for Low FR901379 Titer
Caption: A logical flowchart for diagnosing and resolving issues of low FR901379 production.
References
- 1. Improving the production of micafungin precursor FR901379 in Coleophoma empetri using heavy-ion irradiation and its mechanism analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Establishing an Efficient Genetic Manipulation System for Sulfated Echinocandin Producing Fungus Coleophoma empetri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of FR901379 Biosynthetic Genes in Coleophoma empetri by Clustered Regularly Interspaced Short Palindromic Repeats/Cas9-Based Genomic Manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FR-901379 Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing byproduct formation during the production of FR-901379, the precursor to the antifungal agent micafungin (B1204384).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during FR-901379 fermentation, focusing on the formation of known byproducts such as WF11899B and WF11899C.
Issue: High Levels of Byproducts WF11899B and WF11899C Detected in HPLC Analysis
-
Potential Cause 1: Suboptimal Expression of Key Biosynthetic Enzymes. The formation of FR-901379 from its precursors involves critical hydroxylation steps catalyzed by the cytochrome P450 enzymes McfF and McfH. Insufficient activity of these enzymes can lead to the accumulation of the intermediate byproducts WF11899B and WF11899C.[1][2]
-
Solution 1: Genetic Engineering of the Production Strain. Overexpression of the genes mcfF and mcfH has been demonstrated to be a highly effective strategy to eliminate the accumulation of these unwanted byproducts and increase the final titer of FR-901379.[1][2] A combinatorial approach of overexpressing these enzymes along with the transcriptional activator mcfJ can further enhance the production of the desired compound.[2][3]
-
Potential Cause 2: Non-optimized Fermentation Conditions. The composition of the fermentation medium, as well as physical parameters like temperature, pH, and aeration, can significantly influence the metabolic flux towards the desired product versus byproducts.
-
Solution 2: Optimization of Fermentation Parameters.
-
Media Composition: Ensure the fermentation medium is optimized for FR-901379 production. A recommended starting point for the fermentation medium (MKF) is: glucose 10 g/L, corn starch 30 g/L, peptone 10 g/L, D-sorbitol 160 g/L, (NH4)2SO4 6 g/L, KH2PO4 1 g/L, FeSO4·7H2O 0.3 g/L, ZnSO4·7H2O 0.01 g/L, and CaCO3 2 g/L; with a pH of 6.5.[1]
-
Cultivation Conditions: Maintain the cultivation temperature at 25°C with shaking at 220 rpm for approximately 8 days.[1]
-
Fed-batch Strategy: For larger scale production, a fed-batch approach with intermittent feeding of the carbon source can help to control viscosity and improve yield.[4]
-
Issue: Low Overall Titer of FR-901379
-
Potential Cause 1: Insufficient Precursor Supply. The biosynthesis of FR-901379 is a complex process that requires a significant supply of primary metabolites as precursors.
-
Solution 1: Media Enrichment and Fed-Batch Cultivation. The use of a rich medium and a fed-batch strategy can help to maintain a sufficient supply of nutrients and precursors throughout the fermentation process. The addition of methyl hexadecanoate (B85987) as a fatty acid side chain precursor has been shown to increase the yield of FR-901379.[5]
-
Potential Cause 2: Low Expression of the FR-901379 Biosynthetic Gene Cluster. The overall expression level of the genes responsible for FR-901379 synthesis may be a limiting factor.
-
Solution 2: Overexpression of the Transcriptional Activator mcfJ. The gene mcfJ has been identified as a transcriptional activator for the FR-901379 biosynthetic gene cluster. Overexpression of mcfJ has been shown to markedly increase the production of FR-901379 from 0.3 g/L to 1.3 g/L.[2][3]
Issue: High Viscosity of the Fermentation Broth
-
Potential Cause: Filamentous Growth of Coleophoma empetri. The natural filamentous growth of the producing organism, Coleophoma empetri, can lead to high viscosity in the fermentation broth, which can hinder mass transfer of oxygen and nutrients, thereby affecting product yield.[4]
-
Solution: Culture Conditions and Bioreactor Design.
-
Media Modification: Replacing organic nitrogen sources with ammonium (B1175870) sulfate (B86663) and corn steep liquor, and intermittent feeding of the carbon source can help reduce viscosity.[4]
-
Impeller Design: In large-scale fermentors, the use of specialized impellers, such as the FULLZONE™ impeller, can improve mixing and reduce viscosity.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the producing organism of FR-901379?
FR-901379 is a nonribosomal peptide produced by the filamentous fungus Coleophoma empetri.[1]
Q2: What are the main byproducts in FR-901379 production?
The main byproducts are WF11899B and WF11899C, which are structurally similar to FR-901379.[1] In the wild-type C. empetri MEFC09 strain, these can account for approximately 20% (WF11899B) and 8% (WF11899C) of the total product-related compounds.[1]
Q3: What is the general biosynthetic pathway of FR-901379?
The biosynthesis of FR-901379 is carried out by a nonribosomal peptide synthetase (NRPS) and involves several modifying enzymes, including cytochrome P450s for hydroxylations. The biosynthetic genes are located in two separate gene clusters, a core cluster (mcf) and an O-sulfonation cluster.[1]
Q4: How can byproduct formation be minimized?
The most effective method to minimize the formation of WF11899B and WF11899C is through the overexpression of the cytochrome P450 enzyme genes, mcfF and mcfH.[1][2] This strategy has been shown to successfully eliminate the accumulation of these byproducts.[1][2]
Q5: What analytical methods are used to quantify FR-901379 and its byproducts?
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of FR-901379 and its byproducts.[1]
Data Presentation
Table 1: Comparison of FR-901379 and Byproduct Titers in Wild-Type and Genetically Engineered C. empetri Strains.
| Strain | Genetic Modification | FR-901379 Titer (mg/L) | WF11899B Titer (mg/L) | WF11899C Titer (mg/L) | Reference |
| C. empetri MEFC09 (Wild-Type) | - | ~300 | ~60 | ~24 | [1] |
| MEFC09-F | Overexpression of mcfF | ~450 | Not Detected | ~15 | [1] |
| MEFC09-H | Overexpression of mcfH | ~500 | ~10 | Not Detected | [1] |
| MEFC09-HF | Co-overexpression of mcfF and mcfH | ~550 | Not Detected | Not Detected | [2] |
| MEFC09-J | Overexpression of mcfJ | ~1300 | Not specified | Not specified | [2][3] |
| MEFC09-JFH | Co-overexpression of mcfJ, mcfF, and mcfH | ~4000 (in fed-batch) | Not specified | Not specified | [2][3] |
Experimental Protocols
1. Shake-Flask Fermentation for FR-901379 Production
-
Seed Culture Preparation:
-
Prepare the seed culture medium (MKS): 15 g/L soluble starch, 10 g/L sucrose, 5 g/L cottonseed meal, 10 g/L peptone, 1 g/L KH2PO4, and 2 g/L CaCO3. Adjust the pH to 6.5.[1]
-
Inoculate fresh mycelia of C. empetri into 50 mL of MKS medium in a 250 mL shake flask.[1]
-
Incubate for 2 days at 25°C with shaking at 220 rpm.[1]
-
-
Production Fermentation:
-
Prepare the fermentation medium (MKF): 10 g/L glucose, 30 g/L corn starch, 10 g/L peptone, 160 g/L D-sorbitol, 6 g/L (NH4)2SO4, 1 g/L KH2PO4, 0.3 g/L FeSO4·7H2O, 0.01 g/L ZnSO4·7H2O, and 2 g/L CaCO3. Adjust the pH to 6.5.[1]
-
Inoculate 5 mL of the seed culture into 50 mL of MKF medium in a 250 mL shake flask.[1]
-
Cultivate at 25°C and 220 rpm for 8 days.[1]
-
2. Protoplast-Mediated Transformation of C. empetri (General Protocol)
-
Protoplast Isolation:
-
Grow C. empetri in a suitable liquid medium to obtain young, actively growing mycelia.
-
Harvest the mycelia by centrifugation and wash with an osmotic stabilizer (e.g., 0.7 M NaCl).
-
Resuspend the mycelia in an enzyme solution containing a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer.
-
Incubate at a gentle shaking speed (e.g., 50 rpm) at 30-32°C for 1.5-2 hours to digest the cell walls.
-
Separate the protoplasts from the mycelial debris by filtering through a sterile sieve.
-
Pellet the protoplasts by gentle centrifugation and wash them multiple times with a sterile osmotic stabilizer solution (e.g., STC buffer: 1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).
-
Resuspend the protoplasts in the osmotic stabilizer solution and adjust the concentration to approximately 10^8 protoplasts/mL.
-
-
Transformation:
-
To 100 µL of the protoplast suspension, add the transforming DNA (e.g., a plasmid containing the gene of interest and a selectable marker).
-
Add a solution of polyethylene (B3416737) glycol (PEG) to facilitate DNA uptake.
-
Incubate on ice for a specified period.
-
Plate the transformation mixture onto a regeneration medium containing an osmotic stabilizer and the appropriate selective agent.
-
Incubate the plates until transformant colonies appear.
-
3. HPLC Analysis of FR-901379 and Byproducts
-
Sample Preparation:
-
Take a 1 mL aliquot of the fermentation broth.
-
Add four volumes of methanol (B129727) and shake vigorously for 1 hour at room temperature.
-
Centrifuge to pellet the cell debris.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: Deionized water with 0.05% trifluoroacetic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.05% trifluoroacetic acid.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: 210 nm.[1]
-
Gradient:
-
5-40% B for 3 min
-
40-60% B for 15 min
-
100% B for 5 min
-
5% B for 3 min[1]
-
-
Visualizations
Caption: Simplified biosynthetic pathway of FR-901379 highlighting byproduct formation.
Caption: Troubleshooting workflow for reducing byproduct formation in FR-901379 production.
References
- 1. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the production of micafungin precursor FR901379 in Coleophoma empetri using heavy-ion irradiation and its mechanism analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108676832A - The preparation method of micafen sodium intermediate FR901379 - Google Patents [patents.google.com]
Technical Support Center: Overcoming High Viscosity in FR901379 Fermentation Broth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to high viscosity during the fermentation of FR901379.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high viscosity in FR901379 fermentation broth?
High viscosity in the fermentation broth of Coleophoma empetri producing FR901379 is primarily attributed to two factors:
-
Biomass Concentration: As the fungal mycelium grows, the density of the biomass increases, leading to a more viscous broth.[1][2][3]
-
Mycelial Morphology: The filamentous nature of the fungus can lead to the entanglement of hyphae, forming a dense network that significantly increases the viscosity of the culture.[2][4] Unfavorable morphology, such as long, unbranched hyphae, exacerbates this issue.
Q2: What are the negative impacts of high viscosity on FR901379 production?
High viscosity can severely hinder the fermentation process by:
-
Impeding Mass Transfer: A viscous broth limits the efficient transfer of oxygen and nutrients to the fungal cells and the removal of metabolic byproducts. This can lead to oxygen limitation and nutrient starvation, ultimately reducing the productivity of FR901379.
-
Creating Inhomogeneous Mixing: Poor mixing results in gradients of nutrients, pH, and dissolved oxygen within the fermenter, leading to inconsistent cell growth and product formation.[5]
-
Increasing Power Consumption: More energy is required to agitate a highly viscous broth to achieve adequate mixing.
-
Complicating Downstream Processing: A viscous broth can be challenging and costly to filter and process for the purification of FR901379.[6]
Q3: What are the main strategies to mitigate high viscosity in FR901379 fermentation?
Several strategies can be employed to control and reduce the viscosity of the fermentation broth:
-
Medium Optimization: Replacing complex organic nitrogen sources with ammonium (B1175870) sulfate (B86663) and corn steep liquor has been shown to be effective.[5][7]
-
Fed-Batch Fermentation: Intermittent feeding of the carbon source can help control biomass growth and, consequently, viscosity.[5][7]
-
Bioreactor Design and Operation: Utilizing specialized impellers, such as the FULLZONE impeller, can improve mixing efficiency and reduce shear stress, which can positively influence mycelial morphology.[5][7]
-
Strain Improvement: Employing mutagenesis and screening techniques to select for mutant strains with altered mycelial morphology (e.g., smaller, more uniform pellets) can lead to significantly lower broth viscosity.[4]
-
Metabolic Engineering: Genetically modifying the producing strain to optimize the biosynthetic pathway can not only increase product titer but may also influence cellular morphology and broth rheology.[8][9][10]
Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Increase in Broth Viscosity Early in Fermentation
Possible Cause: Suboptimal medium composition leading to excessive initial biomass growth.
Troubleshooting Steps:
-
Modify Nitrogen Source:
-
Recommendation: Replace complex organic nitrogen sources with a combination of ammonium sulfate and corn steep liquor.
-
Experimental Protocol:
-
Prepare a basal fermentation medium containing glucose, corn starch, peptone, and mineral salts.
-
In the experimental group, substitute the primary organic nitrogen source with ammonium sulfate and corn steep liquor. A starting point for optimization could be based on maintaining a similar carbon-to-nitrogen (C/N) ratio.
-
Monitor biomass concentration and broth viscosity throughout the fermentation.
-
-
-
Implement a Fed-Batch Strategy:
-
Recommendation: Instead of adding all the carbon source at the beginning, use an intermittent or continuous feeding strategy.
-
Experimental Protocol:
-
Start the fermentation with a lower initial concentration of the primary carbon source (e.g., glucose).
-
Once the initial carbon source is nearly depleted (as determined by offline measurement or online respiratory data), initiate a feed of a concentrated carbon source solution.
-
The feed rate should be carefully controlled to maintain a low but non-limiting substrate concentration.
-
-
Issue 2: High Viscosity Accompanied by Poor Mixing and Low Dissolved Oxygen Levels
Possible Cause: Inefficient agitation and oxygen transfer due to high biomass density and non-Newtonian fluid behavior.
Troubleshooting Steps:
-
Optimize Agitation:
-
Recommendation: If using a standard Rushton turbine, consider switching to an impeller designed for high viscosity fluids, such as a FULLZONE impeller. This type of impeller provides better axial mixing and lower shear rates.[5]
-
Experimental Protocol:
-
Conduct parallel fermentation runs, one with a standard impeller and another with a FULLZONE impeller.
-
Maintain the same power input per unit volume (P/V) for both fermentations initially.
-
Monitor mixing time, dissolved oxygen levels, and broth viscosity. The FULLZONE impeller has been shown to reduce viscosity from over 20,000 cP to below 10,000 cP, and in some cases, as low as 1000 cP in larger scale fermentors.[5][7]
-
-
-
Adjust Aeration Rate:
-
Recommendation: Increase the aeration rate to improve oxygen supply. However, be cautious as excessive aeration can lead to cell damage from high shear stress, especially with certain impeller types.
-
Experimental Protocol:
-
Systematically increase the aeration rate (vvm, volume of air per volume of broth per minute) in small increments.
-
Monitor the dissolved oxygen concentration and off-gas composition.
-
Observe any changes in mycelial morphology and FR901379 production to ensure that increased aeration is not having a negative impact.
-
-
Issue 3: Consistently High Viscosity Across Multiple Fermentation Batches
Possible Cause: The inherent morphology of the wild-type Coleophoma empetri strain is prone to forming highly viscous cultures.
Troubleshooting Steps:
-
Strain Improvement through Mutagenesis:
-
Recommendation: Generate a mutant library through physical (e.g., UV) or chemical mutagenesis and screen for strains with a more favorable, less viscous morphology (e.g., pelletized growth).
-
Experimental Protocol:
-
Expose a spore suspension of the parent strain to a mutagenic agent.
-
Plate the treated spores and select individual colonies.
-
Screen the mutants in small-scale shake flask cultures, visually assessing the broth viscosity and mycelial morphology.
-
Promising mutants with lower viscosity should then be tested in bioreactors to confirm their phenotype and assess FR901379 production. Strains with smaller and more uniform mycelium pellets have been shown to result in lower fermentation broth viscosity.[4]
-
-
Quantitative Data Summary
| Parameter | Condition | Result | Reference |
| Broth Viscosity | Standard Medium | > 20,000 cP | [5][7] |
| Modified Medium (Ammonium Sulfate & Corn Steep Liquor) + Fed-Batch | < 10,000 cP | [5][7] | |
| Use of FULLZONE Impeller in 4 m³ fermentor | ~1,000 cP | [5][7] | |
| FR901379 Titer | Wild-Type Strain | ~0.3 g/L | [10] |
| Engineered Strain (Overexpressing mcfJ) | ~1.3 g/L | [10] | |
| Engineered Strain (co-expressing mcfJ, mcfF, mcfH) in Fed-Batch | ~4.0 g/L | [10] |
Experimental Protocols
Protocol 1: Viscosity Measurement of Fermentation Broth
This protocol describes the general procedure for measuring the apparent viscosity of a non-Newtonian fermentation broth using a rotational viscometer.
Materials:
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath
-
Beaker or sample container
-
FR901379 fermentation broth sample
Procedure:
-
Sample Preparation: Withdraw a representative sample of the fermentation broth from the bioreactor. It is crucial to measure the viscosity immediately to avoid changes due to temperature fluctuations or settling of the biomass.
-
Instrument Setup:
-
Select a spindle and rotational speed appropriate for the expected viscosity range. For highly viscous broths, a lower speed and a larger spindle surface area are typically used.
-
Calibrate the viscometer according to the manufacturer's instructions, often using a standard fluid of known viscosity.
-
-
Measurement:
-
Place the broth sample in the container and allow it to equilibrate to the desired temperature in the water bath.
-
Immerse the spindle into the broth up to the marked level.
-
Start the spindle rotation at the selected speed and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
-
It is recommended to take readings at multiple shear rates (rotational speeds) to characterize the non-Newtonian behavior of the broth.
-
Visualizations
Caption: Relationship between fermentation conditions, cellular responses, and FR901379 production.
Caption: Troubleshooting workflow for addressing high viscosity in FR901379 fermentation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Analysis of FR901379 Biosynthetic Genes in Coleophoma empetri by Clustered Regularly Interspaced Short Palindromic Repeats/Cas9-Based Genomic Manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dichep.unige.it [dichep.unige.it]
- 4. researchgate.net [researchgate.net]
- 5. Characterizations of the submerged fermentation of Aspergillus oryzae using a Fullzone impeller in a stirred tank bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. en.angelyeast.com [en.angelyeast.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. Effects of Impeller Geometry on the 11α-Hydroxylation of Canrenone in Rushton Turbine-Stirred Tanks - PMC [pmc.ncbi.nlm.nih.gov]
metabolic engineering strategies for FR 901379 overproduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the metabolic engineering of FR901379 overproduction in Coleophoma empetri.
Frequently Asked Questions (FAQs)
Q1: What are the most effective metabolic engineering strategies to increase FR901379 production?
A1: Several successful strategies have been implemented to enhance the production of FR901379, a precursor to the antifungal drug micafungin (B1204384).[1][2][3] The most effective approaches include:
-
Overexpression of Rate-Limiting Enzymes: The cytochrome P450 enzymes, McfF and McfH, have been identified as rate-limiting steps in the FR901379 biosynthetic pathway.[2][3][4] Overexpressing the genes encoding these enzymes can significantly reduce the accumulation of byproducts and channel metabolic flux towards FR901379.[2][4]
-
Overexpression of the Transcriptional Activator McfJ: McfJ is a key transcriptional activator for the FR901379 biosynthetic gene cluster.[2][3] Its overexpression has been shown to markedly increase the overall production of FR901379.[2][4][5]
-
Combinatorial Metabolic Engineering: A synergistic effect can be achieved by combining the above strategies. Co-expression of mcfJ, mcfF, and mcfH has resulted in a substantial increase in FR901379 titer, demonstrating the power of a multi-pronged approach.[2][5]
-
Fed-Batch Fermentation: Optimizing fermentation conditions through a fed-batch strategy can significantly improve the final product yield by maintaining optimal nutrient levels and reducing substrate inhibition.[2][4][5][6]
Q2: What is the role of the mcf gene cluster in FR901379 biosynthesis?
A2: The biosynthesis of FR901379 is orchestrated by genes located in two separate biosynthetic gene clusters (BGCs): the core mcf cluster and an O-sulfonation gene cluster.[3] The mcf cluster contains the core functional genes responsible for the synthesis of the peptide backbone and its initial modifications. This includes the nonribosomal peptide synthetase (NRPS) gene, genes for the synthesis of non-proteinogenic amino acids, and enzymes for tailoring reactions.[1]
Q3: How can CRISPR/Cas9 technology be utilized in C. empetri for FR901379 research?
A3: CRISPR/Cas9-based gene editing has been successfully established in C. empetri and serves as a powerful tool for functional genomics and metabolic engineering.[1] This technology allows for rapid and efficient gene disruption, which is invaluable for:
-
Verifying the function of putative biosynthetic genes: By knocking out specific genes in the mcf cluster, researchers can confirm their role in the FR901379 biosynthetic pathway.[1]
-
Identifying genes responsible for byproduct formation: Gene knockouts can help to identify and eliminate pathways that compete for precursors, thereby redirecting metabolic flow towards FR901379.
-
Introducing targeted genetic modifications: CRISPR/Cas9 can be used to insert or modify genes to enhance enzyme activity or regulatory functions.
Q4: What are some common byproducts in FR901379 fermentation, and how can they be minimized?
A4: Common byproducts in FR901379 fermentation include WF11899B and WF11899C, which are intermediates in the biosynthetic pathway.[3] These byproducts accumulate due to bottlenecks at the hydroxylation steps catalyzed by McfF and McfH.[3] Overexpression of mcfF and mcfH has been shown to be an effective strategy to reduce the accumulation of these intermediates and increase the final yield of FR901379.[2][4]
Troubleshooting Guides
Issue 1: Low Titer of FR901379
| Potential Cause | Troubleshooting Step |
| Suboptimal Gene Expression | Verify the integration and expression levels of your target genes (mcfJ, mcfF, mcfH) using RT-qPCR. If expression is low, consider using stronger promoters or increasing the copy number of the expression cassettes. |
| Inefficient Precursor Supply | Analyze the metabolic flux to ensure sufficient availability of amino acid and fatty acid precursors. Consider precursor feeding experiments to identify any limitations. |
| Suboptimal Fermentation Conditions | Optimize fermentation parameters such as temperature, pH, dissolved oxygen, and nutrient feeding rates. A fed-batch strategy is often crucial for achieving high titers.[2][4][5][6] |
| Mycelial Morphology | Poor mycelial morphology (e.g., dense pellets) can limit nutrient uptake and oxygen transfer.[2] Optimize agitation and aeration rates, and consider using microparticle-enhanced cultivation to encourage a more dispersed mycelial form. |
Issue 2: High Levels of Byproducts (WF11899B and WF11899C)
| Potential Cause | Troubleshooting Step |
| Insufficient Activity of McfF and McfH | This is the most common cause. Overexpress the genes encoding the cytochrome P450 enzymes McfF and McfH to drive the conversion of intermediates to FR901379.[2][4] |
| Suboptimal Redox Environment | Ensure sufficient supply of cofactors (e.g., NADPH) for the P450 enzymes. This may involve engineering the central carbon metabolism to increase the NADPH pool. |
Issue 3: Difficulty with Genetic Transformation of C. empetri
| Potential Cause | Troubleshooting Step |
| Low Protoplast Viability | Optimize the enzymatic digestion conditions (enzyme concentration, digestion time) for protoplast formation. Ensure the use of an appropriate osmotic stabilizer in all solutions. |
| Inefficient DNA Uptake | Optimize the PEG-mediated transformation protocol, including the concentration of PEG, the duration of incubation, and the heat shock parameters. |
| Low Homologous Recombination Frequency | For targeted gene integration or knockout, use a ku80 deficient strain. The deletion of ku80, a key gene in the non-homologous end joining (NHEJ) pathway, has been shown to significantly increase the frequency of homologous recombination in C. empetri.[7] |
Quantitative Data Summary
The following table summarizes the reported improvements in FR901379 titer through various metabolic engineering strategies.
| Strain/Condition | FR901379 Titer (g/L) | Fold Increase | Reference |
| Wild-Type (C. empetri MEFC09) | 0.3 | - | [2][4] |
| Overexpression of mcfJ | 1.3 | ~4.3 | [2][4][5] |
| Heavy-ion irradiation mutant | 1.1 | ~3.7 | [8][9] |
| Co-expression of mcfJ, mcfF, and mcfH (Fed-batch) | 4.0 | ~13.3 | [2][4][5] |
Experimental Protocols
Protocol 1: Co-expression of mcfJ, mcfF, and mcfH in C. empetri
This protocol outlines the general steps for the construction of a high-yielding strain through combinatorial metabolic engineering.
-
Vector Construction:
-
Amplify the coding sequences of mcfJ, mcfF, and mcfH from the genomic DNA of C. empetri.
-
Clone the genes into suitable expression vectors under the control of strong constitutive promoters (e.g., PgpdA). The vectors should also contain a selectable marker (e.g., hygromycin resistance).
-
-
Protoplast Preparation and Transformation:
-
Grow C. empetri mycelia in a suitable liquid medium.
-
Harvest and wash the mycelia.
-
Digest the cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic buffer to generate protoplasts.
-
Purify the protoplasts by filtration and centrifugation.
-
Transform the protoplasts with the expression cassettes using a PEG-calcium chloride mediated method.
-
-
Selection and Screening of Transformants:
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).
-
Isolate individual transformants and cultivate them in a liquid fermentation medium.
-
Analyze the culture broth for FR901379 production using HPLC.
-
-
Sequential Transformation:
-
To construct the co-expression strain, sequentially transform the single-gene overexpression mutants. For example, introduce the mcfF and mcfH expression cassettes into the high-performing mcfJ overexpression mutant.
-
Protocol 2: Fed-Batch Fermentation for High-Yield FR901379 Production
This protocol provides a general guideline for fed-batch fermentation to enhance FR901379 production.
-
Seed Culture Preparation:
-
Inoculate a seed culture medium with spores or mycelia of the engineered C. empetri strain.
-
Incubate at 25°C with shaking for 2-3 days.
-
-
Bioreactor Inoculation and Batch Phase:
-
Inoculate a 5L bioreactor containing production medium with the seed culture.
-
Maintain the temperature at 25°C and control the pH around 6.5.
-
Maintain dissolved oxygen (DO) levels above 30% by adjusting the agitation and aeration rates.
-
-
Fed-Batch Phase:
-
After the initial batch phase (typically 2-3 days), start the continuous or intermittent feeding of a concentrated nutrient solution. The feeding solution should contain a carbon source (e.g., glucose) and a nitrogen source.
-
Monitor the key fermentation parameters (pH, DO, substrate concentration) and adjust the feeding rate accordingly to maintain optimal conditions and avoid substrate inhibition.
-
-
Harvesting and Analysis:
-
Continue the fermentation for 10-14 days.
-
Harvest the culture broth and extract FR901379 for quantification by HPLC.
-
Visualizations
Caption: Simplified biosynthetic pathway of FR901379.
Caption: Workflow for metabolic engineering of FR901379.
Caption: Troubleshooting logic for low FR901379 titer.
References
- 1. Analysis of FR901379 Biosynthetic Genes in Coleophoma empetri by Clustered Regularly Interspaced Short Palindromic Repeats/Cas9-Based Genomic Manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Establishing an Efficient Genetic Manipulation System for Sulfated Echinocandin Producing Fungus Coleophoma empetri [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Nutrient Media for FR901379 Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of nutrient media for the production of FR901379, a precursor to the antifungal agent micafungin (B1204384).[1]
Frequently Asked Questions (FAQs)
Q1: What is FR901379 and why is its production optimization important?
FR901379 is a nonribosomal lipohexapeptide produced by the filamentous fungus Coleophoma empetri. It is the key precursor for the semi-synthesis of micafungin, an important echinocandin antifungal agent used to treat invasive fungal infections.[1][2][3] Optimizing its production is crucial because low fermentation efficiency increases the manufacturing cost of micafungin and can hinder its widespread clinical availability.[1][4]
Q2: What are the common challenges encountered during FR901379 fermentation?
Common challenges in FR901379 production include:
-
Low Titer: The yield of FR901379 can be inherently low in wild-type and even in some industrial strains.[1][5]
-
Byproduct Formation: The production of structurally similar byproducts, such as WF11899B and WF11899C, can complicate downstream purification processes.[1][5]
-
High Broth Viscosity: Increased viscosity of the fermentation broth can lead to poor oxygen transfer and mixing, negatively impacting cell growth and product formation.[4][6]
-
Unfavorable Mycelial Morphology: The morphology of the mycelium plays a critical role in metabolite production. Poor mycelial pellet formation can be detrimental to high-yield fermentation.[5][7]
Q3: What are the key nutrient components that influence FR901379 production?
The key nutrient components influencing FR901379 production are carbon and nitrogen sources.
-
Carbon Sources: Fructose and glucose are commonly used as primary carbon sources.[2][6] The intermittent feeding of the carbon source can help manage viscosity.[4] D-sorbitol has also been identified as a main carbon source in some fermentation media.[5]
-
Nitrogen Sources: A combination of organic and inorganic nitrogen sources is often beneficial. These can include corn gluten, casein, yeast peptone, and ammonium (B1175870) sulfate (B86663).[4][6] Complex organic nitrogen sources have been shown to be beneficial for production.[4]
-
Minerals and Other Components: Magnesium sulfate is important as a sulfate source for the biosynthesis of the catechol-sulfate moiety.[4] Maintaining low phosphate (B84403) concentrations can also be beneficial.[4]
Q4: How can metabolic engineering be used to improve FR901379 production?
Metabolic engineering provides powerful strategies to enhance FR901379 yields. Key approaches include:
-
Overexpression of Rate-Limiting Enzymes: Overexpressing genes encoding cytochrome P450 enzymes, specifically mcfF and mcfH, has been shown to reduce the accumulation of unwanted byproducts and increase the FR901379 titer.[1][4]
-
Overexpression of Transcriptional Activators: The transcriptional activator mcfJ plays a crucial role in regulating the FR901379 biosynthetic gene cluster. Overexpression of mcfJ has led to a significant increase in production, with titers rising from 0.3 g/L to 1.3 g/L in one study.[1][3][4]
-
Combinatorial Engineering: A combined approach of co-expressing mcfJ, mcfF, and mcfH has demonstrated additive effects, resulting in titers as high as 4.0 g/L under fed-batch conditions.[1][4][5]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Low FR901379 Yield | Suboptimal nutrient concentrations. | Optimize carbon and nitrogen sources in the medium. Refer to the media composition tables below for starting points. |
| Inefficient precursor supply. | Consider metabolic engineering strategies, such as overexpressing key biosynthetic genes like mcfA.[8] | |
| Poor oxygen supply due to high viscosity. | Implement a fed-batch strategy with intermittent carbon source feeding to control viscosity.[4] Optimize agitation and aeration rates. | |
| Non-ideal fermentation pH or temperature. | Maintain the temperature between 23-27°C and control the pH of the medium.[4] | |
| High Levels of Byproducts (WF11899B & WF11899C) | Incomplete enzymatic conversion in the biosynthetic pathway. | Overexpress the rate-limiting enzymes cytochrome P450 McfF and McfH to drive the reaction towards FR901379.[1][5] |
| High Viscosity of Fermentation Broth | Excessive mycelial growth. | Modify the medium composition by replacing certain organic nitrogen sources with ammonium sulfate and corn steep liquor.[4] |
| High concentration of carbon source at the beginning of fermentation. | Employ a fed-batch culture strategy with intermittent feeding of the carbon source.[4] | |
| Poor Mycelial Morphology (e.g., filamentous instead of pellets) | Genetic characteristics of the strain. | Consider strain improvement through mutagenesis (e.g., heavy-ion irradiation) to select for mutants with more favorable morphology.[7] |
| Suboptimal culture conditions. | Optimize agitation speed and impeller design to reduce shear stress on the mycelium.[4] |
Quantitative Data
Table 1: Example of a Fermentation Medium for FR901379 Production
| Component | Concentration (g/L) | Reference |
| Fructose | 140 | [6] |
| Corn Gluten Powder | 10 | [6] |
| Casein | 6 | [6] |
| Yeast Peptone | 7 | [6] |
| Magnesium Sulfate | 2 | [6] |
| Dipotassium Hydrogen Phosphate | 0.5 | [6] |
| Calcium Carbonate | 3 | [6] |
| Defoamer | 0.5 | [6] |
Table 2: Seed Culture Medium Compositions
| Component | Medium 1 (g/L) | Medium 2 (MKS) (g/L) | Reference |
| Glucose | 10 | - | [6] |
| Soluble Starch | 30 | 15 | [2][6] |
| Cottonseed Cake Powder | 20 | 5 | [2][6] |
| Dry Corn Steep Liquor | 5 | - | [6] |
| Peptone | - | 10 | [2] |
| Sucrose | - | 10 | [2] |
| Dipotassium Hydrogen Phosphate | 2 | - | [6] |
| Monopotassium Phosphate (KH2PO4) | - | 1 | [2] |
| Calcium Carbonate | 3 | 2 | [2][6] |
| Defoamer | 1 | - | [6] |
Table 3: Production Medium Compositions
| Component | Medium 1 (MKF) (g/L) | Reference |
| Glucose | 10 | [2][7] |
| Corn Starch | 30 | [2][7] |
| Peptone | 10 | [2][7] |
| (NH4)2SO4 | 6 | [2][7] |
| KH2PO4 | 1 | [2][7] |
| FeSO4 | 0.3 | [2][7] |
| ZnSO4 | 0.01 | [2][7] |
| CaCO3 | 2 | [2][7] |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for FR901379 Production
-
Seed Culture Preparation:
-
Prepare the seed culture medium (e.g., MKS medium, see Table 2).
-
Inoculate the medium with spores or mycelia of Coleophoma empetri.
-
Incubate at 24-26°C on a rotary shaker at a suitable agitation speed for 2-3 days.
-
-
Production Culture Inoculation:
-
Prepare the production medium (e.g., MKF medium, see Table 3).
-
Transfer a specific percentage (e.g., 2-2.5%) of the seed culture to the production medium in shake flasks.[6]
-
-
Fermentation:
-
Sampling and Analysis:
-
Withdraw samples at regular intervals.
-
Extract FR901379 from the culture broth, for example, by adding methanol (B129727) (5 times the volume) followed by ultrasonic crushing for 1 hour.[8]
-
Centrifuge the mixture at 10,000 x g for 5 minutes.[8]
-
Analyze the supernatant for FR901379 concentration using High-Performance Liquid Chromatography (HPLC) with detection at 210 nm.[7][8]
-
Protocol 2: Fed-Batch Fermentation in a Bioreactor
-
Bioreactor Preparation and Sterilization:
-
Prepare the fermentation medium (e.g., a modified MKF medium with D-sorbitol as the main carbon source) in a 5 L bioreactor.[5]
-
Sterilize the bioreactor and the medium.
-
-
Inoculation:
-
Fermentation Control:
-
Fed-Batch Strategy:
-
Sampling and Analysis:
-
Follow the same procedure for sampling and HPLC analysis as described in Protocol 1.
-
Visualizations
Caption: Simplified biosynthetic pathway of FR901379.
Caption: General workflow for FR901379 production and optimization.
Caption: Troubleshooting flowchart for low FR901379 production.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing an Efficient Genetic Manipulation System for Sulfated Echinocandin Producing Fungus Coleophoma empetri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the production of the micafungin precursor FR901379 in an industrial production strain [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108085354A - A kind of culture medium and its method of fermenting and producing FR901379 - Google Patents [patents.google.com]
- 7. Improving the production of micafungin precursor FR901379 in Coleophoma empetri using heavy-ion irradiation and its mechanism analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
FR901379 Purification and Recovery Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and recovery of FR901379.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of FR901379?
The primary challenges in FR901379 purification are low fermentation titer, the presence of structurally similar byproducts, and poor mycelium pellet formation, which can complicate large-scale purification processes.[1][2][3] The main byproducts that complicate purification are WF11899B and WF11899C, which are intermediates in the FR901379 biosynthesis pathway.[1][4]
Q2: What are the key impurities I should be aware of during FR901379 analysis?
Key impurities include the biosynthetic precursors WF11899B and WF11899C.[1] Other potential impurities can arise from the fermentation medium, degradation of FR901379, or as byproducts of the chemical synthesis steps if applicable.[]
Q3: What analytical methods are typically used to assess the purity of FR901379?
High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of FR901379 and quantifying impurities.[1][6]
Q4: What are the general solubility properties of FR901379?
FR901379 exhibits excellent water solubility due to its sulfonate moiety, which is an advantage over other echinocandins.[1] It is also soluble in ethanol (B145695), methanol, DMF, and DMSO.[7]
Troubleshooting Guides
Low Recovery Yield
Problem: The final yield of purified FR901379 is consistently low.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Fermentation Conditions | Optimize fermentation parameters such as carbon-nitrogen sources, cultivation conditions, and oxygen supply.[2][8] Consider fed-batch strategies to improve titer.[2] | Increased starting concentration of FR901379 in the fermentation broth. |
| Inefficient Extraction from Mycelia | Ensure efficient solid-liquid separation. Use polar solvents for leaching from the solid fermenting culture.[9] | Improved extraction of FR901379 from the fermentation culture. |
| Poor Adsorption to Resin | Select an appropriate resin for adsorption. Polymeric adsorbents and macroporous resins have been reported to be effective.[9][10] Optimize the adsorption flow rate.[10] | Enhanced binding of FR901379 to the purification resin, leading to higher recovery. |
| Incomplete Desorption from Resin | Optimize the desorption solvent system. An 80% ethanol solution has been shown to be an effective desorbent.[10] | Efficient elution of FR901379 from the resin, maximizing recovery. |
| Product Degradation | Maintain appropriate pH during purification, as elevated pH can lead to degradation. The presence of phosphates can help protect against degradation.[2] | Minimized loss of FR901379 due to chemical instability. |
High Impurity Levels
Problem: The purified FR901379 is contaminated with significant levels of byproducts, primarily WF11899B and WF11899C.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Byproduct Production during Fermentation | Employ metabolic engineering strategies to reduce byproduct formation. Overexpression of the rate-limiting enzymes McfF and McfH can eliminate the accumulation of WF11899B and WF11899C.[1][4] | A higher ratio of FR901379 to its precursors in the starting material, simplifying purification. |
| Ineffective Chromatographic Separation | Utilize silica (B1680970) gel chromatography for further purification after initial resin adsorption.[9] Optimize the mobile phase and gradient to achieve better resolution between FR901379 and its analogs. | Improved separation of FR901379 from structurally similar impurities. |
| Co-elution of Impurities | Consider a multi-step purification process, including decolorization with a suitable resin (e.g., D303) prior to adsorption chromatography.[10] | Removal of interfering substances that may co-elute with FR901379. |
Quantitative Data Summary
Table 1: Improvement of FR901379 Titer through Metabolic Engineering
| Strain | Genetic Modification | FR901379 Titer (mg/L) | Reference |
| MEFC09 (Parental) | - | 284 | [1] |
| MEFC09-HF-5 | Overexpression of mcfF and mcfH | 572 | [1] |
| Engineered Strain | Overexpression of mcfJ | 1300 (from 300) | [1][4] |
| Engineered Strain | Coexpression of mcfJ, mcfF, and mcfH | 4000 (in 5 L bioreactor) | [1][4] |
| High-Yield Mutants | Heavy-ion irradiation | 1100 | [11] |
Experimental Protocols
General Purification Protocol for FR901379
This protocol is a generalized procedure based on available literature and may require optimization for specific experimental conditions.
-
Solid-Liquid Separation: The fermentation broth of Coleophoma empetri is subjected to solid-liquid separation to obtain the solid fermenting culture.[9]
-
Extraction: A polar solvent is added to the solid fermenting culture, followed by stirring and leaching. A subsequent solid-liquid separation yields the FR901379 vat liquor.[9]
-
Resin Adsorption: The polarity of the FR901379 vat liquor is adjusted, typically by adding water, before loading it onto a polymeric adsorbent resin for absorption.[9] A decolorizing resin may be used prior to the adsorbing resin.[10]
-
Desorption: The resin is washed, and FR901379 is eluted using a suitable desorbent, such as 80% ethanol.[10]
-
Concentration: The desorbed solution containing FR901379 is concentrated.
-
Silica Gel Chromatography: The concentrated crude extract is further purified by silica gel column chromatography to obtain high-purity FR901379.[9]
-
Crystallization: The purified FR901379 can be crystallized using a suitable solvent like acetone.[10]
Analytical HPLC Method for FR901379
The following is an example of an analytical HPLC method for FR901379:
-
Mobile Phase Gradient:
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0–5 min: Isocratic elution, 5% B
-
5–10 min: 5–55% B
-
10–25 min: 55–100% B
-
25–33 min: 100% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 μL[6]
Visualizations
References
- 1. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 6. A Hadal Streptomyces-Derived Echinocandin Acylase Discovered through the Prioritization of Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioaustralis.com [bioaustralis.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102952179A - Preparation method for high-purity micafungin precursor compound - Google Patents [patents.google.com]
- 10. cjph.com.cn [cjph.com.cn]
- 11. tandfonline.com [tandfonline.com]
FR901379 Solution Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of FR901379 in solution. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of FR901379 instability in aqueous solutions?
A1: The principal cause of instability for FR901379, like other echinocandins, in aqueous solutions, particularly at physiological pH, is a chemical degradation process involving the opening of its cyclic peptide ring. This process is initiated by the cleavage of a hemiaminal linkage, leading to a linearized peptide with reactive aldehyde and amide termini. This initial degradation product is susceptible to further breakdown.[1]
Q2: How do pH and temperature affect the stability of FR901379 in solution?
Q3: What are the best practices for preparing and storing FR901379 stock solutions?
A3: To ensure maximum stability of your FR901379 stock solutions, follow these guidelines:
-
Reconstitution: Reconstitute lyophilized FR901379 powder using a high-quality, sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) or a buffer with a slightly acidic to neutral pH (e.g., pH 5-7).
-
Solvent Choice: While organic solvents like DMSO may offer better initial solubility and stability for long-term storage at low temperatures, for aqueous-based experiments, it is crucial to use a buffer system. The use of inorganic salts, such as phosphates, may help protect against degradation at slightly elevated pH levels.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For short-term use (up to 24 hours), store the solution at 2-8 °C. For long-term storage, it is advisable to store aliquots at -20°C or -80°C.
Q4: Can I use common laboratory buffers for my experiments with FR901379?
A4: Yes, but with caution. It is advisable to use buffers within a pH range of 5 to 7. Buffers with a higher pH (alkaline) will significantly increase the rate of degradation. When preparing solutions for in vitro or in vivo experiments, it is crucial to consider the final pH of the medium.
Q5: Are there any visible signs of FR901379 degradation in solution?
A5: Visual inspection alone is not a reliable method to assess the stability of FR901379. Degradation products are typically soluble and do not cause a noticeable change in the appearance of the solution, such as precipitation or color change. The most reliable way to monitor stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation of FR901379 in the experimental solution. | - Prepare fresh solutions of FR901379 for each experiment. - Verify the pH of your experimental buffer and adjust if necessary to be within the optimal range (pH 5-7). - Minimize the time FR901379 is kept in solution at room temperature or 37°C. - Confirm the integrity of your stock solution using HPLC analysis. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | - Review your solution preparation and storage procedures. Ensure the pH and temperature are within the recommended ranges. - Compare the chromatogram to a freshly prepared standard to identify potential degradation peaks. - Consider the possibility of interactions with other components in your solution. |
| Difficulty in dissolving lyophilized FR901379 powder. | Inappropriate solvent or handling. | - Use a recommended solvent such as DMSO for initial reconstitution to ensure complete dissolution before further dilution in aqueous buffers. - Gently vortex or sonicate the solution to aid dissolution, avoiding vigorous shaking which can lead to aggregation of some molecules. |
Quantitative Stability Data Summary
While specific quantitative stability data for FR901379 is limited in publicly available literature, the following table summarizes the stability information for its closely related derivative, micafungin, which can serve as a valuable reference.
| Parameter | Condition | Stability | Reference |
| Storage of Lyophilized Powder | -20°C | ≥ 4 years | Cayman Chemical Product Information |
| Reconstituted Solution in Vial | Reconstituted with 0.9% NaCl or 5% Dextrose, stored at 25°C | Up to 48 hours | Product Information for Micafungin |
| Diluted Infusion Solution | Diluted in 0.9% NaCl or 5% Dextrose, stored at 25°C, protected from light | Up to 96 hours | Product Information for Micafungin |
| Aqueous Solution (PBS, pH 7.2) | Stored for more than one day | Not recommended | Cayman Chemical Product Information |
Experimental Protocols
Protocol 1: Stability Testing of FR901379 in Aqueous Solution using HPLC
This protocol outlines a general method for assessing the stability of FR901379 in a buffered solution over time.
-
Preparation of FR901379 Stock Solution:
-
Accurately weigh a known amount of lyophilized FR901379 powder.
-
Reconstitute the powder in DMSO to a final concentration of 10 mg/mL.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µg/mL.
-
Prepare multiple identical samples for analysis at different time points.
-
-
Incubation:
-
Incubate the test solutions at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Sample Analysis by HPLC:
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from the test solution.
-
Quench the degradation by adding an equal volume of cold methanol.
-
Centrifuge the sample to precipitate any proteins or other macromolecules.
-
Analyze the supernatant by reverse-phase HPLC.
-
HPLC Conditions (example): [3]
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient to separate FR901379 from its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
-
-
Data Analysis:
-
Quantify the peak area of FR901379 at each time point.
-
Calculate the percentage of FR901379 remaining relative to the initial time point (t=0).
-
Plot the percentage of FR901379 remaining versus time to determine the degradation kinetics.
-
Visualizations
References
minimizing degradation of FR 901379 during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of FR901379 during extraction.
Frequently Asked Questions (FAQs)
Q1: What is FR901379 and why is its stability a concern?
A1: FR901379 is a lipopeptide natural product produced by the fungus Coleophoma empetri. It is the precursor for the semi-synthetic antifungal drug, micafungin (B1204384).[1][2][3] The stability of FR901379 is a critical concern during extraction and purification due to its susceptibility to degradation, which can lead to reduced yield and the formation of impurities.
Q2: What are the main factors that cause degradation of FR901379?
A2: The primary factors that influence the degradation of FR901379 are elevated pH and temperature.[4] As an echinocandin, FR901379's cyclic peptide structure can undergo ring-opening under unfavorable pH conditions. High temperatures can accelerate this degradation process.
Q3: What are the common impurities encountered during FR901379 extraction?
A3: The most common impurities are structurally related analogues, primarily WF11899B and WF11899C.[2][5] These compounds are precursors in the biosynthesis of FR901379 and may be co-extracted, complicating the purification process.[2][5]
Q4: What is the mechanism of action of FR901379?
A4: FR901379, like other echinocandins, acts by inhibiting the enzyme β-1,3-glucan synthase.[6] This enzyme is essential for the synthesis of β-1,3-glucan, a critical component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to fungal cell death.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of FR901379 | Degradation during extraction: Exposure to high pH or temperature. | Maintain a pH below 7 during extraction and purification. Use chilled solvents and perform extractions at reduced temperatures (e.g., 4°C). Inorganic phosphates can help protect against degradation at elevated pH.[4] |
| Inefficient extraction from mycelia: High viscosity of the fermentation broth can hinder solvent penetration. | Reduce the viscosity of the fermentation broth by replacing organic nitrogen sources with ammonium (B1175870) sulfate (B86663) and corn steep liquor. Ensure thorough mixing during solvent extraction. | |
| Poor binding to chromatography resin: Suboptimal loading conditions or inappropriate resin choice. | Optimize the pH and solvent composition of the crude extract before loading onto the resin column. Screen different types of resins (e.g., polymeric adsorbents) to find one with optimal binding capacity for FR901379. | |
| Presence of Impurities (WF11899B & WF11899C) | Co-extraction with FR901379: These analogues have similar polarities to FR901379. | Optimize the chromatographic separation method. A gradient elution with a C18 reversed-phase column using a mobile phase of water (with 0.1% formic acid) and acetonitrile (B52724) can be effective.[5] Careful fraction collection is crucial. |
| Incomplete biosynthesis in fermentation: Suboptimal fermentation conditions may lead to the accumulation of precursors. | Optimize fermentation parameters such as nutrient composition, pH, and aeration to promote the complete conversion of precursors to FR901379. | |
| High Viscosity of Fermentation Broth | High biomass concentration: Dense mycelial growth increases viscosity. | Modify the fermentation medium to control mycelial morphology. Fed-batch feeding of the carbon source can also help to reduce viscosity. |
| Release of intracellular components: Cell lysis can release DNA and other macromolecules that increase viscosity. | Consider using enzymes like nucleases to break down released nucleic acids. |
Experimental Protocols
Protocol 1: Extraction of FR901379 from Fermentation Broth
This protocol is a general guideline based on common practices and may require optimization for specific experimental conditions.
1. Fermentation Broth Harvesting:
-
Centrifuge the Coleophoma empetri fermentation broth at 4,000 x g for 20 minutes to separate the mycelia from the supernatant.
2. Mycelial Extraction:
-
Resuspend the mycelial pellet in 3-5 volumes of methanol (B129727) or 95% ethanol.
-
Stir the suspension at room temperature for 1-2 hours or perform ultrasonic crushing for 1 hour to ensure thorough extraction.
-
Separate the solvent extract from the mycelial debris by filtration or centrifugation.
-
Repeat the extraction process on the mycelial pellet to maximize yield.
-
Pool the solvent extracts.
3. Crude Extract Preparation:
-
Reduce the volume of the pooled solvent extract under reduced pressure at a temperature not exceeding 40°C.
-
Add water to the concentrated extract to precipitate the crude FR901379.
-
Collect the precipitate by filtration and dry under vacuum.
Protocol 2: Purification of FR901379 using Resin Chromatography
1. Resin Selection and Preparation:
-
Select a suitable polymeric adsorbent resin (e.g., Diaion HP-20).
-
Prepare the resin according to the manufacturer's instructions, typically involving washing with methanol and water.
2. Column Loading:
-
Dissolve the crude FR901379 extract in a minimal amount of the initial mobile phase (e.g., 30% methanol in water).
-
Load the dissolved extract onto the prepared resin column.
3. Elution:
-
Wash the column with a low concentration of organic solvent (e.g., 50% methanol) to remove polar impurities.
-
Elute the FR901379 using a stepwise or linear gradient of increasing organic solvent concentration (e.g., 70-90% methanol).
-
Collect fractions and monitor the presence of FR901379 using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
4. Final Purification (Optional):
-
For higher purity, a subsequent silica (B1680970) gel chromatography step can be employed.
-
Pool the FR901379-rich fractions from the resin chromatography and concentrate under reduced pressure.
-
Apply the concentrated sample to a silica gel column and elute with a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and methanol).
Visualizations
Caption: Experimental workflow for the extraction and purification of FR901379.
Caption: Mechanism of action of FR901379 via inhibition of β-1,3-glucan synthase.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel echinocandin antifungals. Part 2: Optimization of the side chain of the natural product FR901379. Discovery of micafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Scale-up fermentation of echinocandin type antibiotic FR901379 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of FR901379 and Other Echinocandins: Antifungal Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal activity of FR901379, a naturally occurring echinocandin, with its semi-synthetic derivatives: caspofungin, micafungin (B1204384), and anidulafungin (B1665494). This objective analysis is supported by available experimental data to inform research and drug development in the field of antifungal therapeutics.
Introduction to Echinocandins
Echinocandins are a class of antifungal agents with a unique mechanism of action, targeting the fungal cell wall.[1] This class includes both natural products and their semi-synthetic derivatives, which have become frontline therapies for invasive fungal infections. FR901379 is a natural product isolated from the fungus Coleophoma empetri. It is notably the precursor from which micafungin is semi-synthetically derived.[2] A key feature of FR901379 is its water solubility, attributed to a sulfated homotyrosine residue.[3] However, due to observations of hemolytic activity, FR901379 was chemically modified to develop derivatives with an improved safety profile while maintaining potent antifungal efficacy.[4][5]
Mechanism of Action
Echinocandins exert their antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[6] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polymer for maintaining the integrity of the fungal cell wall. By inhibiting this enzyme, echinocandins disrupt cell wall synthesis, leading to osmotic instability and ultimately fungal cell death. This targeted action on a structure absent in mammalian cells contributes to the favorable safety profile of this antifungal class.
Caption: Mechanism of action of echinocandin antifungals.
Comparative In Vitro Antifungal Activity
The in vitro activity of echinocandins is typically determined by broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC). The following tables summarize the available data for FR901379 and compare it with caspofungin, micafungin, and anidulafungin against key fungal pathogens. It is important to note that the available data for FR901379 is limited in comparison to the extensively studied semi-synthetic derivatives.
Activity against Candida Species
| Fungal Species | FR901379 MEC (µg/mL)[7] | Caspofungin MIC50/MIC90 (µg/mL)[8] | Micafungin MIC50/MIC90 (µg/mL)[8] | Anidulafungin MEC50/MEC90 (µg/mL) |
| Candida albicans | 0.008 | 0.03 / 0.06 | 0.015 / 0.03 | 0.015 / 0.03 |
| Candida glabrata | 0.008 | 0.03 / 0.06 | 0.015 / 0.015 | 0.03 / 0.06 |
| Candida parapsilosis | 1 | 1 / 2 | 1 / 2 | 1 / 2 |
| Candida tropicalis | 0.015 | 0.03 / 0.06 | 0.03 / 0.06 | 0.03 / 0.06 |
| Candida krusei | 0.03 | 0.06 / 0.12 | 0.06 / 0.12 | 0.06 / 0.12 |
Activity against Aspergillus Species
| Fungal Species | FR901379 MEC (µg/mL)[7] | Caspofungin MEC50/MEC90 (µg/mL)[9] | Micafungin MEC50/MEC90 (µg/mL)[9] | Anidulafungin MEC50/MEC90 (µg/mL)[9] |
| Aspergillus fumigatus | 0.008 | 0.015 / 0.03 | 0.007 / 0.015 | 0.007 / 0.015 |
| Aspergillus flavus | 0.008 | 0.015 / 0.03 | 0.007 / 0.015 | 0.007 / 0.015 |
| Aspergillus niger | 0.008 | 0.015 / 0.03 | 0.007 / 0.015 | 0.007 / 0.015 |
| Aspergillus terreus | Not Available | 0.015 / 0.03 | 0.007 / 0.015 | 0.007 / 0.015 |
From the limited available data, FR901379 demonstrates potent in vitro activity against Candida and Aspergillus species, with MEC values in a similar range to the semi-synthetic echinocandins.
Experimental Protocols
The determination of in vitro antifungal activity is standardized by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.
Broth Microdilution Method for Yeasts (CLSI M27)
This method is used to determine the MIC of antifungal agents against Candida species.
Caption: Workflow for antifungal susceptibility testing of yeasts.
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the yeast isolate is prepared and adjusted to a concentration of 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.
-
Antifungal Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared yeast suspension.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.
Broth Microdilution Method for Filamentous Fungi (CLSI M38)
This method is employed to determine the MEC of antifungal agents against molds like Aspergillus species.
Detailed Steps:
-
Inoculum Preparation: A conidial suspension of the mold isolate is prepared and adjusted to a specific concentration.
-
Antifungal Dilution: Serial dilutions of the antifungal agents are prepared in RPMI 1640 medium within a microtiter plate.
-
Inoculation: The prepared conidial suspension is added to each well.
-
Incubation: The plate is incubated at 35°C for 48 to 72 hours.
-
MEC Determination: The MEC is read microscopically and is defined as the lowest drug concentration at which short, stubby, and highly branched hyphae are observed.
Conclusion
FR901379, the natural precursor to micafungin, exhibits potent in vitro antifungal activity against a range of clinically relevant Candida and Aspergillus species. The available data, though limited, suggests its efficacy is comparable to the semi-synthetic echinocandins that are in clinical use. The development of these semi-synthetic analogs was primarily driven by the need to mitigate the hemolytic activity associated with FR901379.[4][5] This comparative guide underscores the foundational role of natural products in the discovery and development of novel antifungal agents. Further research into the broader spectrum and in vivo efficacy of FR901379 and other natural echinocandins could provide valuable insights for the future of antifungal drug development.
References
- 1. The echinocandin antifungals: an overview of the pharmacology, spectrum and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Global surveillance of in vitro activity of micafungin against Candida: a comparison with caspofungin by CLSI-recommended methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility of Clinical Isolates of Aspergillus spp. to Anidulafungin, Caspofungin, and Micafungin: a Head-to-Head Comparison Using the CLSI M38-A2 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Echinocandin Antifungals: FR901379, Caspofungin, and Anidulafungin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the natural product FR901379 and its semi-synthetic derivatives, caspofungin and anidulafungin (B1665494). These echinocandin antifungals represent a critical class of therapeutics targeting the fungal cell wall. This document summarizes their mechanism of action, in vitro activity, and the experimental protocols used to evaluate their efficacy, supported by available data.
Introduction
Echinocandins are a class of lipopeptide antifungal agents that non-competitively inhibit β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan, a major component of the fungal cell wall.[1][2][3] This targeted mechanism provides a significant therapeutic window, as mammalian cells lack this structure. FR901379 is a naturally occurring echinocandin produced by the fungus Coleophoma empetri.[4][5] Caspofungin and anidulafungin are semi-synthetic derivatives of other natural echinocandins, developed to improve upon the pharmacokinetic and antifungal properties of the parent compounds.[5]
Chemical Structures
The core structure of these echinocandins is a cyclic hexapeptide linked to a lipophilic acyl side chain. Variations in this side chain, as well as modifications to the peptide core, account for the differences in their antifungal spectrum and pharmacological properties.
FR901379: A natural product that serves as a precursor for the semi-synthesis of micafungin (B1204384).[6]
Caspofungin: A semi-synthetic derivative of a fermentation product of Glarea lozoyensis.[7]
Anidulafungin: A semi-synthetic derivative of a fermentation product of Aspergillus nidulans.[7]
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthesis
The primary target of FR901379, caspofungin, and anidulafungin is the β-(1,3)-D-glucan synthase enzyme complex located in the fungal cell membrane.[1][2] This enzyme is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan, which are then incorporated into the cell wall, providing structural integrity.[3] By inhibiting this enzyme, echinocandins disrupt cell wall synthesis, leading to osmotic instability and ultimately, cell death.[2] The FKS1 and FKS2 genes encode the catalytic subunits of this enzyme complex and are the primary sites of action for these drugs.[3]
Caption: Mechanism of action of echinocandins.
Comparative In Vitro Activity
The in vitro activity of antifungal agents is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. For echinocandins against filamentous fungi like Aspergillus, a Minimum Effective Concentration (MEC) is often determined, which is the lowest drug concentration that leads to the growth of abnormal, compact hyphae.
The following tables summarize the available MIC and MEC data for FR901379, caspofungin, and anidulafungin against common fungal pathogens. Data is compiled from various studies and may not be directly comparable due to inter-laboratory variability.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) against Candida Species
| Organism | FR901379 | Caspofungin | Anidulafungin |
| Candida albicans | N/A | 0.015 - 0.5 | 0.015 - 0.25 |
| Candida glabrata | N/A | 0.03 - 1 | 0.03 - 0.5 |
| Candida parapsilosis | N/A | 0.25 - 4 | 0.5 - 4 |
| Candida tropicalis | N/A | 0.03 - 1 | 0.015 - 0.5 |
| Candida krusei | N/A | 0.06 - 1 | 0.03 - 0.5 |
Note: Comprehensive, directly comparative MIC data for FR901379 against Candida species is limited in the reviewed literature.
Table 2: Comparative In Vitro Activity (MEC in µg/mL) against Aspergillus Species
| Organism | FR901379 | Caspofungin | Anidulafungin |
| Aspergillus fumigatus | ~0.015 | 0.06 - 0.5 | 0.008 - 0.03 |
| Aspergillus flavus | N/A | 0.125 - 1 | 0.008 - 0.03 |
| Aspergillus terreus | N/A | 0.125 - 1 | 0.008 - 0.06 |
Note: Data for FR901379 is based on limited available studies and may not be directly comparable to the more extensive data for caspofungin and anidulafungin.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)
This method is a standardized procedure for determining the MIC of antifungal agents against yeasts and filamentous fungi.
Caption: Workflow for the broth microdilution MIC assay.
Detailed Methodology:
-
Inoculum Preparation: Fungal isolates are grown on agar (B569324) plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL for yeasts or 0.4 to 5 x 10⁴ CFU/mL for molds.[8]
-
Drug Dilution: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., DMSO or water). Serial two-fold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the drug dilutions is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC/MEC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. For Aspergillus, the MEC is determined as the lowest concentration causing the formation of small, rounded, compact hyphal forms as observed microscopically.
β-(1,3)-D-Glucan Synthase Inhibition Assay
This in vitro assay measures the direct inhibitory effect of the compounds on the target enzyme.
Detailed Methodology:
-
Enzyme Preparation: A crude membrane fraction containing β-(1,3)-D-glucan synthase is prepared from fungal cells (e.g., Candida albicans). This is typically done by mechanical disruption of the cells followed by differential centrifugation to isolate the membrane fraction.[9]
-
Reaction Mixture: The reaction is carried out in a buffer containing the enzyme preparation, the substrate UDP-glucose (which may be radiolabeled, e.g., with ¹⁴C), an activator such as GTPγS, and the test compound at various concentrations.[9]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for the synthesis of β-(1,3)-D-glucan.
-
Product Quantification: The reaction is stopped, and the synthesized glucan polymer is precipitated (e.g., with ethanol (B145695) or trichloroacetic acid). The amount of product is then quantified. If a radiolabeled substrate was used, this is done by measuring the radioactivity of the precipitate using a scintillation counter. Alternatively, a fluorescent dye such as aniline (B41778) blue, which binds specifically to β-(1,3)-glucan, can be used for quantification with a fluorometer.[10]
-
IC₅₀ Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the enzyme activity against the inhibitor concentration.
Conclusion
FR901379, caspofungin, and anidulafungin share a common mechanism of action by targeting the fungal-specific enzyme β-(1,3)-D-glucan synthase. The semi-synthetic derivatives, caspofungin and anidulafungin, have been extensively studied and demonstrate potent in vitro activity against a broad range of Candida and Aspergillus species. While direct comparative data for FR901379 is less abundant, it forms the basis for the development of other important antifungals and shows promising activity. The standardized experimental protocols outlined in this guide are essential for the continued evaluation and comparison of these and novel antifungal agents. This information serves as a valuable resource for researchers and professionals in the field of antifungal drug discovery and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structures, Biosynthesis, and Physiological Functions of (1,3;1,4)-β-d-Glucans [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
A Comparative Guide to the In Vivo Efficacy of FR901379 Derivatives in Animal Models of Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of FR901379 and its derivatives, a class of echinocandin antifungal agents. The data presented is compiled from various preclinical studies in animal models of disseminated candidiasis and invasive aspergillosis, offering a valuable resource for researchers in antifungal drug development.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
FR901379 and its derivatives exert their antifungal effect by non-competitively inhibiting the β-1,3-D-glucan synthase enzyme complex, a key component in the synthesis of β-1,3-D-glucan.[1] This polysaccharide is an essential structural component of the fungal cell wall, and its disruption leads to osmotic instability and fungal cell death.[1] The catalytic subunit of this enzyme, encoded by the FKS genes, is the specific target of these drugs.[1]
Comparative In Vivo Efficacy in Murine Models of Disseminated Candidiasis
Systemic infections caused by Candida species are a significant cause of morbidity and mortality, particularly in immunocompromised patients.[2] Murine models of disseminated candidiasis are crucial for evaluating the in vivo efficacy of antifungal agents. In these models, mice are typically immunosuppressed and then infected intravenously with a standardized inoculum of Candida cells.[2] Efficacy is primarily assessed by the reduction in fungal burden in target organs (e.g., kidneys) and improvement in survival rates.
Table 1: Efficacy of FR901379 Derivatives in Murine Models of Disseminated Candidiasis
| Compound | Animal Model | Candida Species | Dosing Regimen | Key Efficacy Findings | Reference(s) |
| Micafungin (B1204384) | Neutropenic Mice | C. tropicalis (Amphotericin B and Fluconazole-resistant) | 2-10 mg/kg/day, IV | Reduced CFU below the level of detection in kidneys, lungs, brain, and liver. More effective than amphotericin B and fluconazole. | [3] |
| Micafungin | Neutropenic Rabbits | C. albicans | 1 mg/kg q24h, 2 mg/kg q48h, 3 mg/kg q72h, IV | All regimens were equally effective in clearing the infection from liver, spleen, kidney, brain, lung, and vitreous humor compared to untreated controls. | [4] |
| Caspofungin | Immunosuppressed Mice | C. albicans | 0.25-2.0 mg/kg/day | 80-100% of mice had sterile kidneys. | [5][6] |
| Caspofungin | Juvenile Mice (CNS Candidiasis) | C. albicans | 1-8 mg/kg/day, IP | Dose-dependent reduction in kidney and brain fungal burden. Equivalent or better efficacy than amphotericin B (1 mg/kg). | [7] |
| Anidulafungin (B1665494) | Neutropenic Mice | C. albicans, C. tropicalis, C. glabrata | Doses to achieve specific Cmax/MIC and AUC/MIC ratios | Both Cmax/MIC and AUC/MIC ratios were strongly predictive of treatment success. | [8] |
| Anidulafungin, Caspofungin, Micafungin | Neutropenic Mice | C. auris (4 clades) | Anidulafungin: 5 mg/kg/day, Caspofungin: 3 mg/kg/day, Micafungin: 5 mg/kg/day | All echinocandins significantly improved survival. | [9] |
Note: Data for the parent compound FR901379 and the derivative FR131535 in these specific models is limited in the reviewed literature.
Comparative In Vivo Efficacy in Murine Models of Invasive Aspergillosis
Invasive aspergillosis, primarily caused by Aspergillus fumigatus, is a life-threatening infection in severely immunocompromised individuals. Animal models are essential for the preclinical evaluation of antifungal therapies for this disease. These models typically involve immunosuppression of mice followed by intranasal or intravenous inoculation of Aspergillus conidia. Therapeutic efficacy is measured by survival rates and reduction of fungal burden in the lungs and other organs.
Table 2: Efficacy of FR901379 Derivatives in Murine Models of Invasive Aspergillosis
| Compound | Animal Model | Aspergillus Species | Dosing Regimen | Key Efficacy Findings | Reference(s) |
| Micafungin | Non-immunosuppressed Mice | A. fumigatus | 10 mg/kg/dose, SC | Significantly prolonged survival and reduced CFU in the brain and kidney. | [10] |
| Caspofungin | Immunosuppressed Mice | A. fumigatus | ≥0.125 mg/kg/day | Significantly prolonged survival. | [5] |
| Anidulafungin | Non-neutropenic Mice | A. fumigatus (Wild-type and Voriconazole-resistant) | 2.5, 5, 10, 20 mg/kg | Dose-dependent improvement in survival for both strains. | [11] |
| Anidulafungin | Immunosuppressed Mice | A. flavus | Not specified | Prolonged survival and reduced tissue burden. | [12] |
Note: Data for the parent compound FR901379 and the derivative FR131535 in these specific models is limited in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized experimental workflows for establishing murine models of disseminated candidiasis and invasive aspergillosis.
Detailed Methodologies
Disseminated Candidiasis Model
-
Animals: Male CD1 mice (22-25 g) are commonly used.[13]
-
Immunosuppression: Mice are rendered neutropenic with intravenous cyclophosphamide (e.g., 200 mg/kg) administered 3 days before infection, with subsequent doses to maintain neutropenia.[13]
-
Inoculum: Candida species are grown on Sabouraud dextrose agar (B569324), transferred to broth, incubated, washed, and resuspended in saline to a specific density.[13]
-
Infection: Mice are infected via intravenous injection into the lateral tail vein with a volume (e.g., 0.2 mL) containing a predetermined number of colony-forming units (CFU).[13]
-
Treatment: Antifungal therapy is typically initiated a few hours (e.g., 6 hours) post-infection. The drug is administered at various doses and schedules via intravenous, intraperitoneal, or subcutaneous routes.[3][13]
-
Efficacy Assessment: The primary endpoints are survival over a set period and the fungal burden in target organs (kidneys, liver, spleen, brain, lungs), determined by homogenizing the tissues and plating serial dilutions to count CFUs.[3]
Invasive Aspergillosis Model
-
Animals: Female CD-1 mice (e.g., 7 weeks old) are often used.[10]
-
Immunosuppression: Immunosuppression is induced using agents like cyclophosphamide and/or cortisone acetate.[5]
-
Inoculum: Aspergillus fumigatus conidia are harvested from agar plates and suspended in a suitable vehicle.[10]
-
Infection: Infection is established via intravenous injection of conidia or by intranasal instillation to mimic a pulmonary route of infection.[10]
-
Treatment: Treatment typically begins 24 hours after infection. The route of administration can be subcutaneous, intraperitoneal, or intravenous, depending on the drug's formulation and the study design.[10]
-
Efficacy Assessment: Efficacy is determined by monitoring survival rates over time and by quantifying the fungal load in the lungs and other organs at the end of the study.[10]
Conclusion
The derivatives of FR901379, particularly micafungin, caspofungin, and anidulafungin, have demonstrated significant in vivo efficacy in murine models of disseminated candidiasis and invasive aspergillosis. These compounds effectively reduce fungal burden and improve survival, often outperforming older antifungal agents. The data from these preclinical models have been instrumental in their clinical development and provide a strong basis for further research into novel echinocandin derivatives. While comparative data for the parent compound FR901379 and early derivatives like FR131535 are sparse, the extensive studies on later derivatives underscore the therapeutic potential of this class of antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In vivo activity of micafungin in a persistently neutropenic murine model of disseminated infection caused by Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intermittent Dosing of Micafungin Is Effective for Treatment of Experimental Disseminated Candidiasis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Efficacy of the Echinocandin Caspofungin against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vivo Pharmacodynamic Characterization of Anidulafungin in a Neutropenic Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of Micafungin Alone or in Combination against Systemic Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics of Anidulafungin against Clinical Aspergillus fumigatus Isolates in a Nonneutropenic Murine Model of Disseminated Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity and in vivo efficacy of anidulafungin in murine infections by Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating Fungal Resistance: A Comparative Guide to FR901379 and Echinocandin Antifungals
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant threat to global health, necessitating a deeper understanding of the mechanisms by which fungi evade current therapies. This guide provides a comparative analysis of the resistance development mechanisms associated with FR901379, a natural precursor to the potent echinocandin micafungin (B1204384), and other members of the echinocandin class of antifungals. By presenting key experimental data, detailed methodologies, and visual pathways, this document aims to equip researchers with the knowledge to navigate and combat fungal drug resistance.
At the Core of Resistance: The Glucan Synthase Connection
FR901379 and all echinocandin antifungals share a common mechanism of action: the non-competitive inhibition of β-1,3-D-glucan synthase.[1][2] This enzyme is crucial for the synthesis of β-1,3-D-glucan, an essential structural polymer of the fungal cell wall.[2] Its inhibition leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[1] Consequently, the primary mechanism of acquired resistance to this class of drugs involves alterations in the drug's target.
The development of resistance to echinocandins is predominantly linked to specific mutations within the FKS1 and FKS2 genes.[3][4] These genes encode the catalytic subunits of the β-1,3-D-glucan synthase enzyme.[5] Mutations in highly conserved regions of these genes, often referred to as "hot spots," can reduce the binding affinity of echinocandins to the enzyme, thereby diminishing their inhibitory effect and leading to elevated Minimum Inhibitory Concentrations (MICs).[3][5]
While specific data on resistance development directly against FR901379 is limited in publicly available literature, its structural and functional similarity to micafungin suggests that the mechanisms of resistance are likely conserved.[6]
Comparative Efficacy and Resistance Profiles
The following tables summarize the in vitro activity of various echinocandins against common fungal pathogens, including isolates with defined FKS mutations that confer resistance. These data are compiled from multiple studies and are intended to provide a comparative overview. It is important to note that MIC values can vary based on the specific fungal isolate and the testing methodology employed.
Table 1: In Vitro Activity of Echinocandins Against Wild-Type Candida Species
| Antifungal Agent | Candida albicans MIC₅₀ (µg/mL) | Candida glabrata MIC₅₀ (µg/mL) | Candida parapsilosis MIC₅₀ (µg/mL) |
| Micafungin | 0.015 - 0.03 | 0.008 - 0.015 | 0.5 - 1 |
| Caspofungin | 0.03 - 0.06 | 0.015 - 0.03 | 0.25 - 0.5 |
| Anidulafungin | 0.015 - 0.03 | 0.008 - 0.015 | 1 - 2 |
MIC₅₀ represents the minimum inhibitory concentration required to inhibit the growth of 50% of the isolates tested.
Table 2: Impact of FKS Mutations on Echinocandin MICs in Candida Species
| Fungal Species | FKS Mutation | Micafungin MIC (µg/mL) | Caspofungin MIC (µg/mL) | Anidulafungin MIC (µg/mL) |
| C. albicans | FKS1 (S645P) | >8 | >8 | >4 |
| C. glabrata | FKS2 (S663P) | 2 - 8 | 4 - 16 | 1 - 4 |
| C. glabrata | FKS2 (F659del) | 4 - 16 | 8 - >16 | 2 - 8 |
Data compiled from various in vitro studies. MIC ranges can vary.
Signaling Pathways and Resistance Development
The development of resistance to echinocandins is a complex process that can involve various cellular signaling pathways. The primary pathway leads to the selection of fungal cells with mutations in the FKS genes.
Caption: Primary mechanism of echinocandin resistance.
In addition to direct target modification, fungi can employ other adaptive strategies to tolerate echinocandin-induced stress, such as the upregulation of chitin (B13524) synthesis as a compensatory mechanism to reinforce the cell wall.
Caption: Compensatory stress response to echinocandins.
Experimental Protocols
Antifungal Susceptibility Testing (AST)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.
Methodology (Broth Microdilution):
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the drug dilution is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.
Generation of Resistant Mutants in Vitro
Objective: To select for and isolate fungal mutants with reduced susceptibility to an antifungal agent.
Methodology:
-
High-Density Inoculum Preparation: A high-density suspension of fungal cells (e.g., 10⁷ to 10⁸ cells/mL) is prepared from an overnight culture.
-
Drug Exposure: The high-density inoculum is plated onto agar plates containing a concentration of the antifungal agent that is several-fold higher than the MIC of the parental strain (e.g., 4x, 8x, or 16x MIC).
-
Incubation and Selection: The plates are incubated at 35°C for an extended period (e.g., 48-72 hours or longer) to allow for the growth of any resistant colonies.
-
Isolation and Characterization: Colonies that grow on the drug-containing plates are isolated, subcultured on drug-free media, and then re-tested for their MIC to confirm the resistant phenotype.
FKS Gene Sequencing
Objective: To identify mutations in the FKS1 and FKS2 genes of resistant fungal isolates.
Methodology:
-
Genomic DNA Extraction: Genomic DNA is extracted from both the parental (susceptible) and the resistant fungal isolates using a commercially available kit or standard protocols.
-
PCR Amplification: The "hot spot" regions of the FKS1 and FKS2 genes are amplified from the genomic DNA using specific primers.
-
DNA Sequencing: The PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: The DNA sequences of the FKS genes from the resistant isolates are compared to the sequences from the parental strain to identify any nucleotide changes that result in amino acid substitutions.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the development of echinocandin resistance.
Caption: A typical workflow for investigating echinocandin resistance.
Conclusion and Future Directions
The development of resistance to FR901379 and other echinocandins is a significant concern in the management of invasive fungal infections. The primary mechanism of resistance is well-established and involves mutations in the FKS genes. While direct comparative data on FR901379 is scarce, the extensive research on the echinocandin class provides a strong foundation for understanding its potential resistance profile.
Future research should focus on:
-
Directly comparing the frequency and nature of resistance development to FR901379 versus clinically approved echinocandins.
-
Investigating the role of other potential resistance mechanisms beyond FKS mutations.
-
Developing novel therapeutic strategies to overcome echinocandin resistance, such as combination therapies or the development of new antifungals that are less susceptible to existing resistance mechanisms.
By continuing to unravel the complexities of fungal resistance, the scientific community can work towards developing more robust and effective treatments for life-threatening fungal diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Fks1 and Fks2 Are Functionally Redundant but Differentially Regulated in Candida glabrata: Implications for Echinocandin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of FR901379 on β-1,3-Glucan Synthase: A Comparative Guide
This guide provides an objective comparison of FR901379, a natural product inhibitor of β-1,3-glucan synthase, with other key alternatives. It is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols, and pathway visualizations to aid in the evaluation of antifungal compounds.
Introduction: Targeting the Fungal Cell Wall
The enzyme β-1,3-glucan synthase is a cornerstone of fungal survival. It synthesizes β-1,3-glucan, a crucial polysaccharide that provides structural integrity to the fungal cell wall.[1][2][3] The absence of this enzyme and polysaccharide in mammalian cells makes β-1,3-glucan synthase an ideal target for selective antifungal therapies, offering the potential for high efficacy with minimal host toxicity.[4]
FR901379 is a naturally occurring cyclic lipohexapeptide produced by the fungus Coleophoma empetri.[5][6][7] It belongs to the echinocandin class of antifungals, which are potent, non-competitive inhibitors of β-1,3-glucan synthase.[8][9] FR901379 is of significant interest as it is the direct precursor to micafungin (B1204384), a semi-synthetic echinocandin widely used in clinical practice.[4][6][9] This guide compares FR901379 with other inhibitors that share the same molecular target, including the clinically approved echinocandins (caspofungin, anidulafungin) and enfumafungin, a structurally distinct triterpene glycoside inhibitor.[10][11]
Mechanism of Action: Disrupting Cell Wall Synthesis
Echinocandins, including FR901379, exert their antifungal effect by binding to the FKS1 subunit of the β-1,3-glucan synthase enzyme complex.[12][13][14] This binding is non-competitive with respect to the enzyme's substrate, UDP-glucose.[8] The inhibition of the enzyme disrupts the formation of β-1,3-glucan polymers, compromising the structural integrity of the cell wall.[2] This leads to increased susceptibility to osmotic stress, ultimately causing fungal cell lysis and death.[1][2] This fungicidal action is particularly effective against Candida species, while the drugs typically exhibit a fungistatic effect against Aspergillus species, causing abnormal hyphal growth.[8][10][12]
Comparative In Vitro Activity
The potency of β-1,3-glucan synthase inhibitors is typically evaluated by their 50% inhibitory concentration (IC₅₀) against the purified enzyme or, more commonly, by their Minimum Inhibitory Concentration (MIC) against whole fungal cells. The MIC represents the lowest drug concentration that prevents visible microbial growth. The following tables summarize publicly available data comparing the in vitro activity of various inhibitors against pathogenic Candida and Aspergillus species.
Table 1: Comparative Activity (MIC Range in µg/mL) Against Candida Species
| Inhibitor | C. albicans | C. glabrata | C. parapsilosis | C. tropicalis | C. krusei |
| FR901379 (Micafungin) | 0.008 - 0.12 | 0.008 - 0.06 | 0.25 - 2 | 0.015 - 0.12 | 0.03 - 0.25 |
| Caspofungin | 0.015 - 0.5 | 0.015 - 0.25 | 0.25 - 4 | 0.03 - 0.5 | 0.06 - 1 |
| Anidulafungin | 0.015 - 0.12 | 0.008 - 0.06 | 0.5 - 4 | 0.015 - 0.12 | 0.03 - 0.25 |
| Enfumafungin | ≤ 0.5 | ≤ 0.5 | ≤ 0.5 | ≤ 0.5 | ≤ 0.5 |
Note: Data for FR901379 is often represented by its derivative, micafungin. MIC values can vary based on specific strains and testing conditions.
Table 2: Comparative Activity (MIC Range in µg/mL) Against Aspergillus Species
| Inhibitor | A. fumigatus | A. flavus | A. terreus |
| FR901379 (Micafungin) | 0.008 - 0.03 | 0.008 - 0.03 | 0.015 - 0.06 |
| Caspofungin | 0.03 - 0.25 | 0.12 - 0.5 | 0.06 - 0.25 |
| Anidulafungin | 0.008 - 0.03 | 0.008 - 0.03 | 0.008 - 0.03 |
| Enfumafungin | ≤ 0.5 | ≤ 0.5 | ≤ 0.5 |
Note: For filamentous fungi like Aspergillus, the Minimum Effective Concentration (MEC), which measures abnormal hyphal growth, is often used for echinocandins and can provide more consistent results.[10]
Key Experimental Protocols
Validating the inhibitory effect of compounds like FR901379 relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.
In Vitro β-1,3-Glucan Synthase Activity Assay
This assay directly measures the inhibitory effect of a compound on the target enzyme. It can be performed using a traditional radioactivity-based method or a more modern fluorescence-based method.[15][16]
Objective: To quantify the synthesis of β-1,3-glucan from a UDP-glucose substrate by a crude enzyme preparation and to determine the compound concentration that inhibits enzyme activity by 50% (IC₅₀).
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM β-mercaptoethanol
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 20% glycerol, 0.5% bovine serum albumin
-
Substrate: UDP-glucose (non-labeled for fluorescence assay; UDP-[¹⁴C]-glucose for radioactive assay)
-
Activator: GTPγS
-
Test compound (FR901379) and controls (e.g., caspofungin)
-
For Radioactive Assay: 20% Trichloroacetic acid (TCA), glass fiber filters
-
For Fluorescence Assay: 1 M NaOH, Aniline Blue solution (0.05%)
Methodology:
-
Enzyme Preparation (Microsomal Fraction):
-
Grow fungal cells to the mid-log phase and harvest by centrifugation.
-
Wash cells with cold extraction buffer.
-
Disrupt cells mechanically (e.g., with glass beads) in extraction buffer.
-
Centrifuge the lysate at low speed to remove whole cells and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membrane fraction.
-
Resuspend the pellet in reaction buffer. This is the crude enzyme preparation.
-
-
Enzyme Reaction:
-
In a microtiter plate, combine the reaction buffer, GTPγS activator, and various concentrations of the test compound (FR901379) or controls.
-
Add the enzyme preparation to each well and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding the UDP-glucose substrate.
-
Incubate the reaction mixture for 1-2 hours at 30°C.
-
-
Quantification of Glucan Product:
-
Radioactive Method:
-
Quench the reaction with an equal volume of 20% TCA.[5]
-
Collect the acid-insoluble glucan product by vacuum filtration onto glass fiber filters.
-
Wash the filters extensively to remove unreacted UDP-[¹⁴C]-glucose.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Fluorescence Method:
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-drug control.
-
Plot the inhibition percentage against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. oeilresearch.com [oeilresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryo-EM structure of the β-1,3-glucan synthase FKS1-Rho1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. jfda-online.com [jfda-online.com]
- 16. researchgate.net [researchgate.net]
The Fine Balance: A Comparative Guide to the Structure-Activity Relationship of FR901379 and its Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of an antifungal agent and its biological activity is paramount. This guide provides a detailed comparison of the naturally occurring echinocandin FR901379 and its synthetic analogs, focusing on how modifications to its acyl side chain impact antifungal potency and hemolytic activity. The development of micafungin (B1204384), a clinically successful antifungal, serves as a prime example of optimizing this structure-activity relationship (SAR).
FR901379 is a potent inhibitor of β-1,3-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall. This mechanism of action provides a fungal-specific target, minimizing off-target effects in humans. However, the therapeutic potential of the natural product is hampered by its inherent hemolytic activity. This guide delves into the synthetic efforts to modulate this activity while preserving or enhancing its antifungal efficacy.
Comparative Analysis of Antifungal and Hemolytic Activity
The core of FR901379's structure-activity relationship lies in its acyl side chain. Research has demonstrated a direct correlation between the lipophilicity of this side chain and the compound's antifungal activity.[1] However, this increased lipophilicity often comes at the cost of heightened hemolytic activity. The key to developing a successful therapeutic agent was to identify a side chain that strikes an optimal balance between these two properties.
The following table summarizes the in vitro activity of FR901379 and several of its key analogs against common fungal pathogens, alongside their corresponding hemolytic activity. The data clearly illustrates the impact of side-chain modifications.
| Compound | Acyl Side Chain | ClogP | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Hemolytic Activity (%) |
| FR901379 | Palmitoyl | 7.1 | 0.016 | 0.016 | >50 |
| Analog 1 | 4-(n-Octyloxy)benzoyl | 6.8 | 0.031 | 0.016 | 20 |
| Analog 2 | 4-(p-Biphenylyl)benzoyl | 8.1 | 0.016 | 0.008 | >50 |
| Analog 3 | 3,4-Bis(4-n-octyloxyphenyl)benzoyl | 14.2 | 0.008 | 0.004 | >50 |
| Micafungin (FK463) | 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoyl | 7.5 | 0.016 | 0.008 | <5 |
Data compiled from Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1474-1477 and Bioorganic & Medicinal Chemistry Letters, 2008, 18(9), 2886-2890.[1][2]
The data reveals that increasing the lipophilicity (ClogP) of the side chain, as seen in Analog 3, can lead to enhanced antifungal potency. However, this often results in unacceptable levels of hemolysis. The breakthrough with micafungin was the introduction of a bulky, non-linear isoxazole-containing side chain. This modification maintained high antifungal activity while significantly reducing hemolytic potential, demonstrating a successful decoupling of the desired antifungal effect from the undesirable toxicity.[2]
Mechanism of Action: Targeting the Fungal Cell Wall
FR901379 and its analogs exert their antifungal effect by non-competitively inhibiting the β-1,3-glucan synthase enzyme complex located in the fungal cell membrane. This enzyme is responsible for the synthesis of β-1,3-glucan, a major structural polymer of the fungal cell wall. Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.
Figure 1. Mechanism of action of FR901379 and its analogs.
Experimental Protocols
The data presented in this guide was generated using standardized in vitro assays. Below are the detailed methodologies for the key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The antifungal activity of the compounds was determined using a broth microdilution method based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Strains: Candida albicans and Aspergillus fumigatus were used as representative pathogenic fungi.
-
Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 1-5 x 10³ cells/mL.
-
Drug Dilution: The test compounds were serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation: 100 µL of the fungal inoculum was added to each well containing 100 µL of the diluted compound. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth compared to the growth control.
Hemolytic Activity Assay
The potential for the compounds to induce red blood cell lysis was assessed using a hemolysis assay.
-
Red Blood Cell Preparation: Freshly drawn human red blood cells were washed three times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2% (v/v) in PBS.
-
Compound Incubation: 100 µL of the red blood cell suspension was mixed with 100 µL of various concentrations of the test compounds in a 96-well plate.
-
Controls: A positive control (100% hemolysis) was prepared by adding Triton X-100 to the red blood cell suspension, and a negative control (0% hemolysis) consisted of red blood cells in PBS alone.
-
Incubation: The plates were incubated at 37°C for 1 hour.
-
Measurement: After incubation, the plates were centrifuged, and the absorbance of the supernatant was measured at 540 nm to quantify the release of hemoglobin.
-
Calculation: The percentage of hemolysis was calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Logical Workflow for Analog Development
The development of improved FR901379 analogs followed a logical and iterative process, as depicted in the workflow diagram below.
Figure 2. Workflow for the development of FR901379 analogs.
References
A Comparative Guide to the Pharmacokinetics of FR901379 and its Clinically-Relevant Derivative, Micafungin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of the natural product FR901379 and its semi-synthetic derivative, the antifungal drug micafungin (B1204384). While direct comparative pharmacokinetic data for FR901379 is limited in publicly available literature, this document outlines the structural relationship between the two compounds and presents comprehensive pharmacokinetic data for micafungin, supported by experimental methodologies.
From Natural Product to Potent Antifungal: The Genesis of Micafungin
Micafungin, a member of the echinocandin class of antifungal agents, is a semi-synthetic lipopeptide derived from FR901379.[1][2] FR901379 is a natural product fermented by the filamentous fungus Coleophoma empetri.[2] The development of micafungin from FR901379 involves the enzymatic deacylation of the natural precursor, followed by the introduction of an optimized N-acylated side chain.[1] This structural modification is crucial as it has been shown to reduce the hemolytic activity observed with FR901379 while preserving its potent antifungal properties.[1]
A key structural feature retained from FR901379 is the presence of a sulfate (B86663) group, which imparts excellent water solubility to micafungin.[1][2] This high water solubility is a significant factor that contributes to the favorable pharmacological efficacy and pharmacokinetic profile of micafungin.[2]
Comparative Pharmacokinetics: A Focus on Micafungin
Due to its status as a precursor, detailed pharmacokinetic studies on FR901379 are not widely available in the public domain. Therefore, this guide will focus on the well-documented pharmacokinetics of the clinically approved drug, micafungin.
Quantitative Pharmacokinetic Data for Micafungin
The following tables summarize the key pharmacokinetic parameters of micafungin from various studies conducted in different populations.
Table 1: Pharmacokinetic Parameters of Micafungin in Healthy Adults
| Parameter | Value | Reference |
| Dose | 100 mg (single IV infusion) | [3][4] |
| AUC (Area Under the Curve) | 133 mg·h/L | [3][4] |
| Cmax (Maximum Concentration) | Dose-proportional | [3][4] |
| t1/2 (Half-life) | ~15 hours | [5] |
| CL (Clearance) | 10.4 mL/h/kg | [3][4] |
| Vd (Volume of Distribution) | 0.2 L/kg | [3][4] |
Table 2: Pharmacokinetic Parameters of Micafungin in Pediatric Patients
| Population | Dose | CL (Clearance) | Reference |
| Premature Neonates | 4-10 mg/kg | 40-80 mL/h/kg | [3][4] |
| Children >4 months | 2-4 mg/kg | 20 mL/h/kg | [3][4] |
| Febrile Neutropenic (2-8 years) | 0.5-4.0 mg/kg/day | ~1.35 times that of patients ≥9 years | [6] |
Table 3: Pharmacokinetic Parameters of Micafungin in Rabbits
| Dose | Cmax (µg/mL) | AUC0-24h (µg·h/mL) | Vdss (L/kg) | t1/2 (h) | Reference |
| 0.5 mg/kg | 7.62 | 5.66 | 0.296 | 2.97 | |
| 1 mg/kg | - | - | - | - | |
| 2 mg/kg | 16.8 | 21.79 | 0.343 | 3.20 |
Experimental Protocols
The data presented above is derived from studies employing rigorous experimental designs. Below are representative methodologies for the key experiments cited.
Protocol 1: Pharmacokinetics of Micafungin in Healthy Rabbits
-
Subjects: Healthy rabbits.
-
Drug Administration: Intravenous administration of micafungin at doses of 0.5, 1, and 2 mg/kg of body weight once daily for a total of 8 days.
-
Sampling: Serial plasma samples were collected on day 1 and day 7. Tissue samples were obtained 30 minutes after the eighth dose.
-
Analysis: Drug concentrations in plasma and tissue were determined using validated high-performance liquid chromatographic (HPLC) methods.
-
Data Analysis: Plasma drug concentration data were fitted to a two-compartment pharmacokinetic model, and pharmacokinetic parameters were estimated using weighted nonlinear least-squares regression analysis.
Protocol 2: Pharmacokinetics of Micafungin in Febrile Neutropenic Pediatric Patients
-
Subjects: 77 febrile neutropenic pediatric patients.
-
Drug Administration: Intravenous administration of micafungin at doses ranging from 0.5 to 4.0 mg/kg/day.[6]
-
Study Design: Multicenter study to determine safety, tolerability, and plasma pharmacokinetics.[6]
-
Analysis: Pharmacokinetic profiles were assessed to determine dose linearity.
-
Key Findings: Micafungin displayed linear pharmacokinetics over the tested dosage range, with an inverse relationship observed between age and clearance.[6]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study, from drug administration to data analysis.
A typical workflow for a preclinical pharmacokinetic study.
Conclusion
Micafungin's pharmacokinetic profile is characterized by dose-proportional exposure, a moderate half-life, and predictable clearance, making it a valuable agent in the treatment of invasive fungal infections. Its development from the natural product FR901379 highlights a successful drug discovery strategy where a precursor molecule's favorable properties, such as high water solubility, are retained and enhanced while mitigating undesirable effects like hemolytic activity. While a direct quantitative pharmacokinetic comparison with FR901379 is not feasible based on current literature, the extensive data available for micafungin provides a solid foundation for its clinical use and for future research in the development of novel antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review | springermedizin.de [springermedizin.de]
- 3. scispace.com [scispace.com]
- 4. Novel echinocandin antifungals. Part 2: Optimization of the side chain of the natural product FR901379. Discovery of micafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Hadal Streptomyces-Derived Echinocandin Acylase Discovered through the Prioritization of Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel echinocandin antifungals. Part 1: novel side-chain analogs of the natural product FR901379 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Clinical Potential of Spliceosome-Modulating Compounds Derived from Natural Products
A Comparative Guide for Researchers and Drug Development Professionals
The spliceosome, the cellular machinery responsible for intron removal from pre-mRNA, has emerged as a compelling target in oncology. Dysregulation of splicing is a hallmark of many cancers, leading to the production of oncogenic protein isoforms. This has spurred the development of small molecules that modulate spliceosome activity, with compounds derived from the natural product FR901464 showing particular promise. This guide provides a comparative analysis of these FR901464-based compounds and other emerging spliceosome inhibitors, offering a data-driven assessment of their clinical potential.
Mechanism of Action: Targeting the SF3b Complex
FR901464 and its derivatives, such as Spliceostatin A, along with other natural products like Pladienolide B, exert their anti-tumor effects by binding to the Splicing Factor 3b (SF3b) subcomplex within the U2 snRNP of the spliceosome.[1][2] This interaction stalls spliceosome assembly at the A complex, preventing the catalytic steps of splicing and leading to an accumulation of unspliced pre-mRNA.[3][4] The consequence for cancer cells is a global disruption of gene expression, inducing cell cycle arrest, apoptosis, and inhibition of tumor growth.[5]
A key therapeutic hypothesis is that cancer cells with mutations in spliceosome components, such as SF3B1 and SRSF2, are particularly vulnerable to these inhibitors.[6][7] This concept of synthetic lethality is a driving force behind the clinical development of SF3b modulators.
Preclinical Efficacy: A Comparative Overview
The following table summarizes the in vitro cytotoxic activity (IC50) of prominent SF3b inhibitors across a range of cancer cell lines. It is important to note that direct head-to-head comparisons in the same study are limited, and experimental conditions may vary.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| FR901464 | Multiple Human Cancer Cell Lines | 0.6 - 3.4 | [8] |
| Spliceostatin A | Jurkat (T-cell leukemia) | ~10 | [9] |
| Chronic Lymphocytic Leukemia (CLL) cells | 2.5 - 20 (induces apoptosis) | [9] | |
| Pladienolide B | Gastric Cancer Cell Lines (6 lines) | 0.6 - 4.0 | [10] |
| Primary Gastric Cancer Cells (12 patients) | 4.9 ± 4.7 | [10] | |
| Leukemia & Lymphoma Cell Lines | 5.1 - 73.1 | [11] | |
| H3B-8800 | SKOV3 (Ovarian Cancer) | 1.56 | [7] |
| E7107 | Human Tumor Cell Lines (8 lines) | 1.0 - 20 | [12] |
Clinical Development and Performance
Several SF3b inhibitors have advanced to clinical trials, providing valuable insights into their safety and efficacy in patients.
| Compound | Phase | Cancers Studied | Key Findings | Adverse Events | Reference |
| E7107 (Pladienolide B derivative) | Phase I | Advanced Solid Tumors | MTD: 4.3 mg/m². Best response: Stable disease in 8/26 patients. Study discontinued. | Nausea, vomiting, diarrhea, vision loss (2 patients). | [8] |
| Phase I | Advanced Solid Tumors | MTD: 4.0 mg/m². One confirmed partial response after drug discontinuation. | Diarrhea, nausea, vomiting, abdominal cramps, reversible grade 4 blurred vision (1 patient). | [12] | |
| H3B-8800 | Phase I | MDS, AML, CMML | No complete or partial responses. RBC transfusion independence (>56 days) in 9/62 transfusion-dependent patients. | Diarrhea, nausea, fatigue, vomiting. | [13][14] |
| Phase I Expansion | Lower-risk MDS with SF3B1 mutations | Low RBC transfusion independence rate. | Diarrhea, atrial fibrillation. | [15] |
The clinical data to date highlight both the promise and the challenges of targeting the spliceosome. While objective responses have been limited in early trials, signs of clinical activity, such as transfusion independence in MDS patients, are encouraging.[13][14] However, on-target toxicities, as observed with the visual disturbances in E7107 trials, underscore the need for a therapeutic window.[8][12]
Alternative Spliceosome-Targeting Strategies
Beyond direct SF3b inhibitors, other approaches to modulate splicing are under investigation, offering alternative or complementary therapeutic strategies.
| Target | Inhibitor Class | Example Compound(s) | Mechanism of Action | Preclinical/Clinical Highlights | Reference |
| SRPK (Serine/Arginine Protein Kinase) | Small Molecule Inhibitors | SPHINX31, SRPIN340 | Inhibit phosphorylation of SR proteins, altering splice site selection. | SPHINX31 IC50 for SRPK1 is 5.9 nM. Reduces tumor growth in xenograft models. | [16][17] |
| CLK (CDC-like Kinase) | Small Molecule Inhibitors | T-025 | Inhibits CLK family kinases, leading to exon skipping. | T-025 shows anti-tumor efficacy in MYC-driven breast cancer models. IC50s of 30-300 nM in various cancer cell lines. | [13][18][19] |
These alternative approaches demonstrate the breadth of possibilities for therapeutically targeting the splicing machinery.
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the evaluation of novel spliceosome-modulating compounds.
In Vitro Splicing Assay
This assay assesses the direct inhibitory effect of a compound on the splicing reaction in a cell-free system.
Materials:
-
HeLa cell nuclear extract
-
32P-labeled pre-mRNA substrate
-
Splicing buffer components (ATP, MgCl₂, etc.)
-
Test compound and vehicle control (e.g., DMSO)
-
Proteinase K
-
Phenol:chloroform
-
Ethanol
-
Denaturing polyacrylamide gel
Procedure:
-
Prepare splicing reactions on ice by combining HeLa nuclear extract, splicing buffer components, and either the test compound or vehicle.
-
Initiate the reaction by adding the 32P-labeled pre-mRNA substrate.
-
Incubate the reactions at 30°C for a specified time course (e.g., 0, 30, 60, 120 minutes).
-
Stop the reactions by adding proteinase K and incubating to digest proteins.
-
Extract the RNA using phenol:chloroform and precipitate with ethanol.
-
Resuspend the RNA and analyze the splicing products (pre-mRNA, mRNA, lariat (B8276320) intermediate) by denaturing polyacrylamide gel electrophoresis and autoradiography.
-
Quantify the bands to determine the extent of splicing inhibition.[20][21]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
Test compound and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or vehicle and incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[22][23]
Apoptosis (Caspase-Glo® 3/7) Assay
This luminescent assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Cancer cell lines
-
White-walled 96-well plates
-
Complete culture medium
-
Test compound and vehicle control
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the test compound or vehicle for a specified time.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[11][14][24]
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
Figure 1: Mechanism of action of FR901464-based SF3b inhibitors on spliceosome assembly.
Figure 2: A representative preclinical to clinical workflow for a novel spliceosome inhibitor.
Conclusion
Compounds based on the FR901464 scaffold and other spliceosome modulators represent a promising new frontier in cancer therapy. Their unique mechanism of action, particularly their enhanced activity in spliceosome-mutant cancers, provides a strong rationale for their continued development. While early clinical results have been met with challenges, the field is rapidly evolving with the development of new analogs and a deeper understanding of the underlying biology. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these novel therapeutics from the laboratory to the clinic.
References
- 1. Test-firing ammunition for spliceosome inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of splicing factor 3b inhibitors in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Frontiers | Therapeutic Targeting of Alternative Splicing: A New Frontier in Cancer Treatment [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A phase I, open-label, single-arm, dose-escalation study of E7107, a precursor messenger ribonucleic acid (pre-mRNA) splicesome inhibitor administered intravenously on days 1 and 8 every 21 days to patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]
- 14. tripod.nih.gov [tripod.nih.gov]
- 15. promega.com [promega.com]
- 16. medkoo.com [medkoo.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. T025 | CDK | TargetMol [targetmol.com]
- 20. chondrex.com [chondrex.com]
- 21. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
FR901379: A Potent Antifungal Reference Standard for Drug Discovery and Development
For researchers, scientists, and drug development professionals, establishing a reliable reference standard is paramount in the quest for novel antifungal agents. FR901379, a naturally occurring echinocandin, serves as a critical benchmark in this endeavor. This guide provides a comprehensive comparison of FR901379 with other key antifungal agents, supported by experimental data and detailed protocols to aid in your research.
FR901379 is a lipopeptide antifungal agent that belongs to the echinocandin class, known for its potent activity against a broad spectrum of fungal pathogens.[1] It is the natural precursor to the semi-synthetic echinocandin, micafungin (B1204384).[2] The unique mechanism of action of FR901379 and other echinocandins lies in the non-competitive inhibition of β-1,3-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][3] This targeted approach offers a significant advantage over other antifungal classes, such as azoles and polyenes, by minimizing off-target effects and associated toxicities in mammalian cells, which lack a cell wall.
Comparative Antifungal Activity
The in vitro efficacy of FR901379 has been evaluated against key fungal pathogens, demonstrating its potent antifungal properties. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) values of FR901379 in comparison to other widely used antifungal reference standards.
Table 1: Comparative In Vitro Activity against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| FR901379 | 0.008 - 0.015 | 0.008 | 0.015 |
| Micafungin | ≤0.015 - 0.03 | ≤0.015 | 0.03 |
| Caspofungin | 0.015 - 0.5 | 0.03 | 0.06 |
| Anidulafungin | 0.015 - 0.06 | 0.03 | 0.03 |
| Amphotericin B | 0.12 - 1 | 0.5 | 1 |
| Fluconazole | 0.12 - 2 | 0.25 | 0.5 |
Note: MIC values for comparator agents are compiled from multiple sources for reference and may vary based on specific strains and testing conditions.
Table 2: Comparative In Vitro Activity against Aspergillus fumigatus
| Antifungal Agent | MEC Range (µg/mL) |
| FR901379 | 0.015 - 0.03 |
| Micafungin | 0.008 - 0.03 |
| Caspofungin | 0.015 - 0.06 |
| Anidulafungin | 0.008 - 0.03 |
| Amphotericin B | 0.25 - 1 |
| Voriconazole | 0.12 - 0.5 |
Note: For filamentous fungi like Aspergillus, Minimum Effective Concentration (MEC) is often used, representing the lowest concentration that leads to the growth of abnormal, branched hyphae.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
FR901379 exerts its antifungal effect by disrupting the integrity of the fungal cell wall. This is achieved through the specific inhibition of the β-1,3-D-glucan synthase enzyme complex. This enzyme is responsible for polymerizing UDP-glucose into long β-1,3-D-glucan chains, a major structural component of the fungal cell wall. By blocking this crucial step, FR901379 leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.
Figure 1. Mechanism of action of FR901379.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of antifungal research. Below are detailed methodologies for key assays used to evaluate the efficacy of antifungal compounds like FR901379.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3/EUCAST EDef 7.1)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast.
1. Inoculum Preparation:
-
From a 24-hour-old culture on Sabouraud Dextrose Agar, select several colonies.
-
Suspend the colonies in sterile 0.85% saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Prepare the final inoculum by diluting the standardized suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
2. Antifungal Agent Preparation:
-
Prepare a stock solution of FR901379 and other comparator drugs in a suitable solvent (e.g., DMSO or water).
-
Perform serial two-fold dilutions of the antifungal agents in RPMI 1640 medium in a 96-well microtiter plate to achieve concentrations that are twice the final desired concentrations.
3. Microtiter Plate Inoculation:
-
Add 100 µL of each antifungal dilution to the wells of a new 96-well microtiter plate.
-
Add 100 µL of the final fungal inoculum to each well.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
4. Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Figure 2. Antifungal susceptibility testing workflow.
β-1,3-D-Glucan Synthase Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of a compound on the target enzyme.
1. Enzyme Preparation:
-
Prepare a crude enzyme extract containing β-1,3-D-glucan synthase from a susceptible fungal strain (e.g., Candida albicans). This is typically done by mechanical disruption of fungal cells followed by centrifugation to isolate the membrane fraction.
2. Reaction Mixture:
-
In a microcentrifuge tube, combine the enzyme preparation with a reaction buffer containing activators (e.g., GTPγS, rosuvastatin) and the substrate, UDP-glucose.
-
Add varying concentrations of the test compound (FR901379) or a control.
3. Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the synthesis of β-1,3-D-glucan.
4. Product Detection:
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
The resulting glucan product can be quantified using various methods, including:
-
Radiolabeling: Using [¹⁴C]UDP-glucose and measuring the incorporation of radioactivity into the glucan polymer.
-
Fluorescence: Using a fluorescent dye, such as aniline (B41778) blue, that specifically binds to β-1,3-D-glucan, and measuring the fluorescence intensity.
-
5. Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Conclusion
FR901379 stands as a robust and reliable reference standard in the field of antifungal research. Its well-defined mechanism of action, potent in vitro activity, and its role as a precursor to a clinically successful antifungal make it an invaluable tool for the discovery and development of new therapies to combat invasive fungal infections. The data and protocols presented in this guide offer a solid foundation for researchers to incorporate FR901379 into their antifungal screening and characterization workflows.
References
- 1. Improving the production of micafungin precursor FR901379 in Coleophoma empetri using heavy-ion irradiation and its mechanism analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Evaluating the Synergistic Potential of FR901379 with Other Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the exploration of novel therapeutic strategies. Combination therapy, which involves the simultaneous use of multiple antifungal agents with different mechanisms of action, represents a promising approach to enhance efficacy, reduce toxicity, and overcome resistance. This guide provides a comprehensive evaluation of the synergistic effects of FR901379, a naturally occurring echinocandin and the precursor to the clinically important antifungal micafungin (B1204384), with other major classes of antifungal drugs. Due to the limited availability of combination studies on FR901379 itself, this guide incorporates data from studies on micafungin as a close structural and functional analogue.
Mechanism of Action: A Foundation for Synergy
FR901379, like other echinocandins, exerts its antifungal activity by non-competitively inhibiting the β-1,3-D-glucan synthase enzyme complex, a critical component in the synthesis of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and fungal cell death. This unique mechanism of action provides a strong rationale for combining FR901379 with antifungals that target different cellular pathways, such as the cell membrane (polyenes and azoles).
Quantitative Analysis of Synergistic Interactions
The synergistic, additive, indifferent, or antagonistic effects of combining FR901379 (represented by micafungin) with other antifungals have been evaluated in numerous in vitro studies. The primary method for quantifying these interactions is the checkerboard microdilution assay, which allows for the calculation of the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of synergy, while values between 0.5 and 4.0 suggest an additive or indifferent effect, and a value > 4.0 indicates antagonism.
FR901379 (as Micafungin) in Combination with Azoles (Voriconazole and Fluconazole)
The combination of micafungin with azoles has shown promising results, particularly against Aspergillus and Candida species. Azoles inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane. The simultaneous disruption of both the cell wall and cell membrane can lead to enhanced antifungal activity.
| Fungal Species | Antifungal Combination | FICI Range | Interpretation | Reference |
| Aspergillus fumigatus | Micafungin + Voriconazole (B182144) | 0.15 - 2.0 | Synergy to Indifference | [1] |
| Aspergillus terreus | Micafungin + Voriconazole | Not explicitly FICI, but 4-fold decrease in EC90 of Voriconazole | Synergy | [2][3] |
| Candida glabrata | Micafungin + Voriconazole | Not explicitly FICI, but 63% of isolates showed synergistic activity | Synergy | [4] |
| Candida auris (multidrug-resistant) | Micafungin + Voriconazole | 0.15 - 0.5 | Synergy | [5] |
| Candida spp. | Micafungin + Fluconazole (B54011) | 0.62 - 1.5 (mostly indifferent) | Indifference | [4][5] |
| Blastoschizomyces capitatus | Micafungin + Fluconazole | Synergistic (FICI ≤ 0.5) | Synergy | [6][7] |
FR901379 (as Micafungin) in Combination with Polyenes (Amphotericin B)
Amphotericin B, a polyene antifungal, binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents. The combination of an echinocandin and a polyene targets two distinct and essential fungal structures.
| Fungal Species | Antifungal Combination | FICI Range/Outcome | Interpretation | Reference |
| Aspergillus fumigatus (in vivo) | Micafungin + Amphotericin B | Improved survival and reduced fungal burden compared to monotherapy | Synergy | [8][9] |
| Penicillium marneffei | Micafungin + Amphotericin B | 50% of isolates had synergistic interaction | Synergy | [10][11] |
| Cryptococcus spp. | Micafungin + Amphotericin B | Synergy was most frequent with this combination | Synergy | [12] |
| Candida auris (in vivo) | Micafungin + Amphotericin B | Least effective combination in this model | No Synergy | [13] |
Experimental Protocols
Standardized in vitro methods are crucial for the reliable evaluation of antifungal synergy. The following are detailed protocols for the checkerboard assay and time-kill curve analysis.
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[14][15][16]
1. Preparation of Materials:
-
Fungal Inoculum: Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for a duration sufficient for sporulation (for molds) or colony formation (for yeasts). Harvest conidia or yeast cells and adjust the suspension to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in RPMI 1640 medium.
-
Antifungal Stock Solutions: Prepare stock solutions of FR901379 and the second antifungal agent in an appropriate solvent (e.g., water or DMSO) at a concentration that is a multiple of the highest concentration to be tested.
-
96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.
2. Assay Setup:
-
Dispense 50 µL of RPMI 1640 medium into all wells of the 96-well plate, except for the first column and row.
-
In the first column, add 100 µL of the highest concentration of FR901379.
-
Perform serial two-fold dilutions of FR901379 by transferring 50 µL from column 1 to column 2, mixing, and continuing across the plate to column 10. Discard 50 µL from column 10.
-
Similarly, add the second antifungal agent in decreasing concentrations down the rows (from row A to row G).
-
This creates a matrix of wells with various combinations of the two drugs. Include a drug-free well for a growth control and a medium-only well for a sterility control.
3. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.
4. Reading Results and FICI Calculation:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that shows complete or near-complete inhibition of visual growth.
-
Calculate the FICI for each well showing inhibition using the following formula: FICI = (MIC of Drug A in Combination / MIC of Drug A Alone) + (MIC of Drug B in Combination / MIC of Drug B Alone)
-
The lowest FICI value obtained is reported as the result of the interaction.
Time-Kill Curve Analysis
Time-kill assays provide a dynamic assessment of the antifungal effect over time and can confirm synergistic interactions observed in checkerboard assays.[17][18][19][20]
1. Preparation:
-
Prepare a standardized fungal inoculum (approximately 1-5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Prepare antifungal solutions at concentrations corresponding to their MICs and multiples of their MICs.
2. Experimental Setup:
-
Set up culture tubes containing the fungal inoculum and the antifungal agents alone and in combination at the desired concentrations. Include a drug-free growth control.
-
Incubate the tubes at 35°C with agitation.
3. Sampling and Viable Cell Counts:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the samples in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours and count the resulting colonies to determine the CFU/mL.
4. Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each treatment group.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.
Visualizing Synergistic Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Synergistic mechanism of FR901379 and Azoles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Micafungin in combination with voriconazole in Aspergillus species: a pharmacodynamic approach for detection of combined antifungal activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antifungal combination effects of micafungin with fluconazole, voriconazole, amphotericin B, and flucytosine against clinical isolates of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Interactions of Echinocandins with Triazoles against Multidrug-Resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of Amphotericin B and Micafungin Combination on Survival, Histopathology, and Fungal Burden in Experimental Aspergillosis in the p47phox−/− Mouse Model of Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination therapy with micafungin and amphotericin B for invasive pulmonary aspergillosis in an immunocompromised mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro interactions of micafungin with amphotericin B, itraconazole or fluconazole against the pathogenic phase of Penicillium marneffei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Interactions of Micafungin with Other Antifungal Drugs against Clinical Isolates of Four Species of Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. benchchem.com [benchchem.com]
- 15. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Time-kill assay and Etest evaluation for synergy with polymyxin B and fluconazole against Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling FR 901379
Essential Safety and Handling Guide for FR901379
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of FR901379, a precursor to the antifungal agent micafungin (B1204384).[1][2] Adherence to these protocols is essential to ensure personnel safety and prevent environmental contamination. Given the absence of a specific Safety Data Sheet (SDS) for FR901379, the following recommendations are based on guidelines for handling cytotoxic and other hazardous pharmaceutical compounds.
Hazard Communication
While specific toxicological data for FR901379 is limited, it is prudent to handle it as a potentially hazardous compound. The related end-product, micafungin, is noted to be harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate precautions must be taken to minimize exposure.
| Hazard Classification (Inferred) | Description | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. Wash contaminated skin thoroughly after handling. |
| Eye Irritation | May cause serious eye irritation. | Wear eye and face protection. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to potentially hazardous compounds like FR901379. The following table outlines the minimum PPE requirements for various laboratory activities.
| Scenario | Required Personal Protective Equipment |
| Receiving and Unpacking | - Gloves: 2 pairs of chemotherapy-tested gloves (ASTM D6978).[4] - Gown: Disposable, low-permeability gown.[5] - Eye Protection: Safety glasses with side shields.[6] - Respiratory Protection: An elastomeric half-mask with a multi-gas cartridge and P100-filter should be available if the container integrity is compromised.[4] |
| Weighing and Aliquoting (Powder Form) | - Gloves: 2 pairs of chemotherapy-tested gloves.[4] - Gown: Disposable, back-closing, low-permeability gown with tight-fitting cuffs.[5][7] - Eye Protection: Goggles or a face shield.[5] - Respiratory Protection: A fit-tested N95 respirator is required.[4] This activity must be performed in a containment primary engineering control (C-PEC), such as a powder containment hood. |
| Routine Handling (Solutions) | - Gloves: 2 pairs of chemotherapy-tested gloves.[4] - Gown: Disposable, low-permeability gown.[5] - Eye Protection: Safety glasses with side shields.[6] |
| Spill Cleanup | - Gloves: 2 pairs of chemotherapy-tested gloves.[7] - Gown: Impervious disposable gown.[7] - Eye Protection: Chemical splash goggles.[7] - Respiratory Protection: Fit-tested N95 respirator or higher.[8] - Shoe Covers: 2 pairs of disposable shoe covers.[4] |
| Waste Disposal | - Gloves: 2 pairs of chemotherapy-tested gloves.[4] - Gown: Disposable, low-permeability gown.[5] - Eye Protection: Safety glasses with side shields.[6] |
Operational and Disposal Plans
Engineering Controls and Safe Handling Protocols
Objective: To minimize exposure through proper handling techniques and engineering controls.
Methodology:
-
Designated Area: All work with FR901379 should be conducted in a designated area, clearly marked with warning signs.
-
Ventilation: Weighing and aliquoting of powdered FR901379 must be performed in a certified powder containment hood or a Class I Biological Safety Cabinet to prevent inhalation of airborne particles.
-
Surface Protection: Work surfaces should be covered with disposable, plastic-backed absorbent pads. These should be discarded as hazardous waste after use or in the event of a spill.
-
Hand Hygiene: Hands must be washed thoroughly with soap and water before donning and after doffing PPE.[9]
Spill Cleanup Protocols
Objective: To safely and effectively decontaminate an area following a spill of FR901379.
Small Spill (<5 mL or 5 g):
-
Secure the Area: Alert others and restrict access to the spill area.[7]
-
Don PPE: Wear a gown, double gloves, and eye protection.[7]
-
Containment:
-
Cleanup: Place all contaminated materials into a designated cytotoxic waste bag.[7]
-
Decontamination: Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[7]
-
Disposal: Dispose of all waste and contaminated PPE in a cytotoxic waste container.
Large Spill (>5 mL or 5 g):
-
Evacuate: Evacuate the immediate area and prevent re-entry.
-
Alert: Notify the institutional safety officer.
-
PPE: Don a full set of spill cleanup PPE, including a respirator.[8]
-
Containment: Limit the spread by covering the spill with absorbent sheets or spill-control pads.[7]
-
Cleanup: Follow the procedure for a small spill, using a scoop for broken glass if necessary.
-
Decontamination: Thoroughly clean all contaminated surfaces twice with a detergent solution and then with 70% isopropyl alcohol.[7]
-
Reporting: Complete an incident report as per institutional policy.[8]
Waste Disposal Plan
Objective: To ensure the safe and compliant disposal of all FR901379-contaminated waste.
Methodology:
-
Segregation: All items that come into contact with FR901379, including gloves, gowns, absorbent pads, and labware, must be considered hazardous waste.[10]
-
Containers:
-
Sharps: Needles and other sharp objects must be placed in a puncture-resistant, labeled cytotoxic sharps container.
-
Solid Waste: All other contaminated solid waste should be placed in a clearly labeled, leak-proof cytotoxic waste container with a purple lid.[11]
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain.[12]
-
-
Disposal: All FR901379 waste must be disposed of through a licensed hazardous waste contractor, following all local and national regulations.[13]
Workflow for Safe Handling and Disposal of FR901379
Caption: Workflow for the safe handling and disposal of FR901379.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. benchchem.com [benchchem.com]
- 7. dvm360.com [dvm360.com]
- 8. england.nhs.uk [england.nhs.uk]
- 9. publications.ashp.org [publications.ashp.org]
- 10. benchchem.com [benchchem.com]
- 11. wmcanceralliance.nhs.uk [wmcanceralliance.nhs.uk]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biomedico.uff.br [biomedico.uff.br]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
